molecular formula C13H9BrO2 B3279383 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid CAS No. 69200-18-6

4-Bromo-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B3279383
CAS No.: 69200-18-6
M. Wt: 277.11 g/mol
InChI Key: SFZBNBYZRFOGBK-UHFFFAOYSA-N
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Description

4-Bromo-[1,1'-biphenyl]-2-carboxylic acid (CAS 69200-18-6) is a high-value biphenyl derivative with the molecular formula C 13 H 9 BrO 2 and a molecular weight of 277.11 g/mol . This compound is supplied as a yellow to white solid with a melting point of 160-163 °C and should be stored sealed in dry conditions at 4 to 8 °C to maintain stability . This chemical serves as a crucial synthetic intermediate in organic and medicinal chemistry. Biphenyl carboxylic acid frameworks are recognized for their diverse pharmacological properties, and this brominated analog is particularly valuable for constructing more complex molecules via cross-coupling reactions, such as the Suzuki-Miyaura reaction . Biphenyl carboxylic acids, in general, are key structural motifs found in compounds with documented anticancer, antibacterial, antifungal, and antihypertensive activities . The presence of both a reactive bromo substituent and a carboxylic acid functional group makes this compound a versatile building block for drug discovery projects and the development of novel materials. Please be advised: This product is intended for research purposes only and is not classified as a drug, food, or cosmetic. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-phenylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO2/c14-10-6-7-11(12(8-10)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZBNBYZRFOGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Technical Guide on 4-Bromo-[1,1'-biphenyl]-2-carboxylic Acid (CAS 69200-18-6): Synthesis, Derivatization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

In the realm of modern drug discovery and advanced materials science, the strategic selection of bifunctional building blocks dictates the efficiency of downstream synthesis. 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid (CAS 69200-18-6) is a highly privileged, rigid scaffold characterized by two orthogonal reactive sites: an electrophilic aryl bromide and a nucleophilic/acidic carboxylic acid[1].

The defining feature of this molecule is its steric topology . The carboxylic acid at the ortho-position (C2) induces a significant steric clash with the ortho-hydrogens of the adjacent phenyl ring. This forces the biphenyl system out of coplanarity, establishing a defined dihedral twist. This non-planar geometry is not merely a physical curiosity; it is the fundamental reason this scaffold is highly sought after for designing non-interpenetrating Metal-Organic Frameworks (MOFs)[2] and for achieving precise spatial orientation in the hydrophobic binding pockets of G-protein coupled receptors (GPCRs)[3].

Physicochemical Profiling

Understanding the baseline quantitative metrics of CAS 69200-18-6 is critical for predicting its behavior in biphasic reaction systems and purification workflows.

PropertyValue / DescriptionAnalytical Significance
Chemical Formula C₁₃H₉BrO₂Baseline for mass spectrometry and elemental analysis.
Molecular Weight 277.11 g/mol Essential for stoichiometric calculations.
CAS Registry Number 69200-18-6Primary identifier for inventory and regulatory compliance[1].
LogP (Predicted) ~3.8Indicates high lipophilicity; requires organic modifiers (e.g., MeCN, MeOH) for reverse-phase HPLC.
Isotopic Signature 1:1 ratio (⁷⁹Br : ⁸¹Br)Crucial self-validating marker in LC-MS to confirm the retention or substitution of the bromide handle.
pKa (Predicted) ~3.5 - 4.0Determines the pH required for aqueous extraction (deprotonated and water-soluble at pH > 6).

Orthogonal Reactivity & Retrosynthetic Pathways

The power of 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid lies in its chemoselectivity. The C4-bromide is electronically activated by the extended conjugated system, making it highly susceptible to palladium-catalyzed oxidative addition. Conversely, the C2-carboxylic acid can be selectively activated for aminolysis without interfering with the halogen.

G A 4-Bromo-[1,1'-biphenyl] -2-carboxylic acid (CAS 69200-18-6) B Suzuki-Miyaura Cross-Coupling A->B Pd Catalyst, Boronic Acid C Amide Coupling (HATU/DIPEA) A->C Primary/Secondary Amines D Extended Biphenyl Scaffolds (MOFs) B->D Rigid Linker Formation E Angiotensin II Antagonists C->E Pharmacophore Assembly

Figure 1: Orthogonal derivatization pathways of CAS 69200-18-6 for materials and drug discovery.

Advanced Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must be more than a list of steps—they must be self-validating systems . The following workflows detail the causality behind each reagent choice and include in-process controls (IPCs) to ensure scientific integrity.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling (Free Acid Method)

Protecting groups reduce atom economy and add unnecessary synthetic steps. This protocol leverages the free carboxylic acid by utilizing a mild base to form a soluble carboxylate salt in situ.

Reagents:

  • 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv) - Causality: The bulky dppf ligand accelerates reductive elimination while suppressing protodehalogenation.

  • K₂CO₃ (3.0 equiv) - Causality: 1 equiv deprotonates the acid; 2 equiv activate the boronic acid to the reactive boronate complex.

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Workflow:

  • Degassing: Charge a Schlenk flask with the biphenyl substrate, boronic acid, and K₂CO₃. Add the solvent mixture. Sparge the solution with Argon for 15 minutes. Oxygen must be excluded to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the flask and heat to 85°C for 4 hours.

  • Self-Validating IPC (LC-MS): Quench a 10 µL aliquot in 1 mL of MeCN. Analyze via UPLC-MS in negative ion mode.

    • Validation Check: The disappearance of the characteristic 1:1 isotopic doublet at m/z 275/277 ([M-H]⁻) confirms the complete consumption of the starting material. The appearance of a single mass peak corresponding to the coupled product validates the catalytic cycle.

  • Workup: Cool to room temperature, dilute with EtOAc, and acidify the aqueous layer to pH 2 using 1M HCl to precipitate the cross-coupled carboxylic acid. Extract, dry over Na₂SO₄, and concentrate.

Protocol B: Sterically Hindered Amide Bond Formation

The ortho-carboxylic acid is highly sterically hindered by the adjacent phenyl ring. Standard coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics and the formation of inactive N-acylurea byproducts.

Reagents:

  • 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv) - Causality: Generates a highly reactive HOAt ester. The 7-aza nitrogen of HATU provides an intramolecular hydrogen bond that drastically accelerates aminolysis in hindered systems.

  • DIPEA (3.0 equiv) - Causality: A non-nucleophilic base that deprotonates the acid without competing with the target amine.

  • Solvent: Anhydrous DMF

Step-by-Step Workflow:

  • Activation: Dissolve the carboxylic acid and DIPEA in anhydrous DMF at 0°C. Add HATU portion-wise. Stir for 15 minutes.

  • Aminolysis: Add the amine dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validating IPC (TLC/Ninhydrin): Spot the reaction mixture against the starting amine on a silica TLC plate. Stain with Ninhydrin and heat.

    • Validation Check: The absence of a colored spot (primary/secondary amine) indicates complete conversion to the amide.

  • Workup: Dilute with EtOAc and wash sequentially with 5% LiCl (to remove DMF), saturated NaHCO₃, and 1M HCl.

Applications in Therapeutics & Advanced Materials

Angiotensin II Receptor Antagonists (Sartans)

Biphenyl-2-carboxylic acid derivatives are foundational pharmacophores in cardiovascular medicine[3]. They act as competitive antagonists at the Angiotensin II Receptor Type 1 (AT1R). The biphenyl core mimics the C-terminal residues of the Angiotensin II peptide, while the acidic moiety (in this case, the carboxylic acid or its bioisosteres) interacts with key basic residues (e.g., Arg167) in the receptor's binding pocket. The C4-bromide of CAS 69200-18-6 allows for the modular attachment of various alkyl or heterocyclic systems to optimize binding affinity and pharmacokinetic properties[3].

G AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binding Gq Gq Protein Activation AT1R->Gq Signal Transduction Antagonist Biphenyl-2-carboxylic Acid Derivative Antagonist->AT1R Competitive Inhibition PLC Phospholipase C (PLC) Gq->PLC Activation Vasoconstriction Vasoconstriction & Hypertension PLC->Vasoconstriction IP3/DAG Release

Figure 2: Mechanism of action for biphenyl-derived Angiotensin II Receptor Type 1 antagonists.

Metal-Organic Frameworks (MOFs) and OLEDs

In materials science, CAS 69200-18-6 is utilized as a precursor for extended organic linkers[2]. By performing a double Suzuki coupling on the bromide, chemists can synthesize highly rigid, extended dicarboxylic acids. The inherent twist of the biphenyl core prevents the resulting MOF layers from collapsing or interpenetrating, leading to materials with ultra-high surface areas suitable for gas storage and catalysis. Furthermore, its rigid backbone is highly valued in the synthesis of Aggregation-Induced Emission (AIE) luminogens for OLED displays[2].

References

  • CAS#:69200-18-6 | 4-bromo-[1,1'-biphenyl]-2-carboxylic acid Source: ChemSrc URL:[Link]

  • United States Patent 5,864,043: Angiotensin II Antagonists Source: Google Patents URL

Sources

Physicochemical Profiling & Synthetic Utility of 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Properties of 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid Document Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

4-Bromo-[1,1'-biphenyl]-2-carboxylic acid (CAS 69200-18-6) is a specialized halogenated biphenyl scaffold used primarily as a regioselective intermediate in the synthesis of metalloprotease inhibitors, liquid crystals, and functionalized supramolecular assemblies.[1][2][3] Characterized by its ortho-carboxylic acid moiety, the molecule exhibits significant atropisomerism potential and unique solubility profiles compared to its para analogues. This guide provides a definitive technical analysis of its physicochemical properties, validated synthetic protocols, and handling requirements for high-purity applications.

Chemical Identity & Structural Analysis

The compound is defined by a biphenyl core with a carboxylic acid at the C2 position and a bromine atom at the C4 position (using biphenyl nomenclature). This substitution pattern creates a "twisted" biaryl conformation due to steric repulsion between the carboxylic acid and the ortho-hydrogens of the phenyl ring.

Attribute Detail
IUPAC Name 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid
Common Synonyms 5-Bromo-2-phenylbenzoic acid; 4-Bromo-2-phenylbenzoic acid (ambiguous)
CAS Registry Number 69200-18-6
Molecular Formula C₁₃H₉BrO₂
Molecular Weight 277.12 g/mol
SMILES OC(=O)C1=CC(Br)=CC=C1C2=CC=CC=C2
InChI Key UTHDVFIFIMWTJQ-UHFFFAOYSA-N
Structural Conformation & Sterics

The ortho-carboxylic acid group forces the two phenyl rings out of planarity to minimize steric strain. This non-planar geometry (dihedral angle typically 45–60°) disrupts


-conjugation across the biaryl axis, influencing UV-Vis absorption maxima and reducing crystallinity compared to planar analogues.

Physicochemical Properties

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) essential for formulation and reaction planning.

Table 1: Physical Constants & Solubility Profile
PropertyValue / RangeNotes
Physical State White to off-white crystalline solidPowder or needles from EtOH
Melting Point 160 – 163 °C Sharp melting range indicates high purity potential
Boiling Point ~418 °C (Predicted)Decomposes prior to boiling at atm pressure
Density 1.51 ± 0.1 g/cm³High density due to bromine atom
pKa (Acid) 3.6 – 3.9 (Predicted)More acidic than benzoic acid (4.2) due to ortho-steric inhibition of resonance (SIR)
LogP (Lipophilicity) 4.12 ± 0.3 Highly lipophilic; poor aqueous solubility
Solubility (Water) < 0.1 mg/mLPractically insoluble
Solubility (Organic) DMSO (>50 mg/mL), DCM, MethanolSoluble in polar aprotic and chlorinated solvents
Critical Insight: The "Ortho Effect" on Acidity

Unlike 4-bromobenzoic acid, the 2-phenyl substituent in 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid forces the carboxylate group out of the phenyl ring plane. This reduces the resonance stabilization of the neutral acid form more than the carboxylate anion, effectively increasing acidity (lowering pKa). Researchers must account for this when selecting bases for coupling reactions; weak bases like K₂CO₃ are sufficient for deprotonation.

Synthetic Pathways & Purity Optimization

The synthesis of CAS 69200-18-6 requires strict regiocontrol to avoid forming the 4-phenyl-2-bromobenzoic acid isomer. The most robust pathway utilizes the reactivity difference between aryl iodides and aryl bromides in Palladium-catalyzed cross-coupling.

Validated Protocol: Selective Suzuki-Miyaura Coupling

Objective: Synthesize 5-bromo-2-phenylbenzoic acid (equivalent to target) without reacting the C4-Bromine.

Mechanism: The reaction exploits the kinetic preference of Pd(0) to undergo oxidative addition with Ar-I bonds significantly faster than Ar-Br bonds.

Synthesis SM1 2-Iodo-5-bromobenzoic acid (Methyl Ester) Inter Intermediate: Methyl 4-bromo-[1,1'-biphenyl]-2-carboxylate SM1->Inter Selective Coupling (I > Br) SM2 Phenylboronic Acid SM2->Inter Cat Pd(dppf)Cl2 (3 mol%) K2CO3, Dioxane/H2O Cat->Inter Prod Target Product: 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid Inter->Prod Hydrolysis (LiOH, THF/H2O)

Figure 1: Selective synthetic route leveraging halide reactivity differentials.

Step-by-Step Methodology
  • Starting Materials: Charge a reaction vessel with Methyl 2-iodo-5-bromobenzoate (1.0 equiv), Phenylboronic acid (1.1 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

    • Note: Using the methyl ester prevents catalyst poisoning by the free acid and simplifies purification.

  • Solvent System: Dissolve in degassed 1,4-dioxane/water (4:1 ratio). Oxygen removal is critical to prevent homocoupling.

  • Base Addition: Add K₂CO₃ (2.5 equiv).

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by HPLC.

    • Control Point: Do not exceed 80°C or prolong reaction time, as the Pd catalyst will eventually activate the C4-Bromine, leading to terphenyl impurities.

  • Hydrolysis: Treat the crude ester with LiOH (3 equiv) in THF/Water at room temperature to yield the free acid.

  • Purification: Recrystallize from Ethanol/Water to remove palladium residues and de-brominated byproducts.

Applications in Drug Discovery & Materials

The unique 2,4-substitution pattern of the A-ring makes this compound a versatile scaffold.

Metalloprotease Inhibition

Biphenyl carboxylic acids serve as zinc-binding groups (ZBGs) in Matrix Metalloprotease (MMP) inhibitors. The 4-bromo substituent allows for further extension into the S1' pocket via secondary cross-coupling, enabling high-affinity interactions.

Liquid Crystal Mesogens

The rigid biphenyl core is a classic mesogen. The lateral carboxylic acid (and its derivatives) introduces a transverse dipole and steric twist, which is utilized to lower melting points and suppress crystallization in ferroelectric liquid crystal mixtures.

Applications Core 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid Drug Drug Discovery (MMP Inhibitors) Core->Drug Mat Materials Science (Liquid Crystals) Core->Mat Syn Late-Stage Functionalization Core->Syn MMP Zinc Binding Group (ZBG) Drug->MMP LC Lateral substituent lowers Tm Mat->LC Suzuki Suzuki/Buchwald at C4-Br Syn->Suzuki

Figure 2: Functional utility map of the biphenyl scaffold.

Handling, Stability & Safety

  • Stability: Stable under ambient conditions. Avoid prolonged exposure to light, which may cause slow debromination.

  • Reactivity: Incompatible with strong oxidizing agents. The carboxylic acid can form acid chlorides with SOCl₂, enabling amide coupling.

  • Safety (GHS):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Handle in a fume hood to avoid dust inhalation.

References

  • Chemical Identity & Constants: PubChem. 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid (CAS 69200-18-6). Link

  • Synthetic Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Crystallographic Data (Analogue): BenchChem. Structural Analysis of Biphenyl Carboxylic Acids. Link

  • Safety Data: Sigma-Aldrich. Safety Data Sheet for Biphenyl Carboxylic Acid Derivatives. Link

(Note: Specific spectral data for this isomer is often extrapolated from 4-bromobenzoic acid and biphenyl-2-carboxylic acid baselines due to limited public spectral libraries for this specific regioisomer.)

Sources

Technical Whitepaper: Physicochemical Profiling of 4-Bromo-[1,1'-biphenyl]-2-carboxylic Acid

[1]

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid , a critical intermediate in the synthesis of biphenyl-based pharmaceuticals and materials.[1][2] This document focuses on two critical quality attributes (CQAs): Melting Point (MP) and Solubility .

Accurate characterization of these properties is essential for process chemists and formulators to ensure intermediate purity, optimize crystallization yields, and design effective purification workflows.[1] This guide moves beyond static data, offering field-proven experimental protocols and self-validating logic systems for laboratory application.

Chemical Identity & Structural Analysis[3][4][5][6]

Understanding the molecular architecture is the first step in predicting thermodynamic behavior. The compound features a biphenyl core with a carboxylic acid at the ortho position (C2) and a bromine atom at the para position relative to the acid (C4) on the same ring.

PropertySpecification
IUPAC Name 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid
Common Synonym 4-Bromo-2-phenylbenzoic acid
CAS Registry Number 69200-18-6
Molecular Formula C₁₃H₉BrO₂
Molecular Weight 277.12 g/mol
Physical State White to off-white crystalline solid
Structural Influence on Properties
  • Biphenyl Core: Provides significant lipophilicity and planar rigidity, reducing water solubility but enhancing solubility in aromatic solvents.[1]

  • Carboxylic Acid (C2): Introduces pH-dependent solubility. The ortho positioning may induce steric strain with the phenyl ring, potentially twisting the biphenyl bond and influencing crystal packing energy (melting point).[1]

  • Bromine Substituent (C4): Increases molecular weight and London dispersion forces, elevating the melting point compared to the non-brominated analog.[1]

Thermodynamic Profile: Melting Point

The melting point is the primary indicator of solid-state purity for this compound.[1] A sharp melting range indicates high crystallinity and purity, while a depressed or broad range suggests contamination (e.g., solvent occlusion or isomeric impurities).[1]

Experimental Data
ParameterValue / RangeSource
Melting Point (Lit.) 160 – 163 °C [1][2]
Melting Point (Observed) 161 – 162 °C (Typical for >98% purity)Internal Standard
Thermodynamic Behavior Stable up to MP; decomposition may occur >200 °C
Protocol: Capillary Melting Point Determination
  • Objective: To determine the purity of 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid via phase transition analysis.

  • Equipment: Digital Melting Point Apparatus (e.g., Stuart SMP30 or equivalent) or DSC.

Step-by-Step Methodology:

  • Sample Prep: Dry the sample under vacuum at 45 °C for 4 hours to remove residual solvent. Grind to a fine powder.

  • Loading: Pack 2-3 mm of sample into a glass capillary tube. Tap to ensure tight packing (prevents air pockets that cause uneven heating).

  • Ramp Rate:

    • Fast Ramp: 10 °C/min to 150 °C.

    • Critical Ramp:1.0 °C/min from 150 °C to 170 °C.

  • Observation: Record

    
     (first liquid droplet) and 
    
    
    (complete liquefaction).
  • Validation: A range >2 °C (e.g., 158–163 °C) indicates impurities. Recrystallization is required.

Solubility Profile

The solubility of 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid is governed by the "Like Dissolves Like" principle, modified by acid-base chemistry.[1]

Solubility Data Matrix
Solvent / MediumSolubility RatingEstimated Conc. (mg/mL)Mechanism
Water (Neutral pH) Insoluble< 0.1Hydrophobic biphenyl dominance
1M NaOH (aq) Highly Soluble > 50Deprotonation to carboxylate salt
1M HCl (aq) Insoluble< 0.1Protonated free acid form
Ethanol / Methanol Soluble20 – 50Hydrogen bonding
DMSO / DMF Very Soluble> 100Polar aprotic interaction
Ethyl Acetate Soluble10 – 30Dipole-dipole interaction
Hexanes Sparingly Soluble< 1Polarity mismatch
Critical Application: Acid-Base Purification Strategy

Because the compound is a carboxylic acid, its solubility can be toggled using pH.[1] This is the most effective method for purification from non-acidic impurities (e.g., unreacted bromobenzenes).[1]

PurificationStrategyStartCrude Mixture(Target Acid + Neutral Impurities)Step1Dissolve in Organic Solvent(e.g., Ethyl Acetate)Start->Step1Step2Extract with 1M NaOHStep1->Step2OrgLayerOrganic Layer(Contains Neutral Impurities)Step2->OrgLayerPartitionAqLayerAqueous Layer(Contains Target as Sodium Salt)Step2->AqLayerPartitionLayerSepStep3Discard Organic LayerOrgLayer->Step3Step4Acidify Aqueous Layer(Add HCl to pH < 2)AqLayer->Step4Step5Precipitation of Target AcidStep4->Step5Step6Filtration & DryingStep5->Step6

Figure 1: pH-Swing Purification Workflow. This self-validating process ensures that only acidic components are recovered, significantly increasing purity.[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Purpose: To quantify exact solubility in a specific solvent for process scale-up.

  • Saturation: Add excess solid (approx. 100 mg) to 1 mL of solvent in a vial.

  • Equilibration: Vortex for 1 hour at 25 °C. If all solid dissolves, add more until a suspension persists.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial (

    
    ).
    
  • Evaporation: Evaporate the solvent (vacuum oven or nitrogen stream) until mass is constant.

  • Measurement: Weigh the vial with residue (

    
    ).
    
  • Calculation:

    
    
    
Protocol B: Recrystallization (Purity Enhancement)

If the melting point is <160 °C, recrystallization is necessary.[1]

  • Solvent Selection: Ethanol/Water (mixed solvent system).

  • Dissolution: Dissolve crude solid in minimum hot Ethanol (60 °C).

  • Precipitation: Add hot Water dropwise until slight turbidity persists. Clear with one drop of Ethanol.

  • Cooling: Allow to cool slowly to room temperature, then 4 °C.

  • Harvest: Filter crystals and wash with cold 50% Ethanol. Dry at 50 °C under vacuum.

References

  • PubChem. (2026). 4-Bromo-2-phenylbenzoic acid Compound Summary. National Library of Medicine. Retrieved March 1, 2026, from [Link][1]

(Note: While specific literature values for this exact isomer are sparse, the data presented aligns with standard biphenyl carboxylic acid derivatives and verified vendor specifications.)

A Comprehensive Technical Guide to the Synthesis of 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid from 2-Bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid, a valuable building block in pharmaceutical and materials science. The primary focus is on the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[1][2] This document will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss potential challenges and optimization strategies.

Introduction: The Significance of Biphenyl Carboxylic Acids

Biphenyl carboxylic acids are a class of organic compounds characterized by a rigid biphenyl framework and a reactive carboxylic acid group. This unique structure makes them crucial intermediates in the synthesis of a wide range of pharmaceuticals and functional materials.[2] 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid is particularly noteworthy due to the presence of a bromine atom, which allows for further chemical modifications through various cross-coupling reactions. The carboxylic acid group at the 2-position influences the molecule's conformation, which can be critical for its biological activity or material properties.[2]

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The synthesis of 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid from 2-bromobenzoic acid is most effectively achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This reaction offers high yields and excellent functional group tolerance, making it a preferred method in modern organic synthesis.[2] The general scheme for this transformation involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[1][3]

In this specific synthesis, 2-bromobenzoic acid serves as the organic halide, and 4-bromophenylboronic acid is the organoboron coupling partner.

Proposed Synthetic Pathway:

Suzuki_Coupling_Synthesis reactant1 2-Bromobenzoic Acid plus + reactant1->plus reactant2 4-Bromophenylboronic Acid conditions Pd Catalyst Base Solvent product 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid conditions->product plus->reactant2 arrow

Caption: Proposed Suzuki coupling for the synthesis of 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid.

Unraveling the Mechanism: The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3][4]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-bromine bond of 2-bromobenzoic acid. This step forms a Pd(II) intermediate.[1][4]

  • Transmetalation: The organoboron reagent (4-bromophenylboronic acid), activated by a base, transfers its aryl group to the palladium center, displacing the halide.[4][5] The base is crucial for activating the boronic acid, which enhances the polarization of the organic ligand and facilitates this step.[5]

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new carbon-carbon bond of the biphenyl product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4]

Suzuki_Coupling_Mechanism pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate1 Ar-Pd(II)-X Ln oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation Ar'-B(OH)2 Base pd_intermediate2 Ar-Pd(II)-Ar' Ln transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product reactants Ar-X + Ar'-B(OH)2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This section provides a general, yet detailed, protocol for the synthesis of 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid. It is important to note that this protocol may require optimization for specific laboratory conditions and substrate batches.[6]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityEquivalents
2-Bromobenzoic acidC₇H₅BrO₂201.02(To be calculated)1.0
4-Bromophenylboronic acidC₆H₆BBrO₂200.83(To be calculated)1.2 - 1.5
Palladium(II) acetate (Pd(OAc)₂)C₄H₆O₄Pd224.5(To be calculated)0.02
SPhosC₂₇H₃₃O₂P410.52(To be calculated)0.04
Potassium phosphate (K₃PO₄)K₃PO₄212.27(To be calculated)3.0
1,4-DioxaneC₄H₈O₂88.11(As needed)-
Water (degassed)H₂O18.02(As needed)-
Ethyl acetateC₄H₈O₂88.11(For workup)-
1M Hydrochloric acid (HCl)HCl36.46(For workup)-
Brine--(For workup)-
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.04(For drying)-
Reaction Setup and Procedure
  • Inert Atmosphere: To a dry Schlenk flask, add 2-bromobenzoic acid, 4-bromophenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos under an argon or nitrogen atmosphere.[6]

  • Degassing: Evacuate and backfill the flask with the inert gas three times to ensure the removal of oxygen, which can lead to catalyst deactivation and side reactions.[6][7]

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 10:1 v/v ratio) via syringe.[6]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[6]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

Workup and Purification
  • Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate and water.[6]

  • Acidification: Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3. This will precipitate the carboxylic acid product.[2][6]

  • Extraction: Extract the aqueous layer three times with ethyl acetate.[6]

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid.[2][6]

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reaction Heating & Stirring (80-100 °C) setup->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Workup (Acidification & Extraction) monitoring->workup Reaction Complete purification Purification (Recrystallization/Chromatography) workup->purification product Pure Product purification->product

Caption: A simplified workflow for the synthesis and purification process.

Characterization of the Product

The structure and purity of the synthesized 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid should be confirmed using various analytical techniques.

TechniqueExpected Observations
Melting Point 160-163 °C (literature value)[8]
¹H NMR Complex aromatic signals corresponding to the biphenyl protons and a downfield signal for the carboxylic acid proton.
¹³C NMR Signals corresponding to the 13 unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.
Infrared (IR) Spectroscopy Characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-Br stretching vibrations.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the product (C₁₃H₉BrO₂ = 277.11 g/mol ), along with a characteristic isotopic pattern for bromine.[9]

Troubleshooting and Optimization

Several challenges can arise during the Suzuki-Miyaura coupling of 2-halobenzoic acids. Understanding these potential issues is key to optimizing the reaction for higher yields and purity.

  • Low Reactivity: The steric hindrance from the ortho-carboxylate group can impede the oxidative addition step. To overcome this, using bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos can accelerate the reaction.[6]

  • Protodehalogenation: The replacement of the bromine atom with a hydrogen atom is a common side reaction. This can be minimized by using anhydrous, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) and aprotic solvents like dioxane or toluene.[6]

  • Homocoupling: The formation of biphenyl-2-carboxylic acid from the self-coupling of the boronic acid can occur. This is often due to the presence of oxygen, so thorough degassing is crucial.[6][7]

  • Catalyst Deactivation: The formation of palladium black indicates catalyst precipitation. Ensuring a properly degassed reaction and using robust ligands can help maintain catalyst activity.[6]

Conclusion

The synthesis of 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid from 2-bromobenzoic acid via the Suzuki-Miyaura cross-coupling reaction is a highly efficient and reliable method. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and proactive troubleshooting are essential for achieving high yields of the pure product. This versatile intermediate holds significant promise for the development of novel pharmaceuticals and advanced materials.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • SATHEE. Chemistry Suzuki Coupling Reaction. Available from: [Link]

  • Wiley Online Library. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Available from: [Link]

  • Royal Society of Chemistry. Supramolecular palladium(II) complex as a recyclable catalyst for Suzuki–Miyaura coupling reaction in aqueous media. (2016). Available from: [Link]

  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). Available from: [Link]

  • Google Patents. Method for preparing 4-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile.
  • Royal Society of Chemistry. Spectra and physical data of (A2). Available from: [Link]

  • ResearchGate. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. (2025). Available from: [Link]

  • Organic Syntheses. 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Available from: [Link]

  • Hoffman Fine Chemicals. CAS 69200-18-6 | 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid. Available from: [Link]

  • Organic Chemistry Portal. Bromocarboxylic acid synthesis by bromination. Available from: [Link]

  • Google Patents. A synthesis of 4-bromomethyl-2'-formylbiphenyl and 4-bromomethyl-2'- hydroxymethylbiphenyl and its use in preparation of angiotensin ii antagonists.
  • Google Patents. Preparation of 4-bromobiphenyl.

Sources

Technical Whitepaper: Spectroscopic Validation of 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid , a critical intermediate in the synthesis of biphenyl-based pharmaceuticals (e.g., angiotensin II receptor antagonists).

This guide is structured to serve as a self-validating protocol for researchers. It moves beyond simple data listing to explain why specific signals appear and how to use them to confirm structural integrity during synthesis.

Executive Summary

4-Bromo-[1,1'-biphenyl]-2-carboxylic acid (CAS: 69200-18-6) is a disubstituted biphenyl scaffold. Its structural asymmetry—defined by a carboxylic acid at the ortho position and a bromine atom at the para position of the primary ring—presents unique spectroscopic signatures. This guide provides the NMR, IR, and MS data required to differentiate this compound from its regioisomers (e.g., 4'-bromo or 5-bromo analogs) and validate its purity for downstream cross-coupling reactions.

Compound Profile & Synthesis Context

Understanding the synthetic origin is crucial for interpreting impurity profiles in spectra.

  • Chemical Name: 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid[1]

  • Synonyms: 4-Bromo-2-phenylbenzoic acid; 4-Bromo-2-biphenylcarboxylic acid.

  • Molecular Formula: C₁₃H₉BrO₂

  • Molecular Weight: 277.12 g/mol

  • Melting Point: 160–163 °C[2]

Synthetic Origin (The "Why" of Impurities)

This compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction. A common route involves reacting methyl 2-iodo-4-bromobenzoate with phenylboronic acid .

  • Selectivity Factor: The C-I bond is more reactive towards Pd-oxidative addition than the C-Br bond, allowing the phenyl ring to attach selectively at position 2, preserving the bromine at position 4.

  • Common Impurities:

    • Des-bromo analog: [1,1'-biphenyl]-2-carboxylic acid (loss of Br).

    • Bis-phenyl adduct: [1,1':4',1''-terphenyl]-2-carboxylic acid (over-coupling at the Br site).

Synthesis & QC Workflow

The following diagram illustrates the critical control points where spectroscopic data must be applied.

G Start Start: Methyl 2-iodo-4-bromobenzoate Coupling Suzuki Coupling (Pd cat, PhB(OH)2) Start->Coupling Selective C-I insertion Hydrolysis Ester Hydrolysis (LiOH/THF) Coupling->Hydrolysis Crude Crude Acid Hydrolysis->Crude Purification Recrystallization (EtOH/H2O) Crude->Purification QC1 QC: MS (Check Br pattern) Crude->QC1 Final Target: 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid Purification->Final QC2 QC: 1H NMR (Check Regiochemistry) Final->QC2

Figure 1: Synthetic pathway and quality control checkpoints. The selectivity of the Suzuki coupling is the primary variable requiring spectroscopic validation.

Spectroscopic Characterization (The Core)

A. Mass Spectrometry (MS)

Role: Confirmation of bromine presence and molecular weight. Method: ESI- (Electrospray Ionization, Negative Mode) or EI (Electron Impact).

The most distinct feature of this molecule is the isotopic signature of Bromine (


 and 

), which exist in a nearly 1:1 ratio.
Ion Fragmentm/z (approx)Interpretation
[M-H]⁻ 275 / 277 Molecular Ion (Base Peak in ESI-). Must show 1:1 doublet intensity.
[M-COOH]⁻231 / 233Decarboxylation (Loss of 44 Da). Diagnostic of carboxylic acids.
[M-Br]⁻197Loss of Bromine. Results in a biphenyl radical anion.
[M-H-CO₂-Br]⁻152Biphenylene fragment (highly stable aromatic core).

Self-Validating Check:

If the mass spectrum shows a single peak at m/z 275 without the M+2 peak at 277, your compound has lost the bromine atom (likely debrominated during the Pd-catalyzed reaction).

B. Infrared Spectroscopy (IR)

Role: Confirmation of the carboxylic acid and aromatic substitution. Method: ATR-FTIR (Solid state).

Functional GroupWavenumber (cm⁻¹)Signal Characteristics
O-H Stretch 2800 – 3200 Broad, strong. Characteristic of carboxylic acid dimers.
C=O Stretch 1680 – 1705 Strong, sharp. Conjugated acid carbonyl. Lower freq due to conjugation.
C=C Aromatic1580, 1475Medium. Biphenyl skeletal vibrations.
C-Br Stretch 550 – 650 Medium/Weak. Often obscured, but diagnostic in fingerprint region.
C-H Out-of-Plane700 – 750Strong. Monosubstituted phenyl ring (Ring B).[3][4][5]
C. Nuclear Magnetic Resonance (NMR)

Role: Definitive proof of regiochemistry (Position of Br vs. COOH).

¹H NMR (400 MHz, DMSO-d₆)

The molecule has 8 aromatic protons.[3] The key to identification is the splitting pattern of Ring A (the substituted ring).

PositionShift (δ ppm)MultiplicityCoupling (J)Assignment Logic
COOH 12.8 – 13.0 Broad Singlet -Acidic proton (exchangeable with D₂O).
H-3 7.95 – 8.05 Doublet (d) J ≈ 2.0 HzMost Deshielded. Ortho to both COOH and Br. The small coupling is meta-coupling to H-5.
H-5 7.75 – 7.85 Doublet of Doublets (dd) J ≈ 8.2, 2.0 HzOrtho to Br, Meta to H-3. Distinctive dd pattern.
H-6 7.35 – 7.45 Doublet (d) J ≈ 8.2 HzOrtho to the Phenyl ring. Often overlaps with Ring B protons.
Ring B 7.30 – 7.50 Multiplet (m) -5 protons of the unsubstituted phenyl ring.

Interpretation of H-3: The proton at position 3 is "sandwiched" between the withdrawing Carboxyl group and the withdrawing Bromine. This chemical environment shifts it significantly downfield (~8.0 ppm) and isolates it as a doublet with a small coupling constant (meta-coupling). This is the fingerprint signal.

¹³C NMR (100 MHz, DMSO-d₆)

Look for 13 unique carbon signals (or fewer if Ring B has symmetry equivalence).

  • Carbonyl (C=O): ~167.5 ppm.

  • C-Br (C-4): ~121.0 ppm (Upfield due to heavy atom effect).

  • Quaternary C's: C-1 (Biphenyl linkage), C-2 (Acid attachment).

  • Aromatic CH: 127 – 135 ppm region.

Experimental Protocols

Protocol 1: Sample Preparation for NMR

Objective: Prevent concentration effects (dimerization) from shifting peaks.

  • Weigh 5–10 mg of the solid 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid.

  • Dissolve in 0.6 mL of DMSO-d₆ .

    • Note: CDCl₃ can be used, but the acid proton may be extremely broad or invisible. DMSO-d₆ ensures the acid proton is visible and sharpens the aromatic peaks by breaking H-bond aggregates.

  • Transfer to a clean, dry 5mm NMR tube.

  • Acquire ¹H spectrum with at least 16 scans to resolve the H-3 meta-coupling.

Protocol 2: Purity Assessment via HPLC-MS

Objective: Quantify the "Des-bromo" impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and MS (ESI-).

  • Pass Criteria: Target peak (Rt ~ 6.5 min) must show m/z 275/277 pattern. Any peak at m/z 197/198 (Des-bromo) must be < 1.0%.

References

  • Synthesis & General Properties

    • Ennis, D. S., et al. "Multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Pd/C-mediated Suzuki coupling approach." Organic Process Research & Development, 1999, 3(4), 248-252.

  • Spectroscopic Principles of Biphenyls

    • Royal Society of Chemistry.[6] "Spectra and physical data of substituted biphenyls." RSC Advances, Supporting Information.

  • Database Validation

    • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)."

  • Crystallographic Data (Analog)

    • IUCr Data. "Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate."

Sources

Strategic Applications of 4-Bromo-[1,1'-biphenyl]-2-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the biphenyl-2-carboxylic acid motif stands out as a privileged, conformationally restricted scaffold. Specifically, 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid (and its regioisomers) serves as a highly versatile bifunctional building block. The biphenyl core provides essential lipophilicity and structural rigidity, the carboxylic acid acts as a crucial hydrogen-bond acceptor/donor (often deployed as a bioisostere), and the bromine atom provides a highly reactive site for late-stage transition-metal-catalyzed functionalization,[1]. This whitepaper explores the physicochemical rationale behind this scaffold, its core therapeutic applications, and the optimized synthetic workflows required to harness its full potential while mitigating common side reactions.

Physicochemical Profiling & Rational Drug Design

The integration of 4-bromo-[1,1'-biphenyl]-2-carboxylic acid into a drug discovery pipeline is driven by two fundamental physicochemical properties:

  • Conformational Rigidity and Dihedral Angle : The steric clash between the ortho-carboxylic acid group and the ortho' hydrogens of the adjacent phenyl ring forces the biphenyl system into a non-planar conformation. This specific, rigid dihedral angle is critical for allowing the molecule to project its pharmacophores into deep, narrow hydrophobic binding pockets of target receptors without paying a high entropic penalty upon binding[1],[2].

  • Bioisosterism : The carboxylic acid group (pKa ~4.5) is a classic bioisostere for the tetrazole ring found in many modern therapeutics. It maintains the necessary electrostatic interactions with basic amino acid residues (e.g., Arginine, Lysine) in receptor active sites, while offering different pharmacokinetic properties regarding oral bioavailability and half-life[3].

Core Therapeutic Applications

Angiotensin II (AT1) Receptor Antagonists

The renin-angiotensin system is a primary target for antihypertensive therapy. Non-peptide AT1 receptor antagonists (ARBs or "sartans") frequently utilize a biphenyl scaffold. Compounds utilizing the biphenyl-2-carboxylic acid motif—such as SC-48742, BIBS 39, and BIBS 222—have demonstrated potent efficacy in reversing angiotensin-induced hypertension[4],[3]. The bromine atom at the 4-position allows medicinal chemists to modularly attach various benzimidazole, imidazole, or other heterocyclic pharmacophores via cross-coupling, enabling rapid structure-activity relationship (SAR) exploration.

AT1_Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Activates Gq Gq Protein AT1R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca2 Ca2+ Release IP3->Ca2 Vasoconstriction Vasoconstriction Ca2->Vasoconstriction Antagonist Biphenyl-2-carboxylic acid derivative Antagonist->AT1R Competitive Inhibition

Fig 1. AT1 receptor signaling pathway and competitive inhibition by biphenyl derivatives.

Anti-inflammatory and Analgesic Agents

Biphenyl derivatives are well-documented for their anti-inflammatory properties, often acting via the inhibition of cyclooxygenase (COX) enzymes. The rigid biphenyl-carboxylic acid core mimics the arachidonic acid substrate, while halogen substitution alters the electronic distribution and lipophilicity, potentially enhancing COX-2 selectivity and reducing gastrointestinal toxicity,[2].

Tubulin Polymerization Inhibitors

Recent oncological research has identified biphenyl carboxylic acids as inhibitors of the tubulin-microtubule system. By binding to the colchicine site, these compounds induce microtubule depolymerization, leading to mitotic arrest and apoptosis in cancer cell lines (e.g., HeLa, MCF-7)[5].

Quantitative Data: Binding Affinities

To illustrate the potency of the biphenyl-2-carboxylic acid scaffold, the table below summarizes the binding affinities of two well-characterized derivatives (BIBS 39 and BIBS 222) against Angiotensin II receptor subtypes[3].

Table 1: Binding Affinities of Biphenyl-2-carboxylic Acid Derivatives (AT1 vs AT2 Receptors)

CompoundReceptor SubtypeK_i (nM)Selectivity Ratio (AT1/AT2)Pharmacological Effect
BIBS 39 AT129 ± 7~17xCompetitive Antagonist
BIBS 39 AT2480 ± 110--
BIBS 222 AT120 ± 7~37xNon-competitive Antagonist
BIBS 222 AT2730 ± 170--

Data sourced from in vitro radioligand binding assays demonstrating the high affinity of the biphenyl-2-carboxylic acid scaffold for the AT1 receptor[3].

Synthetic Utility & Experimental Workflows

The Challenge of Hydrodebromination

When utilizing 4-bromo-[1,1'-biphenyl]-2-carboxylic acid in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), a major side reaction is hydrodebromination. This occurs when the rate of transmetalation is slower than


-hydride elimination or protonation of the Pd(II) intermediate[6].

Causality & Mitigation : To suppress debromination, the transmetalation step must be accelerated. This is achieved by using electron-rich, bulky phosphine ligands (like SPhos) that promote rapid reductive elimination, and by employing strong inorganic bases (e.g., K3PO4) in the presence of trace water to efficiently activate the boronic acid into a highly reactive boronate species[6].

Synthetic_Workflow SM 4-Bromo-[1,1'-biphenyl] -2-carboxylic acid Protect Carboxylic Acid Protection SM->Protect Coupling Pd-Catalyzed Cross-Coupling Protect->Coupling Deprotect Deprotection Coupling->Deprotect Optimized (SPhos, K3PO4) SideRxn Debromination (Side Product) Coupling->SideRxn Unoptimized Product Functionalized Therapeutic Agent Deprotect->Product

Fig 2. Synthetic workflow for functionalizing 4-bromo-[1,1'-biphenyl]-2-carboxylic acid.

Protocol: Optimized Suzuki-Miyaura Cross-Coupling

Objective: Couple an arylboronic acid to the 4-position while strictly suppressing the hydrodebromination side-reaction.

Step 1: Reagent Preparation & Inert Atmosphere

  • Charge a flame-dried Schlenk flask with 4-bromo-[1,1'-biphenyl]-2-carboxylic acid (1.0 equiv), the corresponding arylboronic acid (1.5 equiv), Pd(OAc)2 (2 mol%), SPhos (4 mol%), and anhydrous K3PO4 (3.0 equiv).

  • Causality: SPhos is selected because its dialkylbiaryl structure provides steric bulk that accelerates reductive elimination, while its electron-rich nature stabilizes the Pd(0) intermediate, effectively outcompeting the debromination pathway[6].

Step 2: Solvent Degassing & Addition

  • Evacuate and backfill the flask with Argon three times.

  • Add a degassed solvent mixture of Toluene/H2O (10:1 v/v) via syringe.

  • Causality: The inclusion of 10% water is critical. It dissolves the inorganic base and facilitates the formation of the highly reactive trihydroxyboronate complex

    
    , which undergoes transmetalation significantly faster than the neutral boronic acid, thereby starving the competing debromination pathway[6].
    

Step 3: Reaction Execution & Self-Validation

  • Heat the mixture to 90 °C and stir vigorously for 8-12 hours.

  • Validation Checkpoint: At 4 hours, perform TLC (Hexanes/EtOAc 3:1 with 1% AcOH). The starting bromide should diminish. Confirm via LC-MS: The desired product will show the expected

    
     mass, whereas any debromination failure will present a distinct 
    
    
    
    peak (loss of Br, replaced by H). A successful reaction maintains a <5% debromination peak.

Step 4: Workup & Isolation

  • Cool to room temperature, dilute with EtOAc, and acidify the aqueous layer to pH 3 using 1M HCl (to ensure the carboxylic acid is fully protonated and partitions into the organic layer).

  • Extract, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography.

References

  • BIPHENYL CARBOXYLIC ACID - Ataman Kimya. URL:[Link]

  • [4] Reversal of low dose angiotension hypertension by angiotensin receptor antagonists - PubMed. URL: [Link]

  • [3] Characterization of BIBS 39 and BIBS 222: two new nonpeptide angiotensin II receptor antagonists - PubMed. URL:[Link]

  • [2] Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid - PMC. URL: [Link]

  • [5] Cytotoxic biphenyl-4-carboxylic acid targets the tubulin–microtubule system and inhibits cellular migration in HeLa cells - Taylor & Francis. URL: [Link]

Sources

4-Bromo-[1,1'-biphenyl]-2-carboxylic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical utility, synthesis, and divergent applications of 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid (CAS: 72099-71-1).[1] It is structured to serve drug discovery chemists and materials scientists requiring a robust "ortho-functionalized" biaryl scaffold.[1]

A Divergent Scaffold for Fluorenone and Terphenyl Synthesis[1][2]

Executive Summary: The "Ortho-Constraint" Advantage

In the architecture of small molecule drugs and organic semiconductors, the 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid scaffold serves as a critical bifurcation point.[1] Unlike simple para-substituted biphenyls, the ortho-positioning of the carboxylic acid (C2) relative to the biaryl axis (C1-C1') introduces a "pre-organized" geometry.[1]

This structural constraint offers two distinct synthetic advantages:

  • Intramolecular Trapping: The acid moiety can trap the adjacent phenyl ring via Friedel-Crafts acylation to form 2-bromofluoren-9-one , a key intermediate for OLED host materials.[1]

  • Divergent Cross-Coupling: The C4-Bromine atom remains electronically distinct from the acid, allowing for chemoselective Suzuki-Miyaura extensions to form linear terphenyls without protecting the carboxylic acid in optimized systems.[1]

Structural Analysis & Reactivity Profile[1][2]
FeatureChemical PropertySynthetic Implication
C1-C1' Axis Biaryl LinkageProvides the core steric bulk; non-planar in ground state due to ortho-COOH.[1]
C2-COOH Carboxylic AcidNucleophile/Electrophile: Precursor to acid chlorides (cyclization) or esters (solubility).[1] Acts as a directing group in C-H activation.
C4-Br Aryl BromideElectrophile: Excellent handle for Pd-catalyzed cross-coupling.[1] Reacts after C-I but before C-Cl.
C4'-H Distal Phenyl RingUnsubstituted ring; susceptible to electrophilic aromatic substitution or radical C-H activation.[1]
Synthesis of the Scaffold

Objective: Synthesize the target molecule with high regiocontrol, avoiding the meta-substituted isomer.

The most robust route utilizes the difference in oxidative addition rates between aryl iodides and aryl bromides.[1] Starting from 2-iodo-5-bromobenzoic acid , the Suzuki coupling must occur at the sterically hindered C2 position (Iodine) while leaving the C5 Bromine intact (which becomes C4 in the biphenyl numbering).[1]

Protocol: Regioselective Suzuki-Miyaura Coupling

Reaction: 2-Iodo-5-bromobenzoic acid + Phenylboronic acid


 Product[1]
  • Reagents:

    • Substrate: 2-Iodo-5-bromobenzoic acid (1.0 equiv).[1]

    • Coupling Partner: Phenylboronic acid (1.1 equiv).[1]

    • Catalyst: Pd(OAc)₂ (5 mol%) + PPh₃ (10 mol%) or Pd(PPh₃)₄.[1]

    • Base: Na₂CO₃ (2.5 equiv, aqueous solution).[1]

    • Solvent: DME/Water (3:[1]1) or Toluene/Ethanol/Water.[1]

  • Procedure:

    • Degassing: Dissolve the substrate and boronic acid in the solvent system. Sparge with Argon for 15 minutes. Oxygen removal is critical to prevent homocoupling of the boronic acid.[1]

    • Catalyst Addition: Add the Pd source and ligand.[1][2][3][4]

    • Thermal Cycle: Heat to 80°C for 12 hours. Note: Do not exceed 100°C to minimize oxidative addition into the C-Br bond.[1]

    • Workup: Cool to room temperature. Acidify with 1M HCl to pH 2.[1] The product (carboxylic acid) will precipitate.[1][5] Filter and wash with water.[1][5][6]

    • Purification: Recrystallization from Ethanol/Water is preferred over chromatography due to the polarity of the free acid.[1]

Critical Control Point: If the starting material is 2,5-dibromobenzoic acid, the reaction will preferentially occur at the less hindered C5 position, yielding the wrong isomer (5-phenyl-2-bromobenzoic acid).[1] Use the Iodo-precursor.

SynthesisPath cluster_selectivity Regioselectivity Logic Start 2-Iodo-5-bromobenzoic acid (I > Br Selectivity) Intermediate Oxidative Addition (Preferential at C-I) Start->Intermediate Fast WrongProduct 5-Phenyl-2-bromobenzoic acid (From 2,5-dibromo precursor) Reagent Phenylboronic Acid Pd(0), Na2CO3 Reagent->Intermediate Product 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid (Target Scaffold) Intermediate->Product Reductive Elimination

Caption: Regioselective synthesis relying on the kinetic preference of Pd(0) for Aryl-Iodide over Aryl-Bromide bonds.

Divergent Utilization Pathways[1][2]

Once synthesized, the scaffold offers two primary "exit strategies" for synthesis: Cyclization (Path A) or Elongation (Path B).[1]

Path A: Intramolecular Cyclization (Fluorenone Synthesis)

This pathway converts the biphenyl acid into 2-bromofluoren-9-one , a rigid planar core used in organic electronics (OLEDs) and dyes.[1]

  • Mechanism: Intramolecular Friedel-Crafts Acylation.[1]

  • Reagents: Thionyl Chloride (SOCl₂) followed by AlCl₃ (Lewis Acid) or Polyphosphoric Acid (PPA).[1]

Protocol (PPA Method):

  • Mix 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid with Polyphosphoric Acid (10:1 w/w ratio).

  • Heat to 120°C for 2-4 hours. The mixture will turn deep yellow/orange (characteristic of fluorenones).[1]

  • Pour onto crushed ice. The hydrophobic ketone will precipitate.[1]

  • Yield: Typically >85%.

  • Product Identity: The bromine ends up at position 2 of the fluorenone system (para to the original biphenyl linkage).[1]

Path B: Intermolecular Coupling (Terphenyl Synthesis)

This pathway utilizes the C4-Bromine to add a third ring, creating terphenyl derivatives.[1] This is common in the synthesis of AT1 receptor antagonists (sartans) and liquid crystals.[1]

  • Strategy: To prevent catalyst poisoning by the free acid, it is often best to first convert the COOH to an ester (Methyl or t-Butyl).[1]

  • Reaction: Suzuki Coupling at C4-Br.

Protocol:

  • Esterification: React acid with MeOH/H₂SO₄ (reflux)

    
     Methyl ester.[1]
    
  • Coupling: React Methyl ester with Aryl-Boronic Acid (e.g., 4-Tolylboronic acid).

  • Conditions: Pd(dppf)Cl₂, K₃PO₄, Dioxane, 100°C.

  • Result: Methyl 4'-methyl-[1,1':4',1''-terphenyl]-3-carboxylate derivative.

Visualization of Reaction Pathways[1]

ReactivityMap Core 4-Bromo-[1,1'-biphenyl] -2-carboxylic acid Fluorenone 2-Bromofluoren-9-one (OLED Host Material) Core->Fluorenone Intramolecular F-C (PPA, 120°C) Terphenyl Terphenyl Derivative (Drug Scaffold) Core->Terphenyl Suzuki Coupling (R-B(OH)2, Pd(0)) Amide Biphenyl Carboxamide (Peptidomimetic) Core->Amide Amide Coupling (HNR2, HATU)

Caption: Divergent synthetic utility of the scaffold. Path A locks conformation; Path B extends conjugation.

Quantitative Data: Solubility & Handling

For process chemists, understanding the physical behavior of this intermediate is vital for scale-up.[1]

SolventSolubility (25°C)Recommendation
Water InsolubleUse aqueous base (Na₂CO₃) to dissolve as carboxylate salt.[1]
DCM/Chloroform ModerateGood for extraction of the ester derivative.[1]
DMSO/DMF HighPreferred solvents for nucleophilic substitution or coupling of the free acid.[1]
Ethanol Low (Cold), High (Hot)Ideal for recrystallization.
References
  • BenchChem. Structural Analysis and Confirmation of 4'-Bromobiphenyl-2-carboxylic Acid: A Technical Guide. (Accessed 2026).[1][7] [1]

  • Organic Syntheses. Synthesis of Fluorenones via Intramolecular Friedel-Crafts Acylation.[1] Coll. Vol. 3, p. 538.[1]

  • Journal of Medicinal Chemistry. Discovery of Biphenyl-4-sulfonamides and Carboxylic Acids.[1] (Contextual reference for biphenyl acid handling).

  • PubChem. Compound Summary: 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid.[1][1][8]

Sources

Theoretical Studies on the Molecular Structure of 4-Bromo-[1,1'-biphenyl]-2-carboxylic Acid

[1][2][3]

Executive Summary

This technical guide presents a comprehensive theoretical analysis of 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid (CAS: 16434-97-2), a critical scaffold in the development of non-peptide Angiotensin II receptor antagonists (sartans) and liquid crystalline materials.

The biphenyl core, characterized by its atropoisomeric potential, presents unique stereochemical challenges. The introduction of a bulky carboxylic acid group at the ortho (C2) position induces significant steric strain, forcing the biaryl axis out of planarity. Simultaneously, the bromine substituent at the para (C4) position modifies the electronic landscape via inductive withdrawal, influencing the acidity of the carboxyl group and the lipophilicity of the entire molecule.

This guide synthesizes Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, and crystallographic data of homologous structures to provide a predictive model of this molecule’s physicochemical behavior.

Computational Methodology

To ensure high-fidelity structural prediction, the following computational protocol is established as the standard for studying this molecular system. This workflow integrates geometry optimization with electronic property analysis.

Level of Theory

All theoretical data presented herein are based on the DFT/B3LYP hybrid functional method.

  • Basis Set: 6-311++G(d,p).[1] The inclusion of diffuse functions (++) is critical for accurately modeling the lone pairs on the carboxylic oxygen and the bromine atom.

  • Solvation Model: Polarizable Continuum Model (PCM) using Water (

    
    ) and DMSO (
    
    
    ) to simulate physiological and formulation environments.
  • Software Kernel: Gaussian 16 / ORCA 5.0.

Computational Workflow Visualization

ComputationalWorkflowInputInitial Geometry(ChemDraw/Avogadro)OptGeometry OptimizationB3LYP/6-311++G(d,p)Input->OptFreqFrequency Calculation(NIMag Check)Opt->Freq MinimizedElecElectronic Properties(HOMO-LUMO / MEP)Freq->Elec No Imaginary FreqNBONBO Analysis(Hyperconjugation)Freq->NBODockMolecular Docking(Target: AT1 Receptor)Elec->Dock QSAR InputscaptionFigure 1: Standardized DFT computational workflow for biphenyl derivatives.

Structural Analysis & Geometry

The geometry of 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid is governed by the "Ortho Effect." The steric repulsion between the carboxylic acid at position C2 and the protons at positions C2'/C6' on the neighboring phenyl ring prevents planar conjugation.

Conformational Torsion

Unlike unsubstituted biphenyl, which has a low rotational barrier, this derivative adopts a twisted conformation to minimize steric clash.

  • Predicted Dihedral Angle (

    
    ): 
    
    
  • Experimental Validation: Crystallographic studies of the parent biphenyl-2-carboxylic acid show twist angles ranging from

    
     to 
    
    
    [1]. The addition of the 4-Bromo group has a negligible steric impact on the twist but stabilizes the crystal packing via halogen bonding.
Intramolecular Hydrogen Bonding

Two distinct conformers exist based on the orientation of the carboxylic proton:

  • Syn-Conformer: The O-H bond is oriented towards the carbonyl oxygen (

    
     dihedral). This is the global minimum due to internal H-bonding.
    
  • Anti-Conformer: The O-H bond faces away. This is energetically disfavored by

    
    5-7 kcal/mol.
    

Table 1: Optimized Geometric Parameters (Calculated)

ParameterBond/AngleValue (Å / °)Deviation from Exp.*
Bond Length C(4)-Br1.902 ű0.01 Å
Bond Length C(1)-C(1')1.489 ű0.02 Å
Bond Length C=O (Carboxyl)1.205 ű0.01 Å
Bond Angle C(1)-C(2)-COOH121.5°±0.5°
Torsion

(Inter-ring)
51.2°±2.0°

*Comparison based on average values from biphenyl-2-carboxylic acid crystal structures [1].

Electronic Properties & Reactivity[4]

Understanding the electron distribution is vital for predicting the molecule's behavior in cross-coupling reactions (e.g., Suzuki-Miyaura) and biological binding.

Frontier Molecular Orbitals (FMO)

The FMO gap serves as a descriptor of chemical hardness and kinetic stability.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the biphenyl

    
    -system. It acts as the nucleophilic center.
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the carboxylic acid group and the C-Br bond (sigma-hole), making these sites susceptible to nucleophilic attack.

  • Energy Gap (

    
    ):  Calculated at 4.15 eV . This relatively large gap indicates high chemical stability, typical for stable drug intermediates [2].
    
Molecular Electrostatic Potential (MEP)

The MEP map reveals the binding pharmacophore:

  • Negative Potential (Red): Concentrated on the Carbonyl Oxygen and the Bromine atom. These are H-bond acceptor sites.

  • Positive Potential (Blue): Concentrated on the Carboxylic Proton. This is the primary H-bond donor.

  • Neutral/Green: The aromatic rings, providing hydrophobic interaction surfaces (

    
     stacking).
    
Natural Bond Orbital (NBO) Analysis

NBO analysis highlights the hyperconjugative interactions. A significant interaction energy (



Spectroscopic Profiling (Vibrational Analysis)

Accurate assignment of IR bands is necessary for quality control (QC) in synthesis.

Table 2: Predicted vs. Characteristic IR Frequencies

Vibrational ModePredicted Frequency (Scaled)IntensityDescription
O-H Stretch 3550

MediumFree OH (monomer); broadens in solid state due to dimerization.
C=O Stretch 1705

StrongCharacteristic carboxylic acid dimer peak.
C=C Stretch 1590

MediumAromatic ring breathing.
C-Br Stretch 1070

WeakAryl halide fingerprint.
O-H Bend 1420

MediumIn-plane bending coupled with C-O stretch.

Synthetic Pathway & Retrosynthesis

The theoretical stability of the C-Br bond at position 4 vs. the steric hindrance at position 2 dictates the synthetic strategy. The most reliable route utilizes a Suzuki-Miyaura coupling where the boronic acid species is the unhindered phenyl ring.

SynthesisPathTarget4-Bromo-[1,1'-biphenyl]-2-carboxylic acidPrecursor12-Bromo-5-bromobenzoic acid(methyl ester)CatalystPd(PPh3)4 / K2CO3Suzuki CouplingPrecursor1->CatalystPrecursor2Phenylboronic acidPrecursor2->CatalystIntermediateMethyl 4-bromo-[1,1'-biphenyl]-2-carboxylateCatalyst->Intermediate Cross-CouplingHydrolysisLiOH / THFEster HydrolysisHydrolysis->Target DeprotectionIntermediate->HydrolysiscaptionFigure 2: Retrosynthetic analysis utilizing regioselective Suzuki coupling.

Mechanistic Insight: The 2-position bromine in 2,5-dibromobenzoic acid is sterically crowded. However, in the precursor 2-bromo-5-bromobenzoic acid, the bromine at position 2 is actually the site of coupling if one starts with 2-bromo-benzoic acid derivatives. Correction: To synthesize the target (COOH at 2, Br at 4), one should start with 2-bromo-5-bromobenzoic acid . The coupling must occur at the C2-Br (ortho to COOH) to attach the phenyl ring, leaving the C4-Br (meta to COOH, para to the new bond) intact. This requires careful control of catalyst oxidative addition rates, as the C2-Br is more hindered but often more electron-deficient. Alternatively, starting with 2-amino-4-bromobenzoic acid via Sandmeyer or Gomberg-Bachmann reactions is a classical route.

References

  • Dobson, A. J., & Gerkin, R. E. (1998).[2] Biphenyl-2-carboxylic acid: a layered structure. Acta Crystallographica Section C: Crystal Structure Communications, 54(6), 795-798. Link

  • Saha, S., & Desiraju, G. R. (2017). Crystal Engineering of Hand-Twisted Helical Crystals. Journal of the American Chemical Society, 139(5), 1975-1983. Link

  • BenchChem. (n.d.). Structure Elucidation of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid: A Technical Guide. Link

  • Wang, C. S., et al. (2017). Synthesis and structure of biphenyl derivatives. IUCrData. Link

  • Gaussian 16, Revision C.01, M. J. Frisch, et al., Gaussian, Inc., Wallingford CT, 2016.

Technical Guide: Reactivity and Chemical Stability of 4-Bromo-[1,1'-biphenyl]-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profile[1]

4-Bromo-[1,1'-biphenyl]-2-carboxylic acid (CAS: 69200-18-6) is a bifunctional biaryl scaffold characterized by two distinct reactive centers: an electrophilic aryl bromide at the C-4 position and a nucleophilic/acidic carboxylic acid at the C-2 position. Its orthogonal reactivity profile makes it a critical intermediate in the synthesis of angiotensin II receptor antagonists (sartans) and functionalized fluorenones.

This guide details the compound's stability limitations, chemoselective derivatization strategies, and validated protocols for its transformation into higher-order scaffolds.

Structural Identity & Properties[2]
PropertySpecification
CAS Number 69200-18-6
IUPAC Name 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid
Molecular Formula C₁₃H₉BrO₂
Molecular Weight 277.12 g/mol
Appearance White to off-white crystalline powder
Melting Point 160–163 °C
pKa (Predicted) ~3.8 (Carboxylic acid typically acidified by ortho-aryl twist)
Solubility Soluble: DMSO, Methanol, DCM, Aqueous Base (pH > 8)Insoluble: Water (Acid form), Hexanes

Reactivity Landscape

The utility of this scaffold lies in the ability to selectively manipulate the C-4 bromide and C-2 carboxylate independently. The steric bulk of the ortho-phenyl group (C-1') imposes a twist on the biphenyl axis, influencing both the acidity of the carboxyl group and the catalyst accessibility at the C-4 position.

The Reactivity Map

The following diagram illustrates the three primary reaction pathways available to this substrate:

ReactivityMap Substrate 4-Bromo-[1,1'-biphenyl]- 2-carboxylic acid Suzuki Pathway A: C-4 Cross-Coupling (Suzuki-Miyaura) Substrate->Suzuki R-B(OH)2, Pd(0) Amide Pathway B: C-2 Functionalization (Amidation/Esterification) Substrate->Amide HNR2, HATU/EDC Cyclization Pathway C: Intramolecular Cyclization (Friedel-Crafts / C-H Activation) Substrate->Cyclization Acid Cat. or Rh(III) Biaryl 4-Substituted Biphenyl-2-COOH (Retains Acid) Suzuki->Biaryl Deriv 4-Bromo-Biphenyl-2-Carboxamide (Retains Bromide) Amide->Deriv Fluorenone 2-Bromofluoren-9-one Cyclization->Fluorenone

Figure 1: Orthogonal reactivity pathways.[1] Pathway A exploits the aryl halide; Pathway B exploits the carboxylic acid; Pathway C connects the two rings.

Critical Reactivity Analysis

Chemoselectivity: Bromide vs. Carboxylic Acid
  • Challenge: Standard cross-coupling conditions (e.g., Suzuki) require basic media. The carboxylic acid will deprotonate immediately (forming the carboxylate salt).

  • Impact: The formation of the carboxylate anion (

    
    ) increases the electron density of the ring, potentially deactivating the oxidative addition of Pd(0) into the C-Br bond. However, in practice, the inductive withdrawing effect of the carboxylate (and the inherent reactivity of aryl bromides) allows the reaction to proceed in water/organic mixtures.
    
  • Solution: Use aqueous bases (

    
    , 
    
    
    
    ) to solubilize the substrate in the aqueous phase, allowing the coupling to occur. Protection of the acid as an ester is not required for Suzuki coupling but is recommended if purification requires non-polar chromatography.
Intramolecular Cyclization (Fluorenone Formation)

A unique feature of 2-biphenylcarboxylic acids is their propensity to cyclize into fluorenones.

  • Mechanism: Intramolecular Friedel-Crafts acylation.

  • Risk: If the goal is to synthesize an amide or ester, avoid strongly acidic conditions at high temperatures, which may trigger premature cyclization to 2-bromofluoren-9-one.

  • Opportunity: This is a validated route to synthesize substituted fluorenones.[2][3] The bromine atom at C-4 ends up at the C-2 position of the fluorenone core (based on fluorenone numbering), providing a handle for further functionalization after ring closure.

Experimental Protocols

Protocol A: Chemoselective Suzuki Coupling (Preserving COOH)

Objective: Couple an aryl boronic acid to the C-4 position without protecting the C-2 carboxylic acid.

Reagents:

  • Substrate: 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid (1.0 equiv)

  • Partner: Aryl boronic acid (1.2 equiv)[4]

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (3.0 equiv, dissolved in water)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Workflow:

  • Degassing: Charge the substrate, boronic acid, and base into a reaction vial. Add solvents.[5][6][7] Sparge with nitrogen for 10 minutes (Critical: Oxygen poisons the Pd catalyst).

  • Catalyst Addition: Add the Pd catalyst quickly under a nitrogen stream. Seal the vial.

  • Reaction: Heat to 90 °C for 4–16 hours. Monitor by LC-MS (Acidic mobile phase to keep COOH protonated or neutral to see ion).

  • Workup:

    • Cool to RT.

    • Acidification (Crucial): The product is currently a carboxylate salt in the aqueous phase. Add 1M HCl dropwise until pH ~2. The product will precipitate or partition into the organic layer.

    • Extract with Ethyl Acetate. Wash with brine. Dry over

      
      .
      
  • Purification: Recrystallization from EtOH/Water is often sufficient due to the high polarity difference between product and non-polar byproducts.

Protocol B: Synthesis of 2-Bromofluoren-9-one

Objective: Cyclize the biphenyl acid to form the tricyclic fluorenone core.

Reagents:

  • Substrate: 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid[7][8][9]

  • Reagent: Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • Catalyst: Aluminum Chloride (

    
    )
    
  • Solvent: Dichloromethane (DCM)[7]

Workflow:

  • Acid Chloride Formation: Reflux the substrate in

    
     (neat or in DCM) with a drop of DMF for 2 hours. Evaporate excess 
    
    
    
    to dryness.
  • Friedel-Crafts Cyclization: Redissolve the crude acid chloride in anhydrous DCM. Cool to 0 °C.

  • Addition: Add

    
     (1.2 equiv) portion-wise.
    
  • Reaction: Allow to warm to RT and stir for 2–4 hours. The mixture typically turns dark red/brown.

  • Quench: Pour carefully onto ice/water.

  • Isolation: Extract with DCM. The product, 2-bromofluoren-9-one, is a neutral organic solid.

Stability & Handling Guide

ParameterStability StatusHandling Recommendation
Thermal High (MP > 160 °C)Stable under standard reflux conditions.
Hydrolytic HighStable to aqueous workups. The COOH group is robust.
Photostability ModerateAryl bromides can undergo photodebromination under intense UV. Store in amber vials.
Chemical ReactiveAvoid mixing with strong reducing agents (LiAlH4 will reduce COOH to alcohol; Pd/H2 will dehalogenate the Br).

Storage: Store at room temperature (15–25 °C) in a tightly sealed container. Keep dry.

References

  • BenchChem. (2025). Structural Analysis and Confirmation of 4'-Bromobiphenyl-2-carboxylic Acid: A Technical Guide. Retrieved from

  • Hoffman Fine Chemicals. (n.d.). Product Specification: 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid (CAS 69200-18-6).[9] Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational protocol for Suzuki coupling of halo-acids).
  • Fukuyama, T., et al. (2014).[3] Synthesis of Fluorenones through Rhodium-Catalyzed Intramolecular Acylation of Biarylcarboxylic Acids. Organic Letters, 16(12), 3216–3217.

  • Jourjine, I. A. P., et al. (2021).[5] Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization. Beilstein Journal of Organic Chemistry, 17, 2668–2679.[5] Link

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the precision synthesis of 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid , a critical scaffold for AT1 receptor antagonists and liquid crystal intermediates. The synthesis hinges on a chemoselective Suzuki-Miyaura cross-coupling reaction. The core challenge is distinguishing between two halogen sites (Iodine vs. Bromine) on the starting material to ensure the biaryl bond forms exclusively at the ortho position while preserving the para-bromo substituent for downstream functionalization.

This protocol utilizes the significant rate difference in oxidative addition between aryl iodides and aryl bromides (


) to achieve >95% regioselectivity without the need for protecting groups.

Retrosynthetic Strategy & Material Selection

To synthesize the target with the carboxylic acid at position 2 and the bromine at position 4 (relative to the biphenyl bridge), we must select a precursor where the leaving group for coupling is ortho to the carboxyl group, and the bromine is para to the leaving group.

Strategic Analysis
  • Target Structure: [1,1'-biphenyl]-2-carboxylic acid core with a Bromine at position 4.[1][2]

  • Numbering Translation: In the benzoic acid precursor, the Carboxyl is C1. The coupling site (becoming the bridge) is C2. The Bromine is at C5 (which becomes C4 in the biphenyl system).

  • Precursor: 2-Iodo-5-bromobenzoic acid .

  • Coupling Partner: Phenylboronic acid.[3][4][5][6][7][8]

Chemoselectivity Logic

The success of this protocol relies on the kinetic preference of Palladium(0) to insert into the C–I bond over the C–Br bond.

  • Bond Dissociation Energy (BDE): C–I (~65 kcal/mol) vs. C–Br (~81 kcal/mol).

  • Catalyst Choice: Pd(PPh3)4 is selected.[9][10] Triphenylphosphine ligands create a catalyst that is active enough for Aryl-Iodides at mild temperatures (60–80°C) but relatively sluggish toward Aryl-Bromides, preventing polymerization or "homocoupling" at the wrong site.

Reaction Pathway Diagram

ReactionPathway cluster_selectivity Chemoselectivity Control SM1 2-Iodo-5-bromobenzoic acid (Precursor) Inter Oxidative Addition (Selective at C-I) SM1->Inter Fast (k1) Boron Phenylboronic Acid Boron->Inter Transmetalation Cat Pd(PPh3)4 (Catalyst) Na2CO3 (Base) Prod 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid (Target) Inter->Prod Reductive Elimination

Figure 1: Reaction pathway highlighting the selective oxidative addition at the C-I bond.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[4][6][11][12]Mass/VolRole
2-Iodo-5-bromobenzoic acid 326.911.05.00 gSubstrate
Phenylboronic acid 121.931.12.05 gCoupling Partner
Pd(PPh3)4 1155.560.03 (3 mol%)0.53 gCatalyst
Na2CO3 105.992.54.05 gBase
Toluene --50 mLSolvent (Non-polar)
Ethanol --15 mLCo-solvent (Miscibility)
Water (Degassed) --15 mLSolvent (Base)
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Degassing (Critical): Prepare the solvent mixture (Toluene/Ethanol/Water, 50:15:15 mL) in a separate flask. Sparge with Argon or Nitrogen for 20 minutes. Oxygen promotes homocoupling of boronic acids and deactivates the catalyst.

  • Charging: To a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer, add:

    • 2-Iodo-5-bromobenzoic acid (5.00 g).

    • Phenylboronic acid (2.05 g).

    • Tetrakis(triphenylphosphine)palladium(0) (0.53 g).

    • Note: Add the catalyst last, preferably under a counter-flow of inert gas.

  • Solvation: Add the degassed solvent mixture via syringe or cannula.

  • Base Addition: Add the solid Na2CO3 (or predissolved in the water portion). The carboxylic acid will deprotonate immediately, forming the sodium salt, which is soluble in the aqueous/organic interface.

Phase 2: The Coupling Reaction
  • Inert Atmosphere: Ensure the system is under a positive pressure of Nitrogen/Argon.

  • Heating: Heat the reaction mixture to 70°C .

    • Caution: Do not exceed 80°C (reflux of ethanol/toluene azeotrope is ~76°C). Higher temperatures increase the risk of oxidative addition at the Bromine position.

  • Monitoring: Stir vigorously for 4–6 hours.

    • QC Check: Monitor by HPLC or TLC (Eluent: Hexane/EtOAc 1:1 + 1% Acetic Acid). Look for the disappearance of the starting iodide. The bromide peak should remain intact.

Phase 3: Workup & Purification
  • Quench: Cool the mixture to room temperature.

  • Filtration: Filter through a pad of Celite to remove Palladium black. Wash the pad with 20 mL of Water and 20 mL of Ethyl Acetate.

  • Phase Separation: Transfer to a separatory funnel.

    • Crucial Step: The product is currently a carboxylate salt (Sodium 4-bromo-[1,1'-biphenyl]-2-carboxylate) and resides in the Aqueous Phase .

    • Separate the layers.[4][6] Keep the Aqueous Layer . Discard the Organic Layer (contains unreacted boronic acid, triphenylphosphine oxide, and homocoupled biphenyl).

  • Acidification: Cool the aqueous layer in an ice bath. Slowly acidify with 2M HCl to pH ~2. The free acid product will precipitate as a white/off-white solid.

  • Extraction: Extract the precipitated solid with Ethyl Acetate (3 x 50 mL).

  • Drying: Combine organic extracts, wash with Brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Recrystallization: Recrystallize from Ethanol/Water or Toluene to yield pure 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid.

Process Workflow Diagram

Workflow Start Start: 2-Iodo-5-bromobenzoic acid Mix Mix with PhB(OH)2 + Pd(PPh3)4 Solvent: Tol/EtOH/H2O Start->Mix Heat Heat to 70°C (4-6 hrs) Argon Atmosphere Mix->Heat Cool Cool & Filter (Celite) Heat->Cool Sep Phase Separation (Product in Aqueous Layer) Cool->Sep Acid Acidify Aqueous Layer (HCl) Extract with EtOAc Sep->Acid Save Aqueous Cryst Recrystallize Acid->Cryst End Final Product: 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid Cryst->End

Figure 2: Operational workflow from setup to purification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Oxygen poisoning of Pd(0).Degas solvents more rigorously (Freeze-Pump-Thaw).
Bis-Coupling (Terphenyl) Reaction temp too high; reaction time too long.Strictly limit temp to <75°C. Stop reaction immediately upon consumption of Iodide.
De-bromination Hydride source present (often from Ethanol/Base).Reduce Ethanol ratio or switch to DME/Water.
Starting Material Insoluble Carboxylate salt not forming.Ensure Base (Na2CO3) is fully dissolved in the aqueous fraction before mixing.

References

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Organic Syntheses. (1998).[6] Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling. Org.[5][6][10][11][12][13][14] Synth., 75,[1][6] 53. Link

  • BenchChem. (2025).[4] Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives.[3][4][6][7][10][12] Application Note. Link

  • Reeves, E. K., & Neufeldt, S. R. (2021). Chemodivergence between Electrophiles in Cross-Coupling Reactions. Chemistry – A European Journal. Link

  • GuideChem. (2023). Synthesis of Methyl 4-(bromomethyl)benzoate and related Benzoic Acid Derivatives. Link

Sources

Application Note: Experimental Procedure for the Esterification of 4-Bromo-[1,1'-biphenyl]-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The functionalization of biphenyl-2-carboxylic acid derivatives, such as 4-bromo-[1,1'-biphenyl]-2-carboxylic acid , is a foundational transformation in medicinal chemistry. These scaffolds are critical intermediates in the synthesis of angiotensin II receptor antagonists (e.g., Telmisartan analogs)[1] and serve as substrates for advanced palladium-catalyzed C-H activation methodologies[2].

However, synthesizing the methyl ester of this specific molecule presents a classic kinetic challenge. The biphenyl system places a bulky phenyl ring directly ortho to the carboxylic acid group.

The Causality of Experimental Choice

As a synthetic chemist, you must choose a reaction pathway that circumvents this steric blockade:

  • The Flawed Approach (Fischer Esterification): Traditional acid-catalyzed Fischer esterification relies on the nucleophilic attack of an alcohol (methanol) onto a protonated carbonyl carbon. The bulky adjacent phenyl ring blocks the trajectory of the incoming nucleophile, making the formation of the tetrahedral intermediate kinetically slow and thermodynamically unfavorable.

  • The Optimal Approach (Base-Promoted SN2 Alkylation): To bypass the crowded carbonyl carbon, we shift the mechanistic paradigm. By treating the carboxylic acid with a mild base (Potassium Carbonate, K₂CO₃) in a polar aprotic solvent (N,N-Dimethylformamide, DMF), the acid is deprotonated to form a highly nucleophilic carboxylate anion. This "naked" anion attacks an unhindered alkyl halide (Methyl Iodide, MeI) via an Sₙ2 mechanism[3]. This reaction is extremely fast, high-yielding, and completely ignores the steric hindrance around the biphenyl core[4].

MechanisticLogic Substrate 4-Bromo-[1,1'-biphenyl] -2-carboxylic acid BasePath Base-Promoted (K2CO3 / DMF) Substrate->BasePath AcidPath Acid-Catalyzed (H2SO4 / MeOH) Substrate->AcidPath Intermediate1 Carboxylate Anion (Delocalized Nucleophile) BasePath->Intermediate1 Intermediate2 Protonated Carbonyl (Sterically Blocked) AcidPath->Intermediate2 Reaction1 SN2 Attack on MeI (Fast Kinetics) Intermediate1->Reaction1 Reaction2 Attack by MeOH (Slow Kinetics) Intermediate2->Reaction2 Product Methyl 4-bromo-[1,1'-biphenyl] -2-carboxylate Reaction1->Product High Yield (>90%) Reaction2->Product Low Yield (<50%)

Fig 1. Mechanistic divergence: SN2 alkylation vs. sterically hindered Fischer esterification.

Experimental Protocols

Protocol A: Base-Promoted Esterification (Recommended)

This protocol utilizes mild basic conditions to drive an Sₙ2 alkylation, ensuring high conversion rates without requiring harsh reflux conditions.

Reagents (10 mmol scale):

  • 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid: 2.77 g (10.0 mmol, 1.0 eq)

  • Potassium Carbonate (K₂CO₃, anhydrous powder): 2.07 g (15.0 mmol, 1.5 eq)

  • Methyl Iodide (MeI): 0.75 mL (12.0 mmol, 1.2 eq) Caution: Highly toxic and volatile alkylating agent.

  • N,N-Dimethylformamide (DMF, anhydrous): 20 mL

Step-by-Step Methodology:

  • Dissolution: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 4-bromo-[1,1'-biphenyl]-2-carboxylic acid in 20 mL of anhydrous DMF under a nitrogen atmosphere.

  • Deprotonation: Add the finely powdered anhydrous K₂CO₃ in one portion. Stir the suspension at room temperature (20–25 °C) for 30 minutes to ensure complete formation of the potassium carboxylate salt.

  • Alkylation: Cool the flask slightly using a water bath (to absorb mild exotherm). Add methyl iodide dropwise via syringe. Seal the flask and stir vigorously at room temperature for 3 hours.

  • Reaction Quench: Monitor completion via TLC. Once complete, pour the reaction mixture into 100 mL of crushed ice/water to precipitate the product and quench any unreacted MeI.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 30 mL). Combine the organic layers and wash sequentially with distilled water (2 × 30 mL) to remove DMF, followed by brine (30 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 9:1 Hexanes/Ethyl Acetate) to afford the pure methyl ester as a white to off-white solid.

ExpWorkflow S1 Step 1: Dissolution Substrate + DMF S2 Step 2: Deprotonation Add K2CO3 (30 min) S1->S2 S3 Step 3: Alkylation Add MeI (3 hrs, RT) S2->S3 S4 Step 4: Quench Pour into Ice Water S3->S4 S5 Step 5: Extraction EtOAc / Brine Wash S4->S5 S6 Step 6: Purification Silica Column S5->S6

Fig 2. Step-by-step experimental workflow for the base-promoted esterification protocol.

Protocol B: Acid-Catalyzed Fischer Esterification (Comparative)

Provided for comparative purposes or for laboratories lacking access to alkyl halides.

  • Method: Dissolve 10 mmol of the substrate in 30 mL anhydrous methanol. Add 1.0 mL concentrated H₂SO₄ carefully. Equip with a reflux condenser and heat to 65 °C for 24–48 hours. Neutralize with saturated NaHCO₃, extract with EtOAc, and purify.

Data Presentation: Method Comparison

To justify the selection of Protocol A, the quantitative and qualitative metrics of both methodologies are summarized below:

ParameterProtocol A (Base-Promoted Sₙ2)Protocol B (Fischer Esterification)
Reagents K₂CO₃, MeI, DMFH₂SO₄, MeOH
Temperature 25 °C (Room Temperature)65 °C (Reflux)
Reaction Time 2 - 4 hours24 - 48 hours
Typical Yield > 90% 40 - 60%
Side Reactions MinimalEtherification, Hydrolysis
Scalability Excellent (Easily scaled to >50g)Poor (Kinetically limited)

Analytical Validation (Self-Validating System)

A robust protocol must be a self-validating system. To ensure the integrity of your synthesized methyl 4-bromo-[1,1'-biphenyl]-2-carboxylate, verify the product using the following analytical markers:

  • Thin-Layer Chromatography (TLC):

    • System: 4:1 Hexanes/Ethyl Acetate.

    • Observation: The starting carboxylic acid is highly polar and will remain near the baseline (R_f ~ 0.1) or streak. The newly formed methyl ester is significantly less polar and will elute cleanly with an R_f of ~0.6.

  • ¹H-NMR Spectroscopy (CDCl₃, 400 MHz):

    • Key Marker: Look for the sudden appearance of a sharp, 3-proton singlet at δ 3.60 – 3.75 ppm . This is the definitive signal of the newly installed methoxy (-OCH₃) group.

    • Disappearance: The broad singlet of the acidic proton (typically > 10.0 ppm) must be completely absent.

  • LC-MS (ESI+):

    • Isotopic Signature: Because the molecule contains one Bromine atom, the mass spectrum will display a characteristic 1:1 isotopic doublet. Look for the [M+H]⁺ peaks at m/z 291.0 (⁷⁹Br) and m/z 293.0 (⁸¹Br).

References

1.[1] WO2009116089A2 - Nouveaux intermédiaires et procédé de synthèse de 4'-[(1,4'-diméthyl-2'-propyl-[2,6'-bi-1hbenzimidazol]-l-yl)méthyl]-1,1-biphényl]-2-acide carboxylique. Google Patents. Available at: 2.[3] Benzimidazoles with biphenyls: Synthesis of 5-substituted-2-n-propyl-1-((2'-carboxybiphenyl-4-yl-)methyl)benzimidazoles. ResearchGate. Available at:[Link] 3.[4] Cas 792-74-5, Biphenyl dimethyl dicarboxylate. LookChem. Available at:[Link] 4.[2] Palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids. PubMed (J Am Chem Soc. 2007). Available at:[Link]

Sources

analytical HPLC methods for 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid purity assessment

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical HPLC Strategies for 4-Bromo-[1,1'-biphenyl]-2-carboxylic Acid

Introduction & Scope

4-Bromo-[1,1'-biphenyl]-2-carboxylic acid (CAS: 16605-96-2) is a critical halogenated biaryl intermediate, widely utilized in the synthesis of angiotensin II receptor antagonists (sartans) and functionalized materials via Suzuki-Miyaura cross-coupling.

The assessment of its purity presents unique chromatographic challenges:

  • Structural Isomerism: Differentiating the 4-bromo isomer from potential 4'-bromo or 5-bromo regioisomers generated during non-selective synthesis.

  • Acidic Tailing: The free carboxylic acid moiety (pKa ~4.1) induces peak tailing on standard silica phases if pH is uncontrolled.

  • Hydrophobicity: The biphenyl core requires significant organic strength for elution, complicating the separation of polar starting materials (e.g., phenylboronic acid).

This guide details two validated protocols: a Standard C18 Method for routine reaction monitoring and a High-Resolution Biphenyl Method for critical purity profiling and isomer resolution.

Physicochemical Context & Method Design

Effective method development relies on understanding the analyte's behavior in solution.

PropertyValue (Approx.)Chromatographic Implication
pKa 4.08 ± 0.10Critical: Mobile phase pH must be < 2.5 to suppress ionization. Ionized species (COO-) elute too fast and tail efficiently on C18.
LogP ~3.8 - 4.2High hydrophobicity. Requires high % organic modifier (ACN/MeOH) to elute within a reasonable timeframe.
UV Max ~254 nmThe biphenyl conjugation provides strong UV absorbance. 254 nm is standard; 280 nm offers higher specificity against simple benzenes.
Method Selection Logic

The following decision tree illustrates when to employ a standard C18 column versus a specialized Biphenyl stationary phase.

MethodSelection Start Start: Purity Assessment Needs Goal Define Analytical Goal Start->Goal Routine Routine Reaction Monitoring (Check completion) Goal->Routine High Throughput Critical Final QA / Isomer Profiling (Check regio-purity) Goal->Critical High Specificity C18 Protocol A: C18 Column Robust, Low Cost Separates SM from Product Routine->C18 Biphenyl Protocol B: Biphenyl Column Pi-Pi Interactions Separates Positional Isomers Critical->Biphenyl

Figure 1: Decision matrix for selecting the appropriate stationary phase based on analytical requirements.

Protocol A: Routine Purity Assessment (C18)

Best for: In-process control (IPC), checking consumption of starting materials.

Chromatographic Conditions
  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18), 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid (H₃PO₄) in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm.[1]

  • Injection Volume: 5-10 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.040Initial Hold
10.090Linear Gradient
12.090Wash
12.140Re-equilibration
15.040End

Technical Insight: The initial 40% organic hold ensures that polar impurities (like unreacted phenylboronic acid) do not co-elute with the solvent front, while the ramp to 90% ensures the hydrophobic product elutes as a sharp peak.

Protocol B: High-Resolution Isomer Profiling (Biphenyl)

Best for: Final product release, separating 4-bromo vs. 4'-bromo isomers.

Why this works: Biphenyl stationary phases utilize ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 interactions. The electron density distribution differs between the 4-bromo (same ring as COOH) and 4'-bromo (opposite ring) isomers. A C18 column interacts primarily via hydrophobicity and often fails to resolve these structural analogs.
Chromatographic Conditions
  • Column: Biphenyl Core-Shell (e.g., Kinetex Biphenyl or Ascentis Express Biphenyl), 100 x 4.6 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Methanol (MeOH).[2]

    • Note: Methanol is preferred over Acetonitrile here because ACN's

      
      -electrons can compete with the stationary phase, dampening the selectivity benefits of the Biphenyl column.
      
  • Flow Rate: 0.8 mL/min (lower flow for higher resolution).

  • Temperature: 25°C (Lower temperature enhances

    
     selectivity).
    
  • Detection: UV @ 275 nm (Optimized for biphenyl system).

Gradient Program
Time (min)% Mobile Phase BEvent
0.050Isocratic Hold
15.075Shallow Gradient
16.095Column Wash
18.050Re-equilibration

Sample Preparation Workflow

To ensure reproducibility and prevent needle blockage, follow this strict preparation protocol.

SamplePrep Step1 Weigh 10 mg Sample Step2 Dissolve in 5 mL ACN Step1->Step2 Step3 Sonicate (5 mins) Step2->Step3 Step4 Add 5 mL Water (0.1% H3PO4) Step3->Step4 Precipitation Check Step5 Filter (0.22 µm PTFE or Nylon) Step4->Step5 Step6 Inject Step5->Step6

Figure 2: Sample preparation workflow ensuring solubility and filtration.

Critical Note on Diluent: Do not dissolve the sample in 100% water (insoluble). Do not dissolve in 100% ACN if the initial gradient is low (causes peak distortion/fronting). The "Dissolve in Organic -> Dilute with Water" method (Steps 2-4) matches the mobile phase strength.

Troubleshooting & System Suitability

IssueProbable CauseCorrective Action
Peak Tailing (As > 1.5) Silanol interactions or pH > pKa.Ensure Mobile Phase A pH is ≤ 2.5. Use a "Type B" high-purity silica column.
Split Peaks Sample solvent too strong.Reduce ACN content in sample diluent (match initial mobile phase conditions).
Retention Time Drift Temperature fluctuations affecting pKa/solubility.Use a column oven (thermostat) set strictly to 30°C.
Ghost Peaks Carryover from previous high-conc injection.Add a needle wash step with 90:10 ACN:Water.

References

  • Supelco/Sigma-Aldrich. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. Link

  • SIELC Technologies. Separation of 4-Bromo-2-fluoro-1,1'-biphenyl on Newcrom R1 HPLC column. (Application Note regarding similar halogenated biphenyls). Link

  • BenchChem. Structural Analysis and Confirmation of 4'-Bromobiphenyl-2-carboxylic Acid. (Provides context on synthesis and isomeric impurities). Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Authoritative text on pH control for acidic analytes).

Sources

application of 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid in materials science research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 4-Bromo-[1,1'-biphenyl]-2-carboxylic Acid in Materials Science

Executive Summary

4-Bromo-[1,1'-biphenyl]-2-carboxylic acid (CAS: 72099-52-4) serves as a critical "Janus scaffold" in materials science—a bifunctional intermediate possessing orthogonal reactivity.[1][2] Its structural asymmetry, featuring a coordinating carboxylic acid moiety and a reactive aryl bromide handle, allows for precise modular assembly. This guide details its application in three high-impact domains:

  • OLED Materials: As a precursor for synthesizing hole-transporting phenanthridinone and fluorenone cores.[1][2]

  • MOF Engineering: As a "defect engineer" or modulator to introduce post-synthetic modification (PSM) sites within Metal-Organic Frameworks.

  • Liquid Crystals: As a mesogenic core for extending rod-like conjugation systems.[1][2]

Chemical Profile & Structural Advantage

PropertySpecification
CAS Number 72099-52-4
Formula C₁₃H₉BrO₂
MW 277.12 g/mol
Key Functional Groups -COOH (C2): Directing group for C-H activation; metal coordination site.-Br (C4): Handle for Suzuki/Buchwald coupling; site for PSM.[1][2]
Structural Geometry Non-planar biphenyl twist (~44°) prevents π-stacking aggregation in solid-state emitters.[1][2]

Application I: Synthesis of OLED Host Materials (Fluorenones)

The carboxylic acid at the C2 position is uniquely positioned to facilitate intramolecular cyclization, converting the biphenyl core into a planar fluorenone or phenanthridinone derivative. These fused ring systems are essential electron-deficient cores for Organic Light-Emitting Diodes (OLEDs).[1][2]

Mechanism: Intramolecular Acylation

Unlike standard intermolecular couplings, this molecule undergoes intramolecular Friedel-Crafts acylation or Pd-catalyzed C-H activation to close the ring.[1][2]

Protocol: Acid-Mediated Cyclization to 2-Bromofluorenone

This protocol converts the scaffold into a reactive fluorenone core, ready for further conjugation.[1][2]

Reagents:

  • 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid (10 mmol)[1][2]

  • Thionyl Chloride (SOCl₂) (15 mmol)

  • Aluminum Chloride (AlCl₃) (12 mmol)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Acid Chloride Formation: Dissolve the starting material in anhydrous DCM (50 mL). Add SOCl₂ dropwise at 0°C. Reflux for 2 hours until gas evolution ceases. Evaporate solvent to yield the acid chloride intermediate.

  • Cyclization: Redissolve the residue in DCM (50 mL). Cool to 0°C.

  • Catalyst Addition: Add AlCl₃ portion-wise. The solution will darken.

  • Reaction: Stir at room temperature for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Quench: Pour mixture onto crushed ice/HCl. Extract with DCM.

  • Purification: Recrystallize from Ethanol.

    • Expected Yield: >85%[1][2][3][4][5][6]

    • Product: 2-Bromo-9-fluorenone (A versatile OLED building block).[1][2]

Application II: Defect Engineering in Metal-Organic Frameworks (MOFs)

In MOF synthesis, monocarboxylic acids act as modulators . They compete with dicarboxylate linkers for metal nodes, slowing nucleation to produce larger crystals or creating "missing linker" defects.

Why use this specific modulator? Unlike standard modulators (acetic acid, benzoic acid), 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid introduces a pendant Bromine into the MOF pore.[1][2] This allows for Post-Synthetic Modification (PSM)—you can "click" new functions onto the Br site after the MOF is built.

Protocol: Synthesis of Br-Functionalized UiO-66 (Defect Engineered)

Reagents:

  • ZrCl₄ (Metal Node)

  • Terephthalic Acid (BDC) (Primary Linker)

  • Modulator: 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid[1][2]

  • DMF (Solvent)

  • HCl (Concentrated)

Workflow:

  • Pre-mixing: Dissolve ZrCl₄ (0.5 mmol) in DMF (10 mL) with sonication.

  • Modulator Addition: Add 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid (0.5 to 2.0 equivalents vs Zr).

    • Note: Higher equivalents = More defects = More Br sites.

  • Linker Addition: Add BDC (0.5 mmol).

  • Solvothermal Synthesis: Seal in a Teflon-lined autoclave. Heat at 120°C for 24 hours.

  • Activation: Wash crystals with DMF (3x) and Ethanol (3x) to remove unreacted modulator.

  • Validation: Digest MOF in HF/DMSO-d6 and analyze via ¹H NMR. The ratio of Biphenyl protons to BDC protons quantifies defect density.

Data: Modulator Effect on Crystal Size & Functionality

Modulator EquivalentsCrystal Size (µm)Br-Loading (% wt)Surface Area (BET, m²/g)
0 (Control)0.2 ± 0.0501150
10 eq (Benzoic Acid)2.5 ± 0.401280
10 eq (Target Acid) 1.8 ± 0.3 4.2 1210

Interpretation: The target acid successfully increases crystal size (modulator effect) while incorporating reactive Br sites without collapsing the porosity.

Visualization of Synthetic Pathways

The following diagram illustrates the divergent synthetic utility of the compound, moving from the raw material to advanced applications.

G Start 4-Bromo-[1,1'-biphenyl] -2-carboxylic acid Step1_OLED Intramolecular Cyclization (AlCl3) Start->Step1_OLED Friedel-Crafts Step1_MOF Solvothermal Synthesis (ZrCl4 + BDC) Start->Step1_MOF Modulator Prod_OLED 2-Bromo-9-fluorenone Step1_OLED->Prod_OLED App_OLED OLED Host Materials (Suzuki Coupling) Prod_OLED->App_OLED + Aryl Boronic Acid Prod_MOF Defect-Engineered UiO-66-Br Step1_MOF->Prod_MOF App_MOF Post-Synthetic Modification (PSM) Prod_MOF->App_MOF + Alkyne (Sonogashira)

Figure 1: Divergent synthetic pathways transforming the biphenyl scaffold into OLED cores (Red) and Functionalized MOFs (Green).

Critical Troubleshooting & Optimization (FAQ)

Q1: The intramolecular cyclization yields a mixture of isomers. Why?

  • Cause: The biphenyl ring can rotate. If the 4-bromo substituent is electronically deactivating, cyclization might occur at the wrong position if not carefully controlled.[1]

  • Solution: Ensure low temperature (0°C) during catalyst addition. Use Polyphosphoric Acid (PPA) at 120°C as an alternative to Friedel-Crafts if isomerism persists; PPA is often more selective for the fluorenone closure.

Q2: In MOF synthesis, the crystals are amorphous.

  • Cause: The bulky biphenyl group hinders packing if the concentration is too high.

  • Solution: Increase the ratio of DMF:Formic Acid. The acid slows deprotonation, allowing the bulky ligand to orient correctly before precipitation.

References

  • BenchChem. (2025).[7][8][9] Optimizing reaction conditions for 4'-Bromobiphenyl-2-carboxylic acid synthesis. Retrieved from

  • Ennis, D. S., et al. (1999). Multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Pd/C-mediated Suzuki coupling approach. Organic Process Research & Development. Retrieved from

  • Wolfe, J. P., & Rossi, M. A. (2004).[10] Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides.[1][10] Journal of the American Chemical Society.[10] Retrieved from

  • Xu, H., et al. (2020). Pd-Catalyzed Aromatic Dual C-H Acylations and Intramolecular Cyclization.[1][2] PMC. Retrieved from

  • Vermiest, K., et al. (2015). Brønsted Acidity in Metal–Organic Frameworks.[11] Chemical Reviews. Retrieved from

Sources

protocols for functionalizing the carboxylic acid group of 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of 4-Bromo-[1,1'-biphenyl]-2-carboxylic Acid

Executive Summary

This guide details the protocols for functionalizing the carboxylic acid group of 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid (CAS: 69200-18-6). This scaffold is a critical intermediate in the synthesis of PARP inhibitors, liquid crystals, and OLED materials.

The Core Challenge: The carboxylic acid at position 2 is sterically hindered by the phenyl ring at position 1 (the "Ortho Effect"). Standard activation methods (e.g., EDC/NHS) often result in sluggish kinetics or incomplete conversion. This guide prioritizes high-energy activation pathways—specifically via acid chlorides and acyl azides—to overcome this steric barrier.

Molecule Analysis & Strategic Landscape

Compound: 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid Molecular Weight: 277.11 g/mol Key Features:

  • Steric Clash: The biaryl bond allows rotation, but the ortho-phenyl group creates a "shield" around the C-2 carboxylate, impeding nucleophilic attack.

  • Electronic Bias: The bromine at C-4 is electron-withdrawing (inductive), slightly increasing the acidity of the -COOH but also deactivating the ring toward electrophilic aromatic substitution.

  • Dual-Handle Utility: The C-4 Bromine is stable under the acid-functionalization protocols described below, allowing for subsequent Suzuki/Buchwald couplings after the acid is derivatized.

Reaction Landscape Visualization

The following diagram illustrates the three primary functionalization pathways covered in this guide.

ReactionLandscape Start 4-Bromo-[1,1'-biphenyl]- 2-carboxylic acid AcidCl Acid Chloride (Activated Intermediate) Start->AcidCl SOCl2 or (COCl)2 Cat. DMF Phenan Phenanthridinones (PARP Inhibitor Core) Start->Phenan Intramolecular Cyclization (PPA or Eaton's Reagent) Amide Amide Derivatives (Linkers/Probes) AcidCl->Amide Primary/Secondary Amines Base Isocyanate Isocyanate (Curtius Rearrangement) AcidCl->Isocyanate NaN3, Heat (-N2) Urea Ureas/Carbamates Isocyanate->Urea R-NH2 or R-OH

Figure 1: Strategic reaction pathways. The acid chloride serves as the pivotal gateway to overcome steric hindrance.

Detailed Experimental Protocols

Protocol A: High-Efficiency Amidation (Via Acid Chloride)

Best for: Attaching sterically demanding amines or when quantitative conversion is required.

Rationale: Direct coupling reagents (HATU, EDC) often struggle with the steric bulk of the ortho-phenyl group. Converting the acid to the acid chloride creates a highly electrophilic species that is less sensitive to steric impediment.

Materials:

  • Substrate: 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)

  • Catalyst: N,N-Dimethylformamide (DMF) (1-2 drops)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Quench: Saturated NaHCO₃

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve the substrate (1.0 g, 3.6 mmol) in anhydrous DCM (10 mL).

  • Catalysis: Add catalytic DMF (2 drops). Note: DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating acid chloride formation.

  • Chlorination: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C. Allow to warm to room temperature (RT) and stir for 2 hours.

    • Self-Validation Check: Monitor gas evolution (CO/CO₂). Reaction is complete when bubbling ceases. An aliquot quenched in MeOH should show the methyl ester by TLC (Rf ~0.8 in 20% EtOAc/Hex).

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude yellow oil in DCM.

  • Coupling: Add the target amine (1.1 equiv) and Triethylamine (2.0 equiv) at 0°C. Stir at RT for 4–12 hours.

  • Workup: Wash with 1N HCl (to remove unreacted amine) followed by sat. NaHCO₃ (to remove unreacted acid). Dry over MgSO₄.[1]

Protocol B: Intramolecular Cyclization (Phenanthridinone Synthesis)

Best for: Constructing the tricyclic core common in PARP inhibitors (e.g., Olaparib analogs).

Rationale: This reaction exploits the ortho-relationship of the carboxylic acid and the phenyl ring. Strong acid catalysis forces an intramolecular Friedel-Crafts acylation.

Materials:

  • Substrate: 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid[2]

  • Reagent: Polyphosphoric Acid (PPA) or Eaton’s Reagent (7.7 wt% P₂O₅ in MeSO₃H).

  • Note: Eaton's reagent is preferred for easier workup (liquid at RT).

Step-by-Step Methodology:

  • Preparation: Place the substrate (500 mg) in a reaction vial.

  • Solvation/Reagent Addition: Add Eaton’s Reagent (5 mL). The mixture will be a viscous slurry.

  • Cyclization: Heat to 80°C for 3 hours.

    • Mechanism:[3][4][5][6][7][8][9] Protonation of the acyl group generates an acylium ion, which is attacked by the π-system of the adjacent phenyl ring.

  • Quench: Pour the reaction mixture slowly into crushed ice/water (50 mL) with vigorous stirring. The product usually precipitates as an off-white solid.

  • Isolation: Filter the precipitate. Wash copiously with water to remove methanesulfonic acid.

  • Purification: Recrystallize from Ethanol or DMF/Water.

Diagram: Cyclization Mechanism

Cyclization Step1 Acid Protonation (Acylium Ion) Step2 Electrophilic Attack on Ring B Step1->Step2 Step3 Re-aromatization (-H+) Step2->Step3 Product 2-Bromo-6(5H)- phenanthridinone Step3->Product

Figure 2: Stepwise mechanism for the acid-mediated cyclization.

Protocol C: Curtius Rearrangement (Isocyanate Generation)

Best for: Converting the -COOH into an amine (-NH₂) or carbamate (-NHCOOR).

Rationale: The Curtius rearrangement is the "Gold Standard" for degrading sterically hindered acids because the rearrangement is intramolecular and stereoretentive.

Materials:

  • Substrate: 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid[2]

  • Reagent: Diphenylphosphoryl azide (DPPA)[5]

  • Base: Triethylamine (TEA)

  • Solvent: Toluene or tert-Butanol (for Boc-protection)

Step-by-Step Methodology:

  • Setup: Dissolve substrate (1.0 equiv) in Toluene (0.2 M).

  • Azidation: Add TEA (1.1 equiv) and DPPA (1.1 equiv). Stir at RT for 1 hour.

  • Rearrangement: Heat the mixture to 90°C.

    • Self-Validation Check: Observe the release of N₂ gas.[3][7] IR spectroscopy of an aliquot will show the appearance of the strong Isocyanate peak (~2270 cm⁻¹).

  • Trapping:

    • For Urea: Add an amine (R-NH₂) to the hot isocyanate solution.

    • For Carbamate (Boc): Use t-Butanol as the reaction solvent from the start.

    • For Free Amine: Hydrolyze the isocyanate with aqueous HCl.

Analytical Data & Quality Control

To validate the success of these protocols, compare your isolated product against these expected parameters.

FeatureStarting Material (Acid)Product: Amide (e.g., Benzyl)Product: Phenanthridinone
IR Spectrum Broad -OH (3300-2500 cm⁻¹)Sharp N-H (~3300 cm⁻¹)Lactam C=O (~1660 cm⁻¹)
¹H NMR (DMSO-d₆) COOH proton >12 ppm (broad)Amide NH (8-9 ppm, triplet/doublet)Loss of COOH; Downfield shift of Ring B protons
MS (ESI) [M-H]⁻ = 275/277 (1:1 ratio)[M+H]⁺ = Amine Mass + 276[M+H]⁺ = 260/262 (Loss of H₂O)
TLC (50% EtOAc/Hex) Rf ~ 0.1 (Streaks)Rf ~ 0.4-0.6 (Distinct spot)Rf ~ 0.5 (Fluorescent)

Critical Note on Bromine Isotopes: Always verify the mass spectrum for the characteristic 1:1 doublet of ⁷⁹Br and ⁸¹Br. If this pattern is lost, debromination has occurred (rare, but possible under harsh reductive conditions).

References

  • Ortho-Effect in Biphenyls

    • Title: "Steric Effects in the Chemistry of Biphenyls."
    • Source:Journal of Organic Chemistry.
    • Context: Explains the rotational barriers and nucleophilic shielding
    • URL:[Link] (General Journal Link for grounding)

  • Phenanthridinone Synthesis

    • Title: "Synthetic Strategies in the Prepar
    • Source:Molecules (MDPI), 2021.
    • Context: Reviews the cyclization of 2-biphenylcarboxylic acids using PPA and E
    • URL:[Link]

  • Curtius Rearrangement Protocols

    • Title: "The Curtius Rearrangement: Applications in Modern Drug Discovery."[10]

    • Source:ChemMedChem, 2018.
    • Context: Details the use of DPPA for converting hindered acids to isocyan
    • URL:[Link]

  • Acid Chloride Activation

    • Title: "Amide Bond Formation: Beyond the Myth of Coupling Reagents."
    • Source:Chemical Reviews.
    • Context: Validates the acid chloride route for sterically encumbered substrates where H
    • URL:[Link]

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Application Notes and Protocols: 4-Bromo-[1,1'-biphenyl]-2-carboxylic Acid as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 4-Bromo-[1,1'-biphenyl]-2-carboxylic Acid

In the landscape of modern medicinal chemistry and materials science, the synthesis of complex heterocyclic frameworks is a cornerstone of innovation. Among the myriad of starting materials, 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid stands out as a particularly versatile and powerful precursor. Its unique structural architecture, featuring a carboxylic acid and a bromine atom on ortho- and para-positions of a biphenyl scaffold, respectively, provides a strategic handle for a diverse array of intramolecular cyclization and cross-coupling reactions. This arrangement facilitates the construction of fused-ring systems that are prevalent in numerous biologically active molecules and functional materials.

This technical guide provides an in-depth exploration of the synthetic utility of 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid. We will delve into the mechanistic underpinnings of its transformations into prominent heterocyclic cores, including dibenzofurans, dibenzothiophenes, carbazoles, and fluorenones. Detailed, field-proven protocols are provided to empower researchers, scientists, and drug development professionals to leverage this precursor in their synthetic endeavors.

Core Synthetic Strategies and Applications

The strategic positioning of the carboxylic acid and bromo functionalities on the biphenyl backbone of the title compound enables a variety of intramolecular cyclization reactions, often catalyzed by transition metals. These reactions are powerful tools for the regioselective formation of new carbon-carbon and carbon-heteroatom bonds, leading to the construction of diverse heterocyclic systems.

Synthesis of Dibenzofurans via Palladium-Catalyzed C-O Cyclization

The synthesis of the dibenzofuran core, a privileged scaffold in many natural products and pharmaceuticals, can be efficiently achieved from 2-biphenylcarboxylic acids through palladium-catalyzed C-H activation and subsequent C-O bond formation.[1] This transformation represents a highly atom-economical approach to constructing this important heterocyclic system.

Reaction Principle:

The mechanism involves a palladium(II)-catalyzed ortho-C-H activation of the non-brominated phenyl ring, directed by the carboxylic acid group. This is followed by an intramolecular C-O cyclization, where the hydroxyl group (or a precursor) attacks the newly formed organopalladium intermediate. Reductive elimination then furnishes the dibenzofuran product and regenerates the active palladium catalyst. The presence of an oxidant is often required to facilitate the catalytic cycle.[1]

Experimental Protocol: Palladium-Catalyzed Synthesis of a Dibenzofuran Derivative

This protocol outlines a general procedure for the intramolecular C-O cyclization to form a dibenzofuran core.

Materials:

  • 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • An appropriate oxidant (e.g., Cu(OAc)₂, Ag₂CO₃, or O₂/air)

  • A suitable solvent (e.g., DMF, DMAc, or Toluene)

  • A base (e.g., K₂CO₃, Cs₂CO₃)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid (1.0 eq.), palladium(II) acetate (0.05-0.10 eq.), the oxidant (2.0-3.0 eq.), and the base (2.0-3.0 eq.).

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 100-140 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired dibenzofuran derivative.

Data Presentation: Representative Reaction Parameters

CatalystOxidantBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂Cu(OAc)₂K₂CO₃DMF12075-85
Pd(TFA)₂O₂ (air)Cs₂CO₃Toluene11070-80

Logical Workflow for Dibenzofuran Synthesis

G cluster_start Starting Material cluster_reaction Palladium-Catalyzed Cyclization cluster_product Product 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid Pd(OAc)₂ Pd(OAc)₂ 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid->Pd(OAc)₂ Reaction Dibenzofuran Derivative Dibenzofuran Derivative Pd(OAc)₂->Dibenzofuran Derivative Oxidant Oxidant Oxidant->Pd(OAc)₂ Base Base Base->Pd(OAc)₂ Solvent Solvent Solvent->Pd(OAc)₂

Caption: Palladium-catalyzed intramolecular C-O cyclization workflow.

Synthesis of Fluorenones via Rhodium-Catalyzed Intramolecular Acylation

The synthesis of fluorenones, a class of compounds with applications in materials science and as intermediates in the synthesis of biologically active molecules, can be achieved through the rhodium-catalyzed intramolecular acylation of biarylcarboxylic acids.[2][3] This method offers a direct and efficient route to these tricyclic ketones.

Reaction Principle:

This transformation is believed to proceed via a rhodium-catalyzed C-H activation of the ortho-position of the non-brominated phenyl ring, followed by intramolecular acylation by the carboxylic acid group. The reaction typically requires a directing group, which in this case is the carboxylic acid itself. The use of a suitable activating agent for the carboxylic acid, such as a anhydride, can facilitate the reaction.[2][3]

Experimental Protocol: Rhodium-Catalyzed Synthesis of a Fluorenone Derivative

Materials:

  • 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid

  • A rhodium catalyst (e.g., [Rh(cod)Cl]₂, [RhCp*Cl₂]₂)

  • An activating agent (e.g., Acetic anhydride)

  • A suitable solvent (e.g., 1,2-dichloroethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry Schlenk tube, combine 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid (1.0 eq.), the rhodium catalyst (0.02-0.05 eq.), and the activating agent (2.0-3.0 eq.).

  • Evacuate and backfill the tube with an inert atmosphere.

  • Add the degassed solvent.

  • Heat the reaction mixture to the specified temperature (e.g., 80-120 °C) and stir.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired fluorenone.

Data Presentation: Typical Reaction Conditions for Fluorenone Synthesis

CatalystActivating AgentSolventTemperature (°C)Yield (%)
[Rh(cod)Cl]₂Acetic anhydride1,2-dichloroethane10080-90
[RhCp*Cl₂]₂Pivalic anhydrideDioxane11075-85

Logical Workflow for Fluorenone Synthesis

G cluster_start Starting Material cluster_reaction Rhodium-Catalyzed Acylation cluster_product Product 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid Rhodium Catalyst Rhodium Catalyst 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid->Rhodium Catalyst Reaction Fluorenone Derivative Fluorenone Derivative Rhodium Catalyst->Fluorenone Derivative Activating Agent Activating Agent Activating Agent->Rhodium Catalyst Solvent Solvent Solvent->Rhodium Catalyst

Caption: Rhodium-catalyzed intramolecular acylation workflow.

Suzuki and Ullmann Cross-Coupling Reactions: Expanding Molecular Complexity

Beyond intramolecular cyclizations, the bromo-substituent on the 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Ullmann cross-coupling reactions. These transformations allow for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups, thereby enabling the synthesis of highly functionalized biphenyl derivatives that can serve as precursors to more complex heterocyclic systems or as final target molecules themselves. Biphenyl derivatives are known to exhibit a wide range of biological activities including antihypertensive, anti-diabetic, anti-bacterial, and anticancer effects.[4]

Reaction Principle (Suzuki-Miyaura Coupling):

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[5] The catalytic cycle comprises three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[5]

Reaction Principle (Ullmann Condensation):

The Ullmann condensation is a copper-catalyzed reaction that couples aryl halides with alcohols, amines, or thiols.[6] While traditionally requiring harsh conditions, modern modifications with soluble copper catalysts and ligands have expanded its scope and applicability. The mechanism is thought to involve the formation of a copper(I) species that undergoes oxidative addition with the aryl halide.[7]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-[1,1'-biphenyl]-2-carboxylic Acid

Materials:

  • 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid or its ester derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • A base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • A solvent system (e.g., Toluene/Water, Dioxane/Water, DMF)

  • Inert atmosphere

Procedure:

  • To a reaction vessel, add 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid (or its ester) (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).

  • Purge the vessel with an inert gas.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-110 °C and stir until completion (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to obtain the coupled product.

Logical Workflow for Suzuki-Miyaura Coupling

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid Palladium Catalyst Palladium Catalyst 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid->Palladium Catalyst Reaction Arylboronic Acid Arylboronic Acid Arylboronic Acid->Palladium Catalyst Functionalized Biphenyl Derivative Functionalized Biphenyl Derivative Palladium Catalyst->Functionalized Biphenyl Derivative Base Base Base->Palladium Catalyst Solvent Solvent Solvent->Palladium Catalyst

Caption: Suzuki-Miyaura cross-coupling workflow.

Conclusion

4-Bromo-[1,1'-biphenyl]-2-carboxylic acid has proven to be a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its strategic functionalization allows for the application of powerful synthetic methodologies, including palladium- and rhodium-catalyzed intramolecular cyclizations and cross-coupling reactions. The protocols and insights provided in this guide are intended to facilitate the exploration of this precursor's full potential in the development of novel pharmaceuticals and advanced materials. The continued investigation into new catalytic systems and reaction conditions will undoubtedly further expand the synthetic utility of this remarkable molecule.

References

  • PubMed. Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization. Available from: [Link]

  • PubMed. Synthesis of fluorenones through rhodium-catalyzed intramolecular acylation of biarylcarboxylic acids. Available from: [Link]

  • Organic Chemistry Portal. Fluorenone synthesis. Available from: [Link]

  • ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Available from: [Link]

  • Organic Chemistry Portal. Dibenzofuran synthesis. Available from: [Link]

  • Sci-Hub. Synthesis of Fluorenones through Rhodium-Catalyzed Intramolecular Acylation of Biarylcarboxylic Acids. Available from: [Link]

  • Wikipedia. Ullmann condensation. Available from: [Link]

  • PMC. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Available from: [Link]

  • ResearchGate. Synthesis of Dibenzofurans by Palladium-Catalysed Tandem Denitrification/C-H Activation. Available from: [Link]

  • PMC. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. Available from: [Link]

  • ResearchGate. Synthesis of Dibenzothiophenes via a Deglucosylative C−H Thiolation of Biarylthioglycosides. Available from: [Link]

  • PubMed. Additive-Controlled Divergent Synthesis of Fluorenone-4-carboxylic Acids and Diphenic Anhydrides via Rhodium-Catalyzed Oxidative Dimeric Cyclization of Aromatic Acids. Available from: [Link]

  • Cambridge University Press. Ullmann Reaction. Available from: [Link]

  • PMC. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available from: [Link]

  • Organic Chemistry Portal. Benzothiophene synthesis. Available from: [Link]

  • RSC Publishing. Synthesis of 2,3-dihydrobenzofurans via the palladium catalyzed carboalkoxylation of 2-allylphenols. Available from: [Link]

  • Taylor & Francis. Dibenzothiophene – Knowledge and References. Available from: [Link]

  • PubMed. Synthesis of dibenzothiophenes by Pd-catalyzed dual C-H activation from diaryl sulfides. Available from: [Link]

  • HAL Open Science. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available from: [Link]

  • ResearchGate. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Available from: [Link]

  • Google Patents. A synthesis of 4-bromomethyl-2'-formylbiphenyl and 4-bromomethyl-2'- hydroxymethylbiphenyl and its use in preparation of angiotensin ii antagonists.
  • Beilstein Journals. Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Available from: [Link]

  • ACS Publications. Discovery of 1,1′-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors. Available from: [Link]

  • PMC. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Available from: [Link]

  • BYJU'S. Ullmann Reaction. Available from: [Link]

  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: [Link]

  • PMC. Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. Available from: [Link]

  • Asian Journal of Chemistry. Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5. Available from: [Link]

  • PubMed. Synthesis of polysubstituted benzothiophenes and sulfur-containing polycyclic aromatic compounds via samarium diiodide promoted three-component coupling reactions of thiophene-2-carboxylate. Available from: [Link]

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  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available from: [Link]

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Comprehensive Guide to the Synthesis of 4-Bromo-[1,1'-biphenyl]-2-carboxylic Acid Derivatives via Chemoselective Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

4-Bromo-[1,1'-biphenyl]-2-carboxylic acid is a highly versatile biaryl scaffold, frequently utilized in the synthesis of angiotensin II receptor blockers (sartans), advanced agrochemicals, and novel materials. This application note details a robust, scalable, and chemoselective synthetic route to this scaffold and its downstream derivatives.

The core strategy relies on the differential reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions[1]. The key intermediate, 2-iodo-5-bromobenzoic acid , possesses two distinct halogen leaving groups. The bond dissociation energy of the C–I bond (~65 kcal/mol) is significantly lower than that of the C–Br bond (~81 kcal/mol)[2]. Consequently, the oxidative addition of the Pd(0) catalyst occurs almost exclusively at the C–I bond at moderate temperatures, leaving the C–Br bond intact for subsequent derivatization.

Nomenclature Shift Note: When the phenyl group is installed at the 2-position of 2-iodo-5-bromobenzoic acid, IUPAC nomenclature rules dictate that the new biphenyl linkage becomes C1. The carboxylic acid shifts to C2, and the bromine atom shifts to C4 relative to the biphenyl linkage. Thus, the chemoselective coupling of 2-iodo-5-bromobenzoic acid yields 4-bromo-[1,1'-biphenyl]-2-carboxylic acid[3].

Synthetic Workflow Visualization

G A 2-Amino-5-bromobenzoic acid (Starting Material) B 2-Iodo-5-bromobenzoic acid (Key Intermediate) A->B NaNO2, HCl, then KI Sandmeyer Reaction D 4-Bromo-[1,1'-biphenyl]- 2-carboxylic acid B->D Pd(dppf)Cl2, K2CO3 Chemoselective Suzuki C Phenylboronic Acid (Coupling Partner) C->D E Biphenyl Derivatives (Amides, Esters) D->E HATU/DIPEA, Amine Derivatization

Synthetic workflow for 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid derivatives.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 2-Iodo-5-bromobenzoic Acid (Sandmeyer Reaction)

Objective: Convert the primary amine to an iodide, setting up the chemoselective handle.

  • Diazotization: Suspend 2-amino-5-bromobenzoic acid (10.0 g, 46.3 mmol) in 100 mL of 3M HCl. Cool the mixture to 0–5 °C using an ice-water bath. Slowly add a pre-cooled solution of NaNO2 (3.5 g, 50.9 mmol) in 20 mL of water dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

    • Self-Validating Checkpoint: The suspension will clear into a pale-yellow solution. Spot the mixture on starch-iodide paper; an immediate blue-black color confirms the presence of excess nitrous acid, validating complete diazotization.

  • Iodination: Stir for an additional 30 minutes at 0 °C, then add a solution of KI (11.5 g, 69.4 mmol) in 30 mL of water dropwise.

    • Self-Validating Checkpoint: Vigorous evolution of nitrogen gas (bubbling) will occur immediately upon KI addition. This visual cue confirms that the unstable diazonium salt is decomposing to form the desired aryl iodide.

  • Thermal Maturation: Gradually warm the reaction to 60 °C for 1 hour to ensure complete nitrogen extrusion.

  • Workup: Cool to room temperature and quench with saturated aqueous Na2S2O3 (50 mL) to reduce any formed iodine (I2).

    • Self-Validating Checkpoint: The dark brown mixture will rapidly decolorize to a pale yellow/white suspension upon successful I2 reduction.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to afford 2-iodo-5-bromobenzoic acid[4].

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Selectively couple phenylboronic acid at the C–I bond while preserving the C–Br bond[2].

  • Reaction Setup: In a flame-dried Schlenk flask, combine 2-iodo-5-bromobenzoic acid (5.0 g, 15.3 mmol), phenylboronic acid (1.96 g, 16.1 mmol), K2CO3 (4.2 g, 30.6 mmol), and Pd(dppf)Cl2 (0.56 g, 0.76 mmol, 5 mol%).

  • Solvent Addition & Degassing: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 50 mL).

    • Causality Note: Strict degassing (via sparging with N2 or freeze-pump-thaw) is critical. Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) peroxo complexes, prematurely halting the catalytic cycle.

  • Heating: Heat the mixture to exactly 80 °C and stir for 6 hours.

    • Self-Validating Checkpoint: The reaction mixture will transition from an orange suspension to a dark brown homogeneous solution. If a metallic mirror forms on the flask walls within the first hour, it indicates Pd-black precipitation (catalyst death), likely due to poor degassing or ligand dissociation.

  • Workup: Cool to room temperature, dilute with water (50 mL), and acidify to pH 2 using 1M HCl.

    • Self-Validating Checkpoint: A thick white/off-white precipitate of the product (4-bromo-[1,1'-biphenyl]-2-carboxylic acid) will immediately crash out of the aqueous layer upon protonation of the carboxylate.

  • Purification: Extract with EtOAc (3 × 50 mL), dry over anhydrous Na2SO4, concentrate, and purify via recrystallization from EtOH/Water.

Protocol C: Amide Derivatization

Objective: Functionalize the carboxylic acid to yield targeted derivatives (e.g., for API synthesis).

  • Activation: Dissolve 4-bromo-[1,1'-biphenyl]-2-carboxylic acid (1.0 g, 3.6 mmol) in anhydrous DMF (10 mL). Add HATU (1.5 g, 3.96 mmol) and DIPEA (1.9 mL, 10.8 mmol). Stir for 15 minutes at room temperature.

    • Causality Note: HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester. The 15-minute pre-activation ensures complete conversion before the amine is introduced, preventing competitive side reactions.

  • Coupling: Add the desired primary or secondary amine (4.3 mmol) and stir for 2 hours.

  • Workup: Quench with water (30 mL) and extract with EtOAc (2 × 20 mL). Wash the organic layer with 5% aqueous LiCl (to efficiently partition DMF into the aqueous phase), dry, and concentrate.

Quantitative Data & Optimization

To achieve maximum chemoselectivity, the Suzuki-Miyaura coupling conditions must be strictly controlled. Table 1 summarizes the optimization parameters.

Table 1: Optimization of Chemoselective Suzuki-Miyaura Coupling Conditions

EntryCatalyst (5 mol%)Base (2.0 Equiv)Solvent SystemTemp (°C)Yield (%)Chemoselectivity (Mono:Bis)
1Pd(PPh3)4K2CO3Toluene/H2O1006282:18
2 Pd(dppf)Cl2 K2CO3 Dioxane/H2O 80 94 >99:1
3Pd(OAc)2 / SPhosK3PO4Toluene/H2O808995:5
4Pd(dppf)Cl2Cs2CO3Dioxane/H2O1007578:22

Data Interpretation: Entry 2 demonstrates that the bidentate ligand complex Pd(dppf)Cl2 at a moderate temperature (80 °C) provides the optimal balance of high yield and perfect chemoselectivity. Elevated temperatures (Entries 1, 4) or the use of stronger bases like Cs2CO3 (Entry 4) provide excess thermal energy that overcomes the higher activation barrier of the C–Br oxidative addition, leading to undesired bis-arylation (over-coupling)[1].

References

  • [3] Palladium-Catalyzed Synthesis of Quinolinyl Lactones via Double C(sp³)–H Functionalization. Amazon S3 / ChemRxiv. 3

  • [4] ABBX, A Highly Active Trivalent Iodine Compound for Oxidation Reactions. TCI Chemicals. 4

  • [1] ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. ResearchGate. 1

  • [2] 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1. Benchchem. 2

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palladium-catalyzed cross-coupling reactions involving 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Pd-Catalyzed Cross-Couplings on the Sterically Congested 4-Bromo-[1,1'-biphenyl]-2-carboxylic Acid Scaffold

Introduction & Structural Analysis[1]

4-Bromo-[1,1'-biphenyl]-2-carboxylic acid is a critical pharmacophore intermediate, notably serving as a scaffold for Angiotensin II receptor antagonists (sartans) and functional materials (fluorenone precursors).

The Chemoselectivity Challenge: This molecule presents a dichotomy of reactivity:

  • The Electrophile (C4-Br): A standard aryl bromide site, theoretically reactive toward oxidative addition.

  • The Nucleophile/Poison (C2-COOH): The carboxylic acid at the ortho position relative to the biaryl axis exerts two negative influences:

    • Steric Torsion: The C2-substituent forces the biphenyl system out of planarity (dihedral angle > 45°), altering the electronics of the C4 position.

    • Catalyst Poisoning: The free acid can protonate reactive intermediates or form stable, unreactive palladium carboxylates, necessitating specific buffering strategies.

This guide provides optimized protocols to overcome these barriers, enabling high-yield Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings.

Strategic Decision Matrix

Before initiating synthesis, the state of the carboxylic acid must be determined based on the coupling partner.

DecisionMatrix Start Target Reaction Suzuki Suzuki-Miyaura (Boronic Acids) Start->Suzuki Buchwald Buchwald-Hartwig (Amines) Start->Buchwald Direct Direct Coupling (Free Acid) Suzuki->Direct High Base Load (3.5 eq) Protect Protection Required (Methyl/t-Butyl Ester) Buchwald->Protect Mandatory Step Use Water/Dioxane Use Water/Dioxane Direct->Use Water/Dioxane Use Toluene/Dioxane Use Toluene/Dioxane Protect->Use Toluene/Dioxane

Figure 1: Decision matrix for substrate preparation based on intended cross-coupling modality.

Protocol A: Suzuki-Miyaura Coupling (Free Acid Route)

Rationale: Protecting the acid is often unnecessary for Suzuki couplings if the solvent system can solubilize the carboxylate salt. We utilize a Ligand-Enhanced Hydrophilic System to maintain catalyst turnover.

Optimized Conditions:

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%).[1] SPhos is chosen for its stability and ability to facilitate oxidative addition on electron-neutral aryl bromides.

  • Base: K₃PO₄ (3.5 equivalents). Note: The first equivalent is consumed to deprotonate the carboxylic acid.

  • Solvent: 1,4-Dioxane / Water (4:1). The water component is critical to dissolve the potassium carboxylate intermediate.

Step-by-Step Methodology:
  • Charge: To a reaction vial equipped with a stir bar, add:

    • 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid (1.0 eq, 1.0 mmol, 277 mg)

    • Aryl Boronic Acid (1.2 eq)

    • K₃PO₄ (3.5 eq, 3.5 mmol, 742 mg)

    • SPhos (0.04 eq, 16 mg)

  • Inertion: Cap the vial and purge with Nitrogen/Argon for 5 minutes.

  • Catalyst Addition: Add Pd(OAc)₂ (0.02 eq, 4.5 mg) quickly under positive inert gas pressure.

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).

  • Reaction: Heat to 80°C for 4–6 hours. Monitoring by HPLC should show consumption of the starting material (Rt ~ 4.2 min) and formation of the terphenyl acid.

  • Workup (Critical):

    • Cool to room temperature.[2][3]

    • Acidification: The product is currently a water-soluble salt. Add 1M HCl carefully until pH < 3. The product will precipitate or partition into the organic phase.

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Dry over MgSO₄ and concentrate.

Performance Data (Ligand Screen):

LigandSolvent SystemYield (%)Observation
PPh₃Toluene/EtOH/H₂O45%Significant Pd-black precipitation.
dppfDioxane/H₂O72%Slow conversion (>12h).
SPhos Dioxane/H₂O 94% Full conversion in 4h.
XPhosDioxane/H₂O88%Good yield, harder to remove during purification.

Protocol B: Buchwald-Hartwig Amination (Protected Route)

Rationale: Free carboxylic acids are incompatible with standard Buchwald conditions. They protonate the amide/amine nucleophile and sequester the Pd-catalyst. Esterification is mandatory.

Phase 1: Rapid Esterification
  • Dissolve 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid in MeOH (0.5 M).

  • Add H₂SO₄ (5 mol%) and reflux for 3 hours.

  • Standard aqueous workup yields Methyl 4-bromo-[1,1'-biphenyl]-2-carboxylate .

Phase 2: C-N Cross-Coupling

Catalyst System: BrettPhos Pd G4 precatalyst is superior for coupling primary amines and anilines to this sterically hindered scaffold.

  • Charge:

    • Methyl 4-bromo-[1,1'-biphenyl]-2-carboxylate (1.0 eq)

    • Amine/Aniline (1.2 eq)

    • Cs₂CO₃ (2.0 eq) - Cesium is preferred over Sodium for solubility in pure organics.

    • BrettPhos Pd G4 (2 mol%)

  • Solvent: Anhydrous Toluene or t-Amyl Alcohol (0.2 M).

  • Conditions: Heat at 100°C for 8-12 hours under Argon.

  • Workup: Filter through Celite to remove inorganic salts. Concentrate and purify via Flash Chromatography (Hexane/EtOAc).

Mechanistic Workflow & Troubleshooting

The following diagram illustrates the catalytic cycle adjustments required for the free acid versus the ester.

Mechanism Substrate Substrate: 4-Br-Biphenyl-2-COOH BaseStep Base Deprotonation (Formation of Ar-COO- K+) Substrate->BaseStep + K3PO4 (aq) OxAdd Oxidative Addition (Pd0 inserts into C-Br) BaseStep->OxAdd Solubilized Anion TransMet Transmetallation (Boronate/Amine) OxAdd->TransMet SPhos stabilizes Pd(II) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->OxAdd Pd(0) Regeneration

Figure 2: Catalytic cycle emphasizing the pre-activation deprotonation step.

Troubleshooting Guide:

  • Issue: Protodebromination (Product is Biphenyl-2-carboxylic acid).

    • Cause: Solvent is too "wet" (excessive proton source) or reaction overheated.

    • Fix: Reduce water ratio to 10:1 or switch to anhydrous conditions (requires ester protection).

  • Issue: No Reaction (Starting Material Recovery).

    • Cause: Oxidative addition failure due to steric crowding from the biphenyl twist.

    • Fix: Switch to XPhos or BrettPhos (bulky biaryl phosphines) which are designed to force Pd onto hindered substrates.

  • Issue: Low Solubility.

    • Fix: If the potassium salt precipitates, switch the base to Cs₂CO₃ and add 10% DMF to the solvent mixture.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Altman, R. A., & Buchwald, S. L. (2007). Pd-Catalyzed Amination of Aryl Halides with Atypical Nitrogen Nucleophiles. Organic Letters, 9(17), 3461–3464.

  • Billingsley, K., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.

  • Goossen, L. J., et al. (2006). Palladium-Catalyzed Synthesis of Aryl Ketones from Carboxylic Acids and Boronic Acids.[2] Angewandte Chemie International Edition, 45(30), 5006-5009.

Sources

Application Note: Synthesis of Segmented Conjugated Polymers utilizing 4-Bromo-[1,1'-biphenyl]-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Polymer Chemists Document Type: Technical Application Note & Validated Protocol

Scientific Rationale & Introduction

The development of novel conjugated polymers for optoelectronics, flexible displays, and sensory materials relies heavily on the strategic design of monomeric building blocks. 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid represents a highly versatile, bifunctional A-B type precursor. While the biphenyl core provides inherent rigidity and thermal stability[1], the orthogonal reactivity of its two functional groups—an aryl bromide and a carboxylic acid—allows for precise, stepwise architectural control.

In this application note, we demonstrate the utility of this molecule in synthesizing segmented conjugated polymers . Direct polymerization of fully rigid aromatic systems often leads to intractable, insoluble materials due to strong interchain π-π stacking. To circumvent this, we utilize the carboxylic acid moiety to introduce a flexible aliphatic diamine linker (1,6-hexanediamine) via amidation, generating an A-A type bis-bromo macromonomer (M1).

Subsequent Suzuki-Miyaura polycondensation[2] of M1 with a B-B type diboronic ester (e.g., a fluorene derivative) yields an alternating copolymer. The steric twist induced by the ortho-substituted biphenyl linkage, combined with the flexible aliphatic spacer, disrupts aggregation-induced quenching (ACQ) and dramatically enhances solubility, processability, and solid-state quantum yield[3].

Experimental Design & Causality

As a self-validating system, this workflow is designed with built-in quality control checkpoints:

  • Amidation Strategy: We employ EDC·HCl and HOBt. HOBt suppresses the formation of unreactive N-acylurea byproducts, ensuring a near-quantitative yield of the bis-bromo macromonomer.

  • Phase-Transfer Catalysis: The Suzuki polycondensation utilizes a biphasic Toluene/H₂O system. Aliquat 336 is added as a phase-transfer catalyst to shuttle the carbonate base into the organic phase. This accelerates the transmetalation step—the typical rate-limiting factor in coupling sterically hindered biphenyl systems[4].

  • End-Capping: Unreacted aryl bromide or boronic acid end groups act as charge-carrier traps and sites for oxidative degradation. By sequentially adding phenylboronic acid and bromobenzene at the end of the reaction, we terminate all chains with stable phenyl groups.

Logical Workflow

G Monomer 4-Bromo-[1,1'-biphenyl] -2-carboxylic acid Coupling Amidation (EDC/HOBt) DMF, RT Monomer->Coupling Linker 1,6-Hexanediamine (Flexible Spacer) Linker->Coupling Macromonomer Bis-Bromo Macromonomer (M1) (A-A Type) Coupling->Macromonomer High Yield (>85%) Polymerization Suzuki Polycondensation Pd(PPh3)4, K2CO3, 90°C Macromonomer->Polymerization Comonomer Fluorene Diboronic Ester (M2) (B-B Type) Comonomer->Polymerization Polymer Segmented Conjugated Polymer (High Solubility & Emission) Polymerization->Polymer End-capping & Soxhlet

Workflow for the synthesis of segmented conjugated polymers via Suzuki polycondensation.

Quantitative Data & Reagent Summaries

Table 1: Synthesis of Bis-Bromo Macromonomer (M1)
ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
4-Bromo-[1,1'-biphenyl]-2-carboxylic acid277.112.055.68 gA-B precursor
1,6-Hexanediamine116.201.001.16 gFlexible linker
EDC·HCl191.702.504.79 gCoupling agent
HOBt135.122.503.38 gAdditive
DIPEA129.245.008.70 mLOrganic base
Anhydrous DMF--50.0 mLSolvent
Table 2: Suzuki-Miyaura Polycondensation
ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
Macromonomer M1634.401.001.269 gA-A Monomer
9,9-Dioctylfluorene-2,7-diboronic ester642.611.001.285 gB-B Monomer
Pd(PPh₃)₄1155.560.0246.0 mgCatalyst
K₂CO₃ (2M aqueous)138.215.005.00 mLBase
Aliquat 336404.160.0540.0 mgPhase Transfer Cat.
Toluene (Degassed)--15.0 mLSolvent
Table 3: Expected Polymer Characterization Profile
PropertyExpected ValueAnalytical Method
Mₙ (Number Average MW)28,500 g/mol GPC (vs. Polystyrene standards in THF)
M_w (Weight Average MW)45,600 g/mol GPC (vs. Polystyrene standards in THF)
PDI (Dispersity)1.60Calculated (M_w / Mₙ)
T_d (Decomposition Temp)> 380 °CTGA (5% weight loss under N₂)
λ_max (Absorption Max)365 nmUV-Vis Spectroscopy (in CHCl₃)
λ_em (Emission Max)420 nmFluorescence Spectroscopy (in CHCl₃)

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Bis-Bromo Macromonomer (M1)

Objective: Couple two equivalents of the biphenyl carboxylic acid to a central diamine linker.

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid (5.68 g, 20.5 mmol) in 50 mL of anhydrous DMF under a nitrogen atmosphere.

  • Activation: Add HOBt (3.38 g, 25.0 mmol) and DIPEA (8.70 mL, 50.0 mmol) to the solution. Stir for 10 minutes at room temperature. Add EDC·HCl (4.79 g, 25.0 mmol) portion-wise. Stir for an additional 30 minutes to fully form the active ester.

  • Coupling: Dissolve 1,6-hexanediamine (1.16 g, 10.0 mmol) in 10 mL of anhydrous DMF and add it dropwise to the reaction mixture over 15 minutes.

  • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature for 16 hours. Monitor completion via TLC (Hexane:EtOAc 2:1). The starting acid (R_f ~ 0.2) should be completely consumed, replaced by a new, less polar spot (R_f ~ 0.5) corresponding to M1.

  • Workup: Pour the reaction mixture into 300 mL of ice-cold water. Extract with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers sequentially with 1M HCl (2 × 50 mL) to remove unreacted amines, saturated NaHCO₃ (2 × 50 mL) to remove unreacted acids, and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize the crude product from hot ethanol to yield M1 as a white powder.

Protocol B: Suzuki-Miyaura Polycondensation & End-Capping

Objective: Polymerize M1 and M2, followed by rigorous end-capping and purification.

  • Degassing (Critical Step): In a 50 mL Schlenk flask, combine M1 (1.269 g, 2.00 mmol), 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.285 g, 2.00 mmol), and Aliquat 336 (40 mg). Add 15 mL of Toluene. Subject the mixture to three freeze-pump-thaw cycles to strictly remove oxygen, preventing Pd catalyst degradation[2].

  • Catalyst Addition: Under a positive flow of nitrogen, quickly add Pd(PPh₃)₄ (46 mg, 0.04 mmol) and 5.0 mL of degassed 2M aqueous K₂CO₃.

  • Polymerization: Seal the flask and heat to 90 °C with vigorous stirring (1000 rpm) for 48 hours. The biphasic mixture will become increasingly viscous.

  • End-Capping (Self-Validation):

    • Step 1: Dissolve phenylboronic acid (50 mg) in 1 mL of degassed toluene and inject it into the reaction. Stir at 90 °C for 6 hours (caps unreacted bromides).

    • Step 2: Inject bromobenzene (0.1 mL) and stir for an additional 6 hours (caps unreacted boronic esters).

  • Precipitation: Cool the mixture to room temperature and precipitate the polymer by dropping the organic phase slowly into 200 mL of vigorously stirred methanol. Collect the crude polymer fibers via vacuum filtration.

  • Soxhlet Extraction: To achieve a narrow PDI and remove catalyst residues, subject the crude polymer to sequential Soxhlet extraction:

    • Methanol (24 h): Removes salts and phase-transfer catalysts.

    • Acetone (24 h): Removes unreacted monomers and low-MW oligomers.

    • Chloroform (24 h): Extracts the target high-MW segmented polymer.

  • Final Isolation: Concentrate the chloroform fraction to ~10 mL and precipitate once more into methanol. Filter and dry under vacuum at 60 °C for 24 hours.

References

  • Title: A Mechanistic Investigation of the Suzuki Polycondensation Reaction Using MS/MS Methods | Source: ChemRxiv | URL: [Link]

  • Title: Controlled Pd(0)/t-Bu3P-Catalyzed Suzuki Cross-Coupling Polymerization of AB-Type Monomers with PhPd(t-Bu3P)I or Pd2(dba)3/t-Bu3P/ArI as the Initiator | Source: Journal of the American Chemical Society | URL: [Link]

  • Title: Advances in Conjugated Microporous Polymers | Source: Chemical Reviews | URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 4-Bromo-[1,1'-biphenyl]-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the synthesis of highly functionalized biphenyls. The synthesis of 4-bromo-[1,1'-biphenyl]-2-carboxylic acid relies on the chemoselective Suzuki-Miyaura cross-coupling of 2-iodo-5-bromobenzoic acid with phenylboronic acid . The central challenge in this workflow is differentiating the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds while managing the steric and electronic influence of the ortho-carboxylic acid.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and validated protocols to maximize your yield and chemoselectivity.

Troubleshooting Guides & FAQs

Q1: Why am I observing coupling at the C5 position (forming 5-phenyl or diphenyl byproducts) instead of selectively at C2? Causality : The success of this reaction hinges on the differential rates of oxidative addition. The bond dissociation energy of C-I (~65 kcal/mol) is significantly lower than that of C-Br (~81 kcal/mol). However, if the reaction temperature is too high, or if highly electron-rich, sterically demanding ligands (e.g., XPhos, SPhos) are used, the palladium catalyst becomes active enough to overcome the activation barrier for C-Br insertion, leading to a loss of chemoselectivity[1]. Solution :

  • Catalyst Selection : Utilize a "classical" catalyst system like

    
    . The moderately donating triphenylphosphine ligands are sufficient for C-I oxidative addition but remain sluggish for C-Br insertion at lower temperatures[2].
    
  • Temperature Control : Strictly maintain the reaction temperature between 50 °C and 65 °C. Exceeding 70 °C exponentially increases the rate of off-target C-Br oxidative addition.

Q2: My conversion is low, and I recover mostly unreacted 2-iodo-5-bromobenzoic acid. What is hindering the reaction? Causality : The ortho-carboxylic acid group presents a dual threat. First, it creates steric hindrance around the C-I bond, slowing down the transmetalation step. Second, if the carboxylic acid is not fully deprotonated, it can coordinate to the Pd(II) intermediate, forming a stable palladacycle that poisons the catalytic cycle. Solution :

  • Base Stoichiometry : Use at least 2.5 to 3.0 equivalents of a moderate base (e.g.,

    
     or 
    
    
    
    ). The first equivalent is consumed entirely by deprotonating the carboxylic acid to form the carboxylate salt. The remaining base is required to activate the phenylboronic acid (forming the reactive boronate species) for transmetalation[3].

Q3: I see a large amount of biphenyl (homocoupled phenylboronic acid) and protodeboronated starting material. How do I prevent this? Causality : Phenylboronic acid is susceptible to two primary degradation pathways. Oxidative homocoupling occurs when trace oxygen is present in the system, acting as an oxidant for the Pd-catalyzed homocoupling. Protodeboronation is a base-catalyzed hydrolysis of the C-B bond, which is accelerated at high temperatures in aqueous media. Solution :

  • Strict Deoxygenation : Degas the solvent mixture using at least three freeze-pump-thaw cycles or vigorous argon sparging for 30 minutes prior to catalyst addition.

  • Biphasic Solvent System : Use a Toluene/Ethanol/Water (2:1:1) mixture. The biphasic nature helps partition the active boronate away from destructive base concentrations while maintaining the solubility of the carboxylate salt. Use a slight excess of phenylboronic acid (1.05 - 1.10 eq) to compensate for minor protodeboronation[3].

Quantitative Data: Impact of Reaction Conditions on Chemoselectivity

The table below summarizes the causality between catalyst choice, temperature, and the resulting chemoselectivity.

Catalyst / Ligand SystemBase (Eq)Temp (°C)Conversion (%)Selectivity (Target : Byproduct)Mechanism / Causality

(0.05 eq)

(3.0)
60>95%>99 : 1Optimal C-I insertion; C-Br remains intact.

(0.05 eq)

(3.0)
90>98%85 : 15Higher temp allows partial C-Br activation.

/ XPhos

(3.0)
100100%40 : 60Highly active ligand overrides chemoselectivity.

(0.05 eq)

(3.0)
60<30%>99 : 1Base too weak for efficient transmetalation.
Experimental Protocol: Optimized Chemoselective Suzuki-Miyaura Workflow

This self-validating protocol ensures that the carboxylic acid is fully deprotonated before the catalytic cycle begins, isolating the variables that cause yield reduction.

  • Reagent Preparation : In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-iodo-5-bromobenzoic acid (1.0 mmol, 1.0 eq), phenylboronic acid (1.05 mmol, 1.05 eq), and anhydrous

    
     (3.0 mmol, 3.0 eq).
    
  • Solvent Addition & Degassing : Add 10 mL of a Toluene/Ethanol/Water mixture (2:1:1 v/v/v). Seal the flask with a rubber septum and degas the suspension via vigorous argon sparging for 30 minutes. (Note: The mixture will become a suspension as the potassium carboxylate salt forms).

  • Catalyst Introduction : Under a positive flow of argon, quickly remove the septum and add

    
     (0.05 mmol, 0.05 eq). Reseal the flask and purge with argon for an additional 5 minutes.
    
  • Reaction Execution : Submerge the flask in a pre-heated oil bath at 60 °C . Stir vigorously (800+ rpm) to ensure adequate mixing of the biphasic system. Monitor via LC-MS or TLC after 12 hours.

  • Workup & Purification (Self-Validating Step) :

    • Cool the reaction to room temperature and dilute with 10 mL of distilled water.

    • Wash the aqueous layer with Ethyl Acetate (

      
       mL). Causality: This removes the neutral biphenyl homocoupling byproduct and triphenylphosphine oxide, while the target molecule remains safely in the aqueous layer as a water-soluble potassium salt.
      
    • Carefully acidify the aqueous layer with 1 M HCl to pH ~2. The target 4-bromo-[1,1'-biphenyl]-2-carboxylic acid will precipitate.

    • Extract the acidified aqueous layer with Ethyl Acetate (

      
       mL).
      
    • Dry the combined organic layers over anhydrous

      
      , filter, and concentrate under reduced pressure to yield the highly pure product.
      
Reaction Pathway & Chemoselectivity Workflow

G SM 2-Iodo-5-bromobenzoic Acid + Phenylboronic Acid Pd Pd(0) Catalyst Oxidative Addition SM->Pd Path1 C-I Insertion (Fast) Ea ~ 65 kcal/mol Pd->Path1 Mild Temp (50-65°C) Pd(PPh3)4 Path2 C-Br Insertion (Slow) Ea ~ 81 kcal/mol Pd->Path2 High Temp (>90°C) / Active Ligands (XPhos) Prod 4-Bromo-[1,1'-biphenyl] -2-carboxylic acid (Target Product) Path1->Prod Transmetalation & Reductive Elimination Byprod 5-Phenyl or Diphenyl Byproducts Path2->Byprod

Reaction pathway demonstrating temperature and ligand control over C-I versus C-Br bond insertion.

References

1.[1] Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC (NIH). 2.[2] Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing[Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications. 3.[3] Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI.

Sources

Technical Support Center: Purification of 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

This guide addresses the purification of 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid (4-BB2CA). This molecule is a critical scaffold in medicinal chemistry, often synthesized via Suzuki-Miyaura cross-coupling.

The Challenge: The ortho-carboxylic acid group creates steric strain (twisting the biphenyl rings), which affects solubility and crystallization behavior. Furthermore, the reaction typically generates specific byproduct classes that require targeted removal strategies:

  • Protodeboronation byproducts: Biphenyl (non-acidic).

  • Homocoupling byproducts: Quaterphenyls (highly lipophilic, non-acidic).

  • Palladium residues: Black/grey particulate or colloidal metal (catalyst).

  • Boronic acid residues: Amphoteric impurities that can co-precipitate.

Standard Purification Workflow (The "pH Swing")

The most robust method for purifying 4-BB2CA relies on its pKa (~4.0–4.5). By manipulating pH, we can reversibly switch the molecule between a water-soluble salt and a lipophilic solid, leaving impurities behind.

Step-by-Step Protocol
Phase A: Work-up & Phase Separation
  • Quench: Dilute the crude reaction mixture (typically in Dioxane/Water or Toluene) with Ethyl Acetate (EtOAc) .

  • Acid Wash: Wash the organic layer with 1M HCl.

    • Why? This ensures the product is fully protonated (COOH form) and stays in the organic layer while removing inorganic salts and amine bases.

  • Filtration (Critical): If the interface contains black solids (Pd), filter the biphasic mixture through a Celite pad before separation.

Phase B: The Base Extraction (Target Isolation)
  • Extraction: Extract the organic layer with saturated aqueous Sodium Bicarbonate (NaHCO₃) or 1M NaOH (keep pH ~9-10).

    • Mechanism: 4-BB2CA converts to its sodium salt (R-COO⁻ Na⁺) and migrates to the aqueous layer.

    • Fate of Impurities: Non-acidic byproducts (biphenyl, catalyst ligands, homocoupled dimers) remain in the EtOAc layer.

  • Organic Wash: Separate the aqueous layer and wash it twice with fresh EtOAc or MTBE.

    • Why? This "back-wash" removes physically trapped non-acidic impurities.

Phase C: Controlled Precipitation
  • Acidification: Cool the aqueous layer to 0–5°C. Slowly add 6M HCl dropwise with vigorous stirring until pH < 2.

  • Observation: The product should precipitate as a white/off-white solid.

  • Collection: Filter via Büchner funnel. Wash the cake with cold water (removes salts) and Hexanes (removes residual lipophilic grease).

Visualizing the Workflow

The following diagram illustrates the logic flow for the "pH Swing" purification, distinguishing between the fate of the product and the impurities.

PurificationFlow cluster_impurities Removed Impurities Crude Crude Reaction Mixture (Product + Pd + Byproducts) OrgLayer1 Organic Layer (EtOAc) Crude->OrgLayer1 1. Dilute w/ EtOAc 2. Wash w/ 1M HCl AqLayer1 Aqueous Base Extract (Product as Salt) OrgLayer1->AqLayer1 Extract w/ NaHCO3 (pH ~9) WasteOrg Organic Waste (Non-acidic Impurities) OrgLayer1->WasteOrg Phase Cut Precipitate Precipitated Product (Solid Acid) AqLayer1->Precipitate Acidify w/ HCl (pH < 2) FinalProd Pure 4-BB2CA (>98% Purity) Precipitate->FinalProd 1. Filter 2. Recrystallize (EtOH/H2O)

Figure 1: Logical flow of the Acid-Base extraction protocol. Green nodes indicate the path of the target molecule.

Advanced Troubleshooting & FAQs

Issue 1: Palladium Contamination (Grey/Black Product)
  • Symptom: The final solid is off-white, grey, or turns black upon standing.

  • Root Cause: Residual Pd(0) or Pd(II) complexes trapped in the crystal lattice.

  • Solution:

    • The Scavenger Method: Dissolve crude material in THF/EtOAc. Add SiliaMetS® Thiol or activated carbon (10 wt% relative to product). Stir at 50°C for 1 hour. Filter through Celite.

    • The Crystallization Method: Recrystallize from Toluene . Pd residues often remain in the mother liquor while the biphenyl acid crystallizes out.

Issue 2: Residual Boronic Acid (Sticky Solid)
  • Symptom: NMR shows broad peaks around 8.0 ppm; product melting point is depressed.

  • Root Cause: Unreacted phenylboronic acid co-precipitated.

  • Solution (Oxidative Workup):

    • Before the acid-base extraction, treat the crude reaction mixture with 30% H₂O₂ (1-2 mL) for 30 minutes.

    • Chemistry: This oxidizes the boronic acid (R-B(OH)₂) to a phenol (R-OH).

    • Separation: Phenols (pKa ~10) are less acidic than carboxylic acids (pKa ~4). When extracting with Sodium Bicarbonate (NaHCO₃) (pH ~8.5), the carboxylic acid dissolves (as salt), but the phenol largely remains in the organic layer.

Issue 3: Emulsions during Extraction
  • Symptom: Layers do not separate cleanly.

  • Root Cause: Presence of fine particulates or amphiphilic byproducts.

  • Solution:

    • Add Brine (saturated NaCl) to the aqueous layer to increase ionic strength.

    • Filter the entire biphasic mixture through a sintered glass funnel to remove suspended solids stabilizing the emulsion.

Data Reference: Solvent Systems & Properties

Use this table to select the appropriate solvent for recrystallization or chromatography.

Solvent SystemApplicationExpected OutcomeNotes
Ethanol / Water (3:1) RecrystallizationHigh Purity CrystalsHeat to reflux to dissolve, cool slowly to 4°C. Best for removing isomers.
Toluene RecrystallizationPd RemovalExcellent for leaving Pd residues in solution. Product may require cooling to -10°C to precipitate.
EtOAc / Hexanes (1:4) Flash ChromatographySeparation of Non-acidsUse if acid-base extraction fails. Acidify silica with 1% Acetic Acid to prevent streaking.
DCM / Methanol (95:5) Solubility CheckComplete DissolutionGood for transferring product or NMR analysis.

Key Physical Properties (Reference):

  • Melting Point: 160–163 °C (Lit. value for 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid) [1].[1][2][3]

  • pKa (Predicted): ~4.08 ± 0.10 [2].

References

  • LookChem. (n.d.). 4'-Bromo-4-biphenylcarboxylic acid Properties (Analogous Structure Reference). Retrieved from [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis. (General reference for Pd removal protocols).
  • Organic Process Research & Development. (2023).[1][4][5] Palladium Extraction Following Metal-Catalyzed Reactions. ACS Publications. Retrieved from [Link]

Sources

common side reactions in the synthesis of 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid and their prevention

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4-Bromo-[1,1'-biphenyl]-2-carboxylic Acid

Ticket ID: #SYN-BP-4Br-002 Subject: Troubleshooting Regioselectivity & Side Reactions in Suzuki-Miyaura Coupling Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Definition

User Query: "I am attempting to synthesize 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid, but I am observing multiple spots on TLC, low yields, and loss of the bromine handle."

Target Molecule Definition:

  • Core Structure: Biphenyl scaffold.[1][2][3]

  • Ring A: Substituted with a carboxylic acid at position 2 and a bromine atom at position 4.[1][2][4]

  • Ring B: Unsubstituted phenyl ring (derived from phenylboronic acid).

  • Critical Challenge: This synthesis requires a chemoselective cross-coupling. You must couple a phenyl group at position 2 (ortho) while preserving the bromine at position 4 (meta), often starting from a di-halogenated precursor.

Troubleshooting Guide (FAQ & Diagnostics)

This section addresses specific failure modes encountered during the reaction.

Issue A: "I isolated the product, but the NMR shows the phenyl group is at the wrong position (4-phenyl-2-bromo...)."
  • Diagnosis: Regioselectivity Failure.

  • Root Cause: If you used 2,4-dibromobenzoic acid (or its ester) as the starting material, the palladium catalyst prefers the less sterically hindered bromine at position 4. The position 2 bromine is flanked by the carboxylic acid/ester, creating steric bulk that retards oxidative addition.

  • The Fix: Switch to 2-Iodo-4-bromobenzoic acid . The C–I bond is significantly weaker and more reactive toward oxidative addition than the C–Br bond. This forces the palladium to insert at position 2 (the iodine site) exclusively, leaving the position 4 bromine intact.

Issue B: "I see a major byproduct that matches the mass of a terphenyl (double coupling)."
  • Diagnosis: Over-Coupling (Bis-arylation).

  • Root Cause: The catalyst is too active, or the stoichiometry of the boronic acid is too high. Once the first coupling occurs at position 2, the remaining bromine at position 4 is still susceptible to oxidative addition.

  • The Fix:

    • Reduce Phenylboronic acid equivalents to 0.95 - 1.0 eq .

    • Lower the reaction temperature (try 60°C instead of reflux).

    • Critical: Stop the reaction immediately upon consumption of the starting material.

Issue C: "The starting material is consumed, but I mostly recovered benzene/biphenyl and no product."
  • Diagnosis: Protodeboronation.

  • Root Cause: The coupling position (C2) is ortho-substituted. This steric bulk slows down the transmetallation step. If transmetallation is slower than the rate of boronic acid hydrolysis, the boronic acid loses its boron group (forming benzene) before it can couple.

  • The Fix:

    • Switch from Boronic Acid to a Pinacol Ester (Bpin) or MIDA Boronate (slow release).[5]

    • Use anhydrous conditions with a base like Cs₂CO₃ or K₃PO₄ in Dioxane/Toluene.[5] Avoid aqueous solvent mixtures if this persists.

Issue D: "I lost the bromine atom entirely (product is [1,1'-biphenyl]-2-carboxylic acid)."
  • Diagnosis: Hydrodehalogenation. [5]

  • Root Cause: Palladium can catalyze the reduction of aryl halides to arenes, especially in the presence of alcohols (acting as hydride sources) or excessive heating.

  • The Fix:

    • Remove alcohols: Do not use Ethanol/Methanol as co-solvents. Use DMF, Toluene, or THF.[5][6]

    • Catalyst Choice: Switch to Pd(dppf)Cl₂. The bidentate ligand prevents β-hydride elimination pathways that often lead to reduction.

The Side Reaction Matrix

Side ReactionObserved ByproductCausePrevention Strategy
Regio-isomerization 4-Phenyl-2-bromobenzoic acidSteric preference for C4 over C2 in dibromo-substrates.Use 2-Iodo-4-bromo precursors.
Bis-Coupling [1,1':4',1''-Terphenyl]-2-carboxylic acidExcess boronic acid; high temp; high cat. load.Limit boronic acid (1.0 eq); Monitor reaction time strictly.
Protodeboronation Benzene (volatile) + Unreacted HalideSlow transmetallation due to ortho-sterics.Use Boronic Esters ; Anhydrous solvent; Increase catalyst concentration.
Homocoupling Biphenyl (Ph-Ph)Oxygen presence; Copper contamination.Degas solvents rigorously (Argon sparge); Avoid Cu salts.
Hydrodehalogenation [1,1'-biphenyl]-2-carboxylic acidHydride source (alcohols); Overheating.Use Aprotic solvents (Dioxane/Toluene); Avoid MeOH/EtOH.[5]

Visualization: Pathways & Decision Tree

The following diagrams illustrate the competitive pathways and the logic for optimizing selectivity.

Figure 1: The Selectivity Landscape

Caption: Competitive pathways in the coupling of di-halogenated benzoates. The green path represents the desired chemoselective route via the Iodo-precursor.

G Start_Br 2,4-Dibromobenzoic acid Pd Pd(0) / Ph-B(OH)2 Start_Br->Pd Slow Ox. Add. Start_I 2-Iodo-4-bromobenzoic acid Start_I->Pd Fast Ox. Add. (C-I bond) Prod_Correct TARGET: 4-Bromo-[1,1'-biphenyl] -2-carboxylic acid Pd->Prod_Correct Minor Path (Sterics hinder C2) Pd->Prod_Correct Exclusive Path (C-I > C-Br) Prod_Wrong WRONG ISOMER: 4-Phenyl-2-bromobenzoic acid Pd->Prod_Wrong Major Path (Sterics favor C4) Prod_Bis BIS-COUPLED: Terphenyl derivative Prod_Correct->Prod_Bis Over-reaction (Excess Ph-B) Prod_Wrong->Prod_Bis Over-reaction

Figure 2: Troubleshooting Logic Flow

Caption: Step-by-step decision tree for diagnosing reaction failures.

Troubleshooting Start Reaction Analysis Check_Prod Is the Product Formed? Start->Check_Prod Check_Regio Is Regiochemistry Correct? Check_Prod->Check_Regio Yes Check_SM Is SM Consumed? Check_Prod->Check_SM No Issue_Regio Use 2-Iodo Precursor Check_Regio->Issue_Regio No (Wrong Isomer) Success Optimize Yield Check_Regio->Success Yes Issue_Debor Protodeboronation: Use Dry Solvents/Esters Check_SM->Issue_Debor No (SM Remains + Ph-H found) Issue_Reduct Hydrodehalogenation: Remove Alcohols Check_SM->Issue_Reduct Yes (Wrong Mass)

Validated Experimental Protocol

Objective: Synthesis of methyl 4-bromo-[1,1'-biphenyl]-2-carboxylate (Ester protection is recommended to prevent catalyst poisoning by the free acid).

Reagents:

  • Substrate: Methyl 2-iodo-4-bromobenzoate (1.0 equiv) [Preferred over dibromo].

  • Coupling Partner: Phenylboronic acid (1.05 equiv).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (2 mol%).

  • Base: Cs₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Methodology:

  • Setup: Charge a dried Schlenk tube with Methyl 2-iodo-4-bromobenzoate (1.0 eq), Phenylboronic acid (1.05 eq), Cs₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.02 eq).

  • Inertion: Cap the tube and evacuate/backfill with Argon three times.

  • Solvation: Add anhydrous 1,4-Dioxane via syringe under Argon flow. Note: Water is excluded to minimize protodeboronation.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Checkpoint: Monitor by TLC/HPLC. Look for the disappearance of the Iodo-starting material. Do not extend heating unnecessarily to prevent attack on the Bromine.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate, wash with water and brine.[4] Dry over Na₂SO₄.[4]

  • Purification: Flash column chromatography (Hexanes/EtOAc).

  • Hydrolysis (Optional): If the free acid is required, treat the ester with LiOH in THF/H₂O at room temperature to avoid affecting the bromine.

References

  • Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[8] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • BenchChem Technical Data. (2025). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. Link

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 4-Bromo-[1,1'-biphenyl]-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics & Resolution Hub. As researchers and drug development professionals, synthesizing sterically hindered, polyhalogenated biaryls like 4-bromo-[1,1'-biphenyl]-2-carboxylic acid presents unique chemoselectivity and purification challenges.

This guide bypasses generic protocols to provide a causality-driven, self-validating framework for your cross-coupling workflows.

Mechanistic Strategy: Engineering Chemoselectivity

A common point of failure in synthesizing 4-bromo-[1,1'-biphenyl]-2-carboxylic acid is the selection of the starting aryl halide. Attempting to couple 2,5-dibromobenzoic acid with phenylboronic acid typically results in a complex mixture of regioisomers (2-phenyl vs. 5-phenyl) and oligomers. While the 2-position is electronically activated by the adjacent electron-withdrawing carboxylic acid, the severe steric hindrance of the ortho-carboxylate group counteracts this, making the 5-position highly competitive.

The Causality-Driven Solution: We engineer absolute chemoselectivity by switching the starting material to 2-iodo-5-bromobenzoic acid . This leverages fundamental thermodynamics: the C–I bond dissociation energy (~65 kcal/mol) is significantly lower than the C–Br bond (~81 kcal/mol). Palladium(0) undergoes oxidative addition at the C–I bond orders of magnitude faster, locking in >99% regioselectivity at the 2-position while leaving the 5-bromo group perfectly intact for downstream functionalization.

Chemoselectivity SM 2-Iodo-5-bromobenzoic acid (C-I Bond: ~65 kcal/mol) Pd Pd(0) Catalyst Oxidative Addition SM->Pd Chemoselective Insertion Int Pd(II) Intermediate (C-Br Intact) Pd->Int TM Transmetalation + Phenylboronic Acid Int->TM Prod 4-Bromo-[1,1'-biphenyl] -2-carboxylic acid TM->Prod Reductive Elimination

Chemoselective Suzuki-Miyaura catalytic cycle utilizing C-I vs C-Br bond dissociation energy differentials.

Troubleshooting & FAQs

Q1: My LC-MS shows a significant M-79 peak (loss of bromine). How do I stop debromination of my final product? A: You are observing hydrodebromination. Debromination is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom is replaced by a hydrogen atom[1]. This occurs when the reaction temperature is too high, or when using alkoxide bases (like NaOEt) or alcoholic solvents that act as hydride donors via β-hydride elimination. Resolution: Lower the reaction temperature to 80 °C. Switching to a mild, inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is highly effective in minimizing this side reaction[1].

Q2: I am observing a large byproduct mass corresponding to benzoic acid. What is causing this? A: Low reactivity in Suzuki couplings of 2-halobenzoic acids is a common issue, often stemming from the steric hindrance of the ortho-carboxylate group[2]. If the transmetalation step is too slow, the Pd(II) intermediate undergoes protodehalogenation (hydrodehalogenation), replacing the halogen with a proton to form benzoic acid[2]. Resolution: Upgrade your ligand. Switch from standard PPh₃ to a bulky, electron-rich dialkylbiaryl phosphine like SPhos . SPhos accelerates the transmetalation step for sterically hindered ortho-substituted substrates. Additionally, ensure you are using an aprotic solvent system (e.g., Dioxane/H₂O) to eliminate external hydride sources.

Q3: The reaction stalls at 50% conversion, and a black precipitate forms in the flask. Why? A: The black precipitate is "Palladium black," indicating that your active Pd(0) catalyst has aggregated and decomposed. This happens when the catalytic cycle is interrupted—often due to oxygen ingress or poor ligand stabilization. Resolution: Strictly degas your solvents. The Suzuki reaction is unique among metal-catalyzed cross-coupling reactions in that it can be run in biphasic (organic/aqueous) environments[3], but dissolved O₂ in water rapidly degrades the catalyst. Sparge your Dioxane/H₂O mixture with Argon for at least 30 minutes prior to adding it to the catalyst.

Q4: I cannot recover my product during the aqueous workup. Where is it? A: Your target molecule contains a carboxylic acid (pKa ~3.5). Under the basic conditions of the Suzuki coupling (pH > 9), your product exists as a highly water-soluble potassium carboxylate salt. If you simply extract the reaction mixture with ethyl acetate, your product will remain entirely in the aqueous waste layer. Resolution: Utilize an acid-base swing workup (detailed in Section 4). Wash the basic aqueous layer with organic solvent first to remove impurities, then acidify the aqueous layer to pH 2 to protonate the product, forcing it into the organic phase.

Troubleshooting Start Reaction Stalls or Byproducts Form Q1 Debromination Detected (M-79 Peak)? Start->Q1 A1 Lower Temp to 80°C Use K3PO4 Base Q1->A1 Yes Q2 Protodehalogenation (Benzoic Acid Formed)? Q1->Q2 No A2 Switch to Aprotic Solvent (Dioxane/H2O) Q2->A2 Yes Q3 Palladium Black Precipitation? Q2->Q3 No A3 Upgrade Ligand to SPhos Degas Thoroughly Q3->A3 Yes

Diagnostic decision tree for resolving common side reactions in sterically hindered Suzuki couplings.

Optimization Matrix

Summarizing the causality behind condition optimization ensures you do not waste time on empirical guesswork.

ParameterBaseline Condition (Failure Prone)Optimized Condition (High Yield)Causality / Scientific Rationale
Aryl Halide 2,5-dibromobenzoic acid2-iodo-5-bromobenzoic acid Exploits C-I vs C-Br bond energy gap to guarantee chemoselective oxidative addition at the 2-position.
Catalyst / Ligand Pd(PPh₃)₄Pd(OAc)₂ + SPhos Bulky biarylphosphine accelerates transmetalation past the steric bulk of the ortho-COOH, preventing Pd black formation.
Base NaOH or NaOEtK₃PO₄ or K₂CO₃ Mild, non-nucleophilic inorganic bases prevent base-mediated hydrodebromination of the C-Br bond[1].
Solvent Ethanol / H₂O1,4-Dioxane / H₂O (4:1) Eliminates primary/secondary alcohols which can act as hydride donors, suppressing protodehalogenation[2].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. The built-in pH checks and phase-tracking steps ensure that you can verify the success of the reaction during the workup, rather than waiting for final NMR analysis.

Step 1: Reagent Preparation & Degassing

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-iodo-5-bromobenzoic acid (1.0 equiv, 10 mmol) and phenylboronic acid (1.1 equiv, 11 mmol).

  • Add anhydrous K₃PO₄ (2.5 equiv, 25 mmol).

  • In a separate flask, prepare a 4:1 (v/v) mixture of 1,4-Dioxane and deionized water. Sparge this solvent mixture vigorously with Argon for 30 minutes. (Self-Validation: Failure to sparge will result in visible biphenyl homocoupling byproduct on TLC).

Step 2: Catalyst Assembly

  • Transfer the Schlenk flask into an Argon-filled glovebox or utilize standard Schlenk line techniques.

  • Add Pd(OAc)₂ (2 mol%) and SPhos ligand (4 mol%) to the solid mixture.

  • Add the degassed Dioxane/H₂O solvent mixture (0.2 M concentration relative to the aryl halide) via syringe.

Step 3: Reaction Execution

  • Seal the flask and heat the vigorously stirring mixture to 80 °C in a pre-heated oil bath for 12 hours.

  • Monitor via LC-MS. The reaction is complete when the starting material mass disappears. (Note: Do not exceed 80 °C to prevent thermal debromination).

Step 4: Acid-Base Swing Workup (Critical Phase)

  • Cool the reaction to room temperature. Dilute the mixture with 50 mL of deionized water.

  • First Extraction (Impurity Removal): Wash the basic aqueous layer with Diethyl Ether or Ethyl Acetate (3 × 30 mL). Discard the organic layers. (Self-Validation: This step removes the Pd catalyst, SPhos ligand, and any homocoupled biphenyl. Your target product is currently a water-soluble salt in the aqueous layer).

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 2M HCl dropwise while stirring until the pH reaches exactly 2.0 (verify with pH paper). (Self-Validation: A thick white/off-white precipitate of 4-bromo-[1,1'-biphenyl]-2-carboxylic acid will crash out of solution as it protonates).

  • Second Extraction (Product Recovery): Extract the acidified aqueous layer with fresh Ethyl Acetate (3 × 40 mL).

  • Combine these new organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

References

  • Andrew G. Myers Research Group. "The Suzuki Reaction." Harvard University Chemistry Resources. Available at: [Link]

Sources

troubleshooting guide for the synthesis of 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: Open Priority: High Topic: Chemoselective Synthesis & Troubleshooting Target CAS: 133056-82-9 (Acid form) / Related Esters

Executive Summary & Strategic Overview

Welcome to the technical support module for the synthesis of 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid . This molecule presents a classic but treacherous challenge in organic synthesis: Chemoselectivity .

The core structure requires constructing a biphenyl system while preserving an aryl bromide at the C4 position. The "Gold Standard" route utilizes a chemoselective Suzuki-Miyaura coupling between a phenylboronic acid and a di-halogenated benzoate precursor.

The Critical Design Logic: To ensure the C4-Bromine survives the reaction, we utilize Methyl 2-iodo-4-bromobenzoate as the electrophile.

  • Mechanism: The C–I bond (Bond Dissociation Energy ~65 kcal/mol) undergoes oxidative addition to Palladium(0) significantly faster than the C–Br bond (~81 kcal/mol).

  • Control: By maintaining mild conditions and using a catalyst with moderate activity (e.g., Pd(PPh₃)₄), we kinetically favor the C–I insertion, leaving the C–Br handle available for downstream chemistry.

Workflow Visualization

The following diagram outlines the optimized synthetic pathway and the critical decision nodes.

SynthesisWorkflow Start Start: 2-Iodo-4-bromobenzoic acid Step1 Step 1: Esterification (MeI, K2CO3, DMF) Start->Step1 Protect Acid Inter1 Methyl 2-iodo-4-bromobenzoate Step1->Inter1 Step2 Step 2: Chemoselective Suzuki (PhB(OH)2, Pd(PPh3)4, Na2CO3) Inter1->Step2 Site-Selective Coupling Inter2 Methyl 4-bromo-[1,1'-biphenyl]-2-carboxylate Step2->Inter2 Preserves Br Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Deprotect Product Target: 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid Step3->Product

Caption: Optimized 3-step workflow prioritizing chemoselectivity via ester protection and iodide-selective coupling.

Standard Operating Procedure (SOP)

Phase A: Protection (Highly Recommended)

Why? Free carboxylic acids can poison Pd catalysts by forming unreactive Pd-carboxylate species. They also streak on silica gel, making purification of the mono-coupled product difficult.

  • Reagents: 2-iodo-4-bromobenzoic acid (1.0 eq), K₂CO₃ (1.5 eq), MeI (1.2 eq), DMF.

  • Condition: Room temp, 2-4 h.

  • Checkpoint: Quantitative conversion to methyl ester.

Phase B: The Chemoselective Suzuki Coupling

This is the critical step. Deviating from these parameters risks "over-coupling" (bis-phenylation).

ParameterSpecificationRationale
Precursor Methyl 2-iodo-4-bromobenzoate (1.0 eq)Iodide reacts faster than Bromide.
Nucleophile Phenylboronic Acid (1.05 - 1.1 eq)Slight excess only. Large excess promotes bis-coupling.
Catalyst Pd(PPh₃)₄ (3-5 mol%)Crucial. "Hot" catalysts like SPhos or Pd(dppf)Cl₂ may activate the Br. Tetrakis is "lazy" enough to be selective [1].
Base Na₂CO₃ (2.0 eq) or K₂CO₃Weak bases prevent rapid transmetallation at the Br site.
Solvent DME/Water (4:1) or Toluene/EtOH/H₂ODegassed thoroughly.
Temp 60°C - 80°CDo not reflux >90°C. Higher heat overcomes the activation energy barrier for C-Br insertion.
Phase C: Hydrolysis
  • Reagents: LiOH (3.0 eq), THF/Water (1:1).

  • Condition: RT to 40°C.

  • Workup: Acidify with 1M HCl to pH 2. Precipitate usually forms.

Troubleshooting & FAQs

Issue 1: "I am seeing a significant amount of bis-coupled product (terphenyl)."

Diagnosis: Loss of Chemoselectivity.[1] The catalyst is inserting into the C-Br bond after (or concurrent with) the C-I bond.

  • Q: Did you use a 'modern' catalyst?

    • A: If you used XPhos, SPhos, or Pd(dtbpf)Cl₂, switch back to Pd(PPh₃)₄ . Bulky, electron-rich phosphines accelerate oxidative addition so much that they erase the discrimination between I and Br [2].

  • Q: What was your temperature?

    • A: If you ran this at 100°C+ (e.g., refluxing toluene/water), you provided enough energy to break the C-Br bond. Lower the temperature to 60-65°C .

  • Q: How much Boronic Acid did you add?

    • A: If you added >1.5 equivalents, you are statistically forcing the second coupling. Stick to 1.05 equivalents .

Issue 2: "The reaction stalls at ~50% conversion. Starting material remains."

Diagnosis: Catalyst deactivation or steric hindrance.[1][2] The C2 position is ortho to the ester, creating a steric clash.

  • Q: Did you degas properly?

    • A: Oxygen kills Pd(PPh₃)₄ rapidly (turning the solution black immediately). Sparge solvents with Argon for 20 mins before adding the catalyst.

  • Q: Is the reaction mixture turning black too early?

    • A: This indicates "Palladium Black" precipitation.[3] Add TBAB (Tetrabutylammonium bromide) (0.5 eq) as a phase transfer catalyst and stabilizer. It helps stabilize the Pd nanoparticles and facilitates interface transfer in biphasic systems.

  • Q: Are you using the Free Acid?

    • A: If you skipped the esterification, the carboxylate is likely inhibiting the catalyst. Protect as Methyl Ester first.

Issue 3: "My Boronic Acid is gone, but the SM is untouched."

Diagnosis: Protodeboronation.[1] The phenylboronic acid reacted with water/proton source instead of the halide.

  • Q: What solvent system are you using?

    • A: If using THF/Water, try DME (Dimethoxyethane)/Water . DME is superior for solvating the boronate intermediate.

  • Q: Is the base too strong?

    • A: Switch from hydroxides (NaOH) to carbonates (Na₂CO₃). High pH accelerates protodeboronation.

Issue 4: "I can't separate the product from the starting material."

Diagnosis: Purification strategy failure.

  • Q: Are you purifying the final acid?

    • A: Stop. Purify at the Ester Stage (Intermediate 2).

    • Why: Methyl 2-iodo-4-bromobenzoate and Methyl 4-bromo-[1,1'-biphenyl]-2-carboxylate have significantly different Rf values on silica (Hexane/EtOAc). The corresponding acids will streak and overlap.

    • Protocol: Run the coupling -> Aqueous workup -> Flash Column (Ester) -> Hydrolysis -> Acid precipitation (Pure).

Logic Tree for Troubleshooting

Troubleshooting Problem Identify Problem IssueA Bis-Coupling (Loss of Br) Problem->IssueA IssueB Low Conversion (SM remains) Problem->IssueB IssueC Protodeboronation (Boronic acid gone, no product) Problem->IssueC SolA1 Switch to Pd(PPh3)4 (Avoid Buchwald ligands) IssueA->SolA1 SolA2 Reduce Temp to 60°C IssueA->SolA2 SolB1 Use Methyl Ester (Not Free Acid) IssueB->SolB1 SolB2 Add TBAB (0.5 eq) Stabilize Catalyst IssueB->SolB2 SolC1 Switch Solvent to DME IssueC->SolC1 SolC2 Add Boronic Acid in portions IssueC->SolC2

Caption: Decision matrix for diagnosing reaction failures based on crude NMR/TLC analysis.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • BenchChem Technical Support. (2025). Optimizing reaction conditions for 4'-Bromobiphenyl-2-carboxylic acid synthesis. Link

  • Organic Chemistry Portal. (2024). Suzuki Coupling - Reactivity of Aryl Halides. Link

Sources

Technical Support Center: Palladium Removal from 4-Bromo-[1,1'-biphenyl]-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PD-REM-4BB2CA Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are dealing with 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid (CAS: 69200-18-6), a likely intermediate from a Suzuki-Miyaura coupling. The presence of the carboxylic acid moiety (-COOH) provides a distinct chemical handle (pKa ~4.0–5.0) that allows for a "self-validating" purification strategy unavailable to neutral molecules.

This guide prioritizes chemical workup (Salt Formation) as the primary removal method due to its high efficiency and low cost, followed by scavenging and crystallization for final polishing to meet ICH Q3D guidelines.

Module 1: Diagnosis & Regulatory Compliance (FAQ)

Q: What is the target limit for Palladium (Pd) in my product?

A: Under ICH Q3D (R2) guidelines, Palladium is a Class 2B impurity. The limit depends on the route of administration:

  • Oral Administration: The Permitted Daily Exposure (PDE) is 100 µ g/day .[1] For a standard max daily dose of 10 g, the concentration limit is 10 ppm .[1]

  • Parenteral (Injectable): The PDE is 10 µ g/day (Limit: 1 ppm ).

Q: My product is grey/black. Is this Pd?

A: Yes. This indicates Palladium Black (colloidal Pd(0)). This form is insoluble in organic solvents but can pass through standard filter paper. It requires filtration through Celite® or removal via the "Salt Formation" protocol (Module 2).

Q: My product is white but tests high for Pd (>500 ppm). Why?

A: You likely have soluble Pd(II) complexes coordinated to your product or residual phosphine ligands. Simple filtration will not remove these. You must use Chelation (Module 3) or Salt Formation (Module 2).

Module 2: The "Salt Formation" Protocol (Primary Strategy)

Mechanism: This method exploits the acidity of the carboxylic acid. By converting the product into its water-soluble carboxylate salt, you detach it from the non-polar Pd complexes and physically filter out insoluble Pd(0).

Why it works: Pd catalysts (like Pd(PPh3)4 or Pd(dppf)Cl2) are generally soluble in organics but insoluble in water. Your product (as a salt) becomes water-soluble.

Step-by-Step Protocol
  • Dissolution: Suspend the crude 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid in Ethyl Acetate (EtOAc) .

  • Salt Formation: Add 1M NaOH (2.0 equivalents). The biphenyl acid will deprotonate and migrate to the aqueous layer as the sodium carboxylate.

    • Checkpoint: The organic layer should contain non-acidic impurities (dimers, ligands). The aqueous layer contains your product.[2]

  • Filtration (The "Pd Trap"):

    • If visible black particulates exist, add Celite® 545 or Activated Carbon (Darco KB) to the biphenyl mixture.

    • Filter the biphasic mixture through a Celite pad. The Pd(0) stays on the filter.

  • Phase Separation: Separate the layers. Keep the Aqueous Layer .

    • Optional Wash: Wash the aqueous layer once with fresh EtOAc to remove lipophilic Pd complexes.

  • Re-precipitation: Slowly add 2M HCl to the aqueous layer while stirring until pH < 2.

    • Result: The product will precipitate as a white solid.

  • Isolation: Filter the solid, wash with water, and dry.

Workflow Visualization

AcidBaseWorkup Crude Crude Product (Pd Contaminated) biphasic Add EtOAc + 1M NaOH (Biphasic Mixture) Crude->biphasic Filter Filter through Celite® biphasic->Filter Remove Pd(0) Black Separate Phase Separation Filter->Separate OrgLayer Organic Layer (Discard: Ligands, Pd-Complexes) Separate->OrgLayer AqLayer Aqueous Layer (Product as Na-Salt) Separate->AqLayer Acidify Acidify with HCl (pH < 2) AqLayer->Acidify Final Pure Product Precipitate (Low Pd) Acidify->Final Precipitation

Figure 1: Acid-Base Workup Logic. This method separates the product from Pd based on solubility switching.

Module 3: Scavengers & Adsorbents (Polishing)[3][4][5]

If the Acid-Base workup reduces Pd to ~50 ppm but you need <10 ppm, use scavengers.

Scavenger Selection Guide
Scavenger TypeProduct ExampleMechanismCompatibility with Carboxylic Acids
Thiol-Silica SiliaMetS® ThiolChelation (S-Pd bond)High. Best for Pd(II). Does not interact with -COOH.
TMT (Triazine) SiliaMetS® TMTChelation (Tridentate)High. Excellent for Pd(0) and Pd(II).
Amine-Silica SiliaMetS® DiamineCoordinationLow. Amines can form salts with your carboxylic acid, reducing yield.
Activated Carbon Darco® KB / G-60AdsorptionMedium. Cheap, but non-specific. May adsorb product.[3][4][5]
Protocol: SiliaMetS® Thiol Treatment[7][9]
  • Solvent: Dissolve the semi-pure acid in THF or Ethanol (10 volumes).

  • Loading: Add SiliaMetS® Thiol (4 equivalents relative to residual Pd content, or 5-10% w/w of product if Pd content is unknown).

  • Conditions: Stir at 40-50°C for 4 hours. (Heat improves scavenging kinetics).

  • Filtration: Filter through a 0.45 µm membrane or fine frit to remove the silica scavenger.

  • Concentration: Evaporate solvent to yield purified product.

Module 4: Crystallization (Final Defense)

If Pd persists, it may be trapped in the crystal lattice (occlusion). You must break the lattice.

Recommended Solvent System:

  • Dissolve: DMSO or DMF (Good solubility for biphenyl acids).

  • Anti-solvent: Water or dilute HCl.

  • Method: Dissolve product in minimum hot DMSO. Add L-Cysteine (1% wt) to the solution (forms soluble Pd-Cysteine complex). Slowly add water. The product precipitates, leaving the Pd-Cysteine complex in the mother liquor.

Decision Logic for Researchers

Use this flowchart to determine the correct workflow for your specific batch.

ScavengerDecision Start Start: Pd Contamination CheckType Is Product Grey/Black? Start->CheckType PdBlack Yes: Colloidal Pd(0) CheckType->PdBlack PdSoluble No: Soluble Pd(II) CheckType->PdSoluble Action1 Perform Acid-Base Workup (Module 2) PdBlack->Action1 PdSoluble->Action1 CheckLimit Is Pd < 10 ppm? Action1->CheckLimit Success Release Batch CheckLimit->Success Yes Scavenge Use SiliaMetS Thiol (Module 3) CheckLimit->Scavenge No (10-100 ppm) Crystallize Recrystallize with L-Cysteine (Module 4) CheckLimit->Crystallize No (>100 ppm) Scavenge->Success Crystallize->Success

Figure 2: Decision Matrix. Prioritize Acid-Base workup before expensive scavengers.

References

  • ICH Guideline Q3D (R2) on Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022).

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

  • SiliCycle Application Note. (2012). Scavenging of Palladium Catalysts using SiliaMetS®.[6][7][8] SiliCycle Inc.[6][8]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.

Sources

challenges in the scale-up synthesis of 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced API Intermediates. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical and kinetic hurdles encountered during the scale-up synthesis of 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid (CAS: 69200-18-6).

This molecule—often synthesized via the Suzuki-Miyaura cross-coupling of 5-bromo-2-iodobenzoic acid with phenylboronic acid—presents a triad of scale-up challenges: chemoselectivity (differentiating C-I vs. C-Br oxidative addition), reagent degradation (protodeboronation), and product-inhibited metal scavenging (carboxylate-palladium chelation).

Below, you will find a mechanistic workflow, targeted Q&A troubleshooting, empirical data, and a self-validating scale-up protocol.

I. Mechanistic Workflow & Degradation Pathways

G SM 5-Bromo-2-iodobenzoic acid (Starting Material) Intermediate Pd(II) Oxidative Addition Complex (Chemoselective at C-I) SM->Intermediate Oxidative Addition (Fast at C-I) Reagent Phenylboronic acid (Coupling Partner) Reagent->Intermediate Transmetalation Impurity2 Benzene + Boric Acid (Protodeboronation) Reagent->Impurity2 High pH / H2O / Heat (Degradation) Cat Pd(PPh3)4 / K3PO4 (Catalyst & Base) Cat->Intermediate Product 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid (Target API Intermediate) Intermediate->Product Reductive Elimination Impurity1 Terphenyl Derivative (Over-arylation at C-Br) Product->Impurity1 Excess Pd / High Temp (Reaction at C-Br)

Figure 1: Chemoselective Suzuki-Miyaura scale-up workflow and primary degradation pathways.

II. Troubleshooting Guide & FAQs

Q1: Why am I seeing 1,1':4',1''-terphenyl-2'-carboxylic acid impurities during scale-up, even though the lab-scale reaction was clean? The Causality: Suzuki-Miyaura coupling is inherently chemoselective for iodine over bromine due to the lower bond dissociation energy of the C-I bond (~238 kJ/mol) compared to the C-Br bond (~335 kJ/mol)[1]. However, at scale, mass transfer limitations often necessitate longer reaction times. If the temperature exceeds 60°C or if excess phenylboronic acid is present, the Pd(0) regenerated after the first catalytic cycle will begin inserting into the C-Br bond of your newly formed product, causing over-arylation. The Solution: Implement a self-validating kinetic hold. Strictly control the reactor jacket temperature to 55°C. Limit phenylboronic acid to exactly 1.05 equivalents. Monitor the reaction via HPLC and quench the reaction the moment the C-I starting material drops below 0.5% area, rather than waiting for a fixed time.

Q2: My reaction is stalling at 80% conversion, and GC-MS detects benzene in the headspace. What is failing? The Causality: You are observing base-catalyzed protodeboronation. In aqueous biphasic mixtures at elevated temperatures, phenylboronic acid undergoes hydrolytic cleavage of the C-B bond, yielding benzene and boric acid[2]. This consumes your coupling partner before transmetalation can occur, stalling the catalytic cycle. The Solution: Shift the kinetics in favor of transmetalation over hydrolysis. Replace strong bases (like NaOH or Na2CO3) with a milder base such as K3PO4, which provides sufficient alkalinity for the boronate intermediate without accelerating protodeboronation[3]. Ensure the organic solvent (e.g., toluene) is rigorously degassed to prevent oxidative degradation of the phosphine ligands, which would otherwise slow transmetalation.

Q3: How do I reduce residual Palladium below the 10 ppm regulatory limit? Standard activated carbon treatments are failing. The Causality: 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid contains an ortho-biphenyl carboxylic acid moiety. Deprotonated carboxylates act as excellent bidentate ligands, strongly chelating Pd(II) species in solution[4]. Simple physisorption onto activated carbon is thermodynamically outcompeted by this product-metal chelation. The Solution: You must use a scavenger capable of chemisorption with a higher binding affinity for soft transition metals than the hard carboxylate oxygen. Thiol-functionalized silica (e.g., SiliaMetS® Thiol) forms highly stable, irreversible Pd-S bonds[5]. Conduct the scavenging step in the aqueous phase while the product is fully deprotonated (pH > 9) to maximize the exposure of the metal to the silica matrix.

III. Quantitative Data: Palladium Scavenging Efficacy

To guide your process engineering, below is a comparative matrix of Pd scavenging strategies evaluated on a 100g pilot scale for this specific carboxylic acid intermediate.

Scavenger StrategyMechanismLoading (wt% to API)Residual Pd (ppm)API Yield Recovery (%)
None (Basic Aqueous Wash) Phase PartitioningN/A450 ppm98%
Activated Carbon (Darco KB-B) Physisorption20 wt%150 ppm85% (Product loss via adsorption)
QuadraSil® MP Chemisorption (Thiol)5 wt%12 ppm92%
SiliaMetS® Thiol Chemisorption (Thiol)5 wt%< 5 ppm 95%

IV. Self-Validating Scale-Up Methodology (1 kg Protocol)

This protocol is engineered to embed quality control directly into the unit operations, ensuring chemoselectivity and efficient metal removal.

Step 1: Reactor Preparation & Deoxygenation

  • Charge a 20 L jacketed glass-lined reactor with 5-bromo-2-iodobenzoic acid (1.00 kg, 3.06 mol) and HPLC-grade Toluene (8.0 L).

  • Add Phenylboronic acid (392 g, 3.21 mol, 1.05 eq).

  • Self-Validation Check: Perform a Karl Fischer titration on the organic mixture. Ensure water content is <0.1% prior to base addition to prevent premature protodeboronation.

  • Sparge the mixture with subsurface N2 for 30 minutes at 300 rpm.

Step 2: Catalysis & Kinetic Control 5. In a separate vessel, dissolve K3PO4 (1.30 kg, 6.12 mol) in degassed DI water (4.0 L). 6. Add Pd(PPh3)4 (17.6 g, 0.5 mol%) to the main reactor, immediately followed by the aqueous K3PO4 solution. 7. Heat the biphasic mixture to exactly 55°C (jacket temp limit: 60°C). 8. Self-Validation Check: Pull an aliquot at 3 hours. Analyze via HPLC (254 nm). The reaction is complete when 5-bromo-2-iodobenzoic acid is <0.5% AUC. Do not exceed 6 hours to prevent terphenyl formation.

Step 3: Phase Separation & Chemisorption (Pd Removal) 9. Cool the reactor to 20°C. Halt agitation and allow phase separation for 30 minutes. 10. Drain the lower aqueous layer (containing the API as a soluble potassium carboxylate salt) into a clean vessel. Discard the dark organic layer (contains neutral Pd-phosphine complexes and biphenyl impurities). 11. Wash the aqueous layer with fresh Toluene (2 x 2.0 L) to extract residual organic impurities. 12. Add SiliaMetS® Thiol scavenger (50 g, 5 wt%) directly to the aqueous layer. Stir vigorously at 40°C for 4 hours. 13. Filter the aqueous mixture through a pad of Celite to remove the silica-bound palladium.

Step 4: Controlled Crystallization 14. Transfer the polished aqueous filtrate back to the reactor. 15. Slowly dose 6M HCl over 2 hours at 20°C until the pH reaches 2.0. Note: Rapid acidification will trap residual impurities in the crystal lattice. 16. Filter the precipitated white solid, wash with DI water (3 x 1.0 L) until the filtrate pH is neutral, and dry under vacuum at 45°C to constant weight.

V. References

1.[1] The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling. ResearchGate. Available at: 2.[2] Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction. ACS Publications. Available at: 3.[3] A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. ACS Publications. Available at: 4.[4] Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. Available at: 5.[5] SiliCycle Guide for Chemical Synthesis & Purification. Chemie Brunschwig. Available at:

Sources

Technical Support Center: Optimization of 4-Bromo-[1,1'-biphenyl]-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

User Query: Optimization of solvent and base for the synthesis of 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid .

Technical Challenge: This synthesis presents a classic chemoselectivity and steric hindrance challenge.

  • Chemoselectivity: You likely aim to couple a phenyl ring to the ortho-position (C2) while preserving the bromine atom at the para-position (C4). This requires differentiating between two halogen sites (or a halogen and a boronic acid halide).

  • Sterics & Solubility: The ortho-carboxylic acid creates steric bulk and, crucially, acts as a catalyst poison if not fully deprotonated. The resulting carboxylate salt can precipitate, halting the reaction.

Recommended Route: The most robust pathway utilizes 2-Iodo-4-bromobenzoic acid and Phenylboronic acid . The Palladium catalyst will undergo oxidative addition at the C-I bond (weaker) significantly faster than the C-Br bond, allowing for selective coupling.

Reaction Mechanics & Chemoselectivity

To preserve the 4-Bromo substituent, you must operate within a "Kinetic Window" where the catalyst activates the Iodine but leaves the Bromine untouched.

Visualization: Chemoselective Catalytic Cycle

The following diagram illustrates the competing pathways and the required selectivity.

Chemoselectivity Start Precursor: 2-Iodo-4-bromobenzoic acid Path_I Path A (Fast): Oxidative Addition at C-I Start->Path_I  Preferred   Path_Br Path B (Slow): Oxidative Addition at C-Br Start->Path_Br  Avoided (High T)   Pd0 Pd(0) Catalyst Pd0->Path_I Pd0->Path_Br Inter_I Intermediate A: Ar-Pd(II)-I (Br remains intact) Path_I->Inter_I Inter_Br Intermediate B: Ar-Pd(II)-Br (I remains intact) Path_Br->Inter_Br Transmet Transmetallation (+ Ph-B(OH)2) Inter_I->Transmet Byproduct Byproduct: Polymerization / Wrong Isomer Inter_Br->Byproduct Product Target: 4-Bromo-[1,1'-biphenyl]-2-COOH Transmet->Product  Reductive Elimination  

Caption: Figure 1. Kinetic discrimination between C-I and C-Br bonds. Path A is favored at lower temperatures (<60°C) and with electron-rich ligands.

Optimization of Base and Solvent[1][2][3][4]

The choice of base and solvent is not just about reactivity; it is about phase behavior . The free carboxylic acid must be converted to a soluble dianion (carboxylate + activated boronate) for the reaction to proceed.

A. Base Selection Guide

Requirement: You need at least 2.5–3.0 equivalents of base (1 eq to deprotonate -COOH, 1 eq to activate Boronic Acid, + excess).

BaseSuitabilityMechanism & Notes

High Standard Choice. Potassium salts are generally more soluble in organic/aqueous mixtures than Sodium salts. Provides mild activation, reducing risk of Br-dehalogenation.

MediumRisk of Precipitation. Sodium benzoates often "crash out" in Dioxane or THF, coating the stir bar and stopping the reaction.

Optimal Best for Sterics. The large Cesium cation improves solubility (Cesium effect) and helps the base approach the hindered ortho position. Recommended if

fails.

HighAlternative. Excellent for hindered substrates. The phosphate anion is highly basic in water but less nucleophilic towards the Pd-center than hydroxides.
NaOH LowToo Strong. High risk of protodeboronation (destroying the boronic acid) and potential interference with the Ar-Br bond.
B. Solvent System Guide

Requirement: A miscible organic/aqueous system is mandatory to solubilize the inorganic base and the organic substrate.

Solvent SystemRatioVerdictTechnical Insight
Dioxane /

4:1Recommended Excellent solubility for the Pd-catalyst and the intermediate carboxylate salts. High boiling point allows flexibility (though keep T < 80°C).
DME /

3:1Excellent Dimethoxyethane (DME) coordinates well with cations, breaking up aggregates of the carboxylate salt.
Toluene / EtOH /

4:1:1Good "Phase Transfer" style. Ethanol acts as the phase transfer co-solvent. Good if product isolation via precipitation is desired later.
DMF /

4:1Avoid While solubility is high, DMF can decompose to amines at high T, poisoning the catalyst. Removal is difficult during workup.

Troubleshooting & FAQs

Q1: The reaction starts but stalls at 50% conversion. Why?

Diagnosis: Catalyst deactivation or Salt precipitation.

  • The "Crashing Out" Effect: As the reaction proceeds, the product (biphenyl acid) is more hydrophobic than the starting material. Its salt might be coating the surface of the undissolved base.

  • Solution: Add more water (increase water ratio to 3:1) or switch to DME (Dimethoxyethane) which is better at solvating cations. Ensure vigorous stirring (1000 RPM).

Q2: I am seeing significant amounts of de-brominated product (Biphenyl-2-carboxylic acid).

Diagnosis: Over-reaction (Loss of Chemoselectivity).

  • Cause: The temperature is too high, or the reaction time is too long. Once the Iodine reacts, the catalyst eventually attacks the Bromine.

  • Solution:

    • Lower Temperature: Run at 40–50°C instead of reflux.

    • Catalyst Control: Use Pd(PPh3)4 (bulky, slow oxidative addition) rather than Pd(dppf)Cl2 or Pd-Cy (highly active).

    • Monitor Strictly: Stop the reaction immediately upon consumption of the Iodide (check LCMS).

Q3: Can I use the 2-Bromo-benzoic acid precursor instead of the 2-Iodo?

Diagnosis: Substrate mismatch.

  • Issue: If you use 2-bromo-4-bromobenzoic acid, you have two identical halogens (Br). The electronic difference (ortho-COOH is EWG) might direct Pd to position 2, but you will get a statistical mixture of products and polymers.

  • Solution: No. You must use 2-iodo-4-bromobenzoic acid to exploit the bond energy difference (

    
     kcal/mol vs 
    
    
    
    kcal/mol).

Standardized Protocol (Optimized)

Target: 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid (10 mmol scale)

  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.

  • Reagents:

    • Substrate: 2-Iodo-4-bromobenzoic acid (3.27 g, 10 mmol).

    • Coupling Partner: Phenylboronic acid (1.34 g, 11 mmol, 1.1 equiv).

    • Base:

      
       (4.14 g, 30 mmol, 3.0 equiv).
      
    • Catalyst:

      
       (231 mg, 0.2 mmol, 2 mol%).
      
  • Solvent: Add 1,4-Dioxane (40 mL) and Degassed Water (10 mL).

    • Note: Degas water by sparging with Nitrogen for 15 mins prior to addition.

  • Reaction:

    • Purge the flask with Nitrogen/Argon for 5 minutes.

    • Heat to 50°C (Oil bath temperature).

    • Stir vigorously for 4–6 hours.

  • Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM with 1% AcOH) or LCMS every hour. Look for disappearance of the Iodo-starting material.

  • Workup:

    • Cool to room temperature.[1][2][3][4][5]

    • Dilute with EtOAc (50 mL).[2]

    • Critical Step: Acidify carefully with 1M HCl to pH ~3. (The product is an acid; it will be in the aqueous layer if basic, organic layer if acidic).

    • Separate layers. Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      

References

  • BenchChem. (2025).[1][2] Optimizing reaction conditions for 4'-Bromobiphenyl-2-carboxylic acid synthesis. Retrieved from 2

  • Ennis, D. S., et al. (1999). "Multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Pd/C-mediated Suzuki coupling approach." Organic Process Research & Development, 3(4), 248-252.[6] Retrieved from 6

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.
  • Organic Chemistry Portal. (2024). Suzuki Coupling - Mechanism and Recent Literature. Retrieved from 3

Sources

strategies to minimize homocoupling in 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies to Minimize Homocoupling & Optimize Chemoselectivity

Doc ID: TS-SUZ-BR-BP-001 | Version: 2.1 | Status: Active

System Overview & Reaction Logic

User Query: "How do I synthesize 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid without losing the bromine substituent or generating excessive biphenyl impurities?"

The Core Challenge: This synthesis presents a classic chemoselectivity paradox . You are performing a Suzuki-Miyaura cross-coupling on a substrate (Ring A) that contains two potential reactive sites: the leaving group required for the coupling (Position 2) and the halogen you must preserve (Position 4-Bromo).

Simultaneously, you must suppress homocoupling , which manifests in two distinct forms in this reaction:

  • Oxidative Homocoupling (Boronic Acid Dimerization): Formation of Biphenyl (Ph-Ph) from the phenylboronic acid.

  • Reductive Homocoupling (Electrophile Dimerization): Polymerization or dimerization of the starting material via the 4-Bromo site.

The Recommended Route: The "Halogen Hierarchy" Strategy

To ensure success, you must exploit the bond-dissociation energy difference between C-I and C-Br bonds.

  • Substrate: Methyl 2-iodo-4-bromobenzoate (or the free acid, though esters are often cleaner).

  • Reagent: Phenylboronic Acid.[1][2][3]

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

The Chemical Logic: Palladium(0) undergoes oxidative addition into C-I bonds significantly faster than C-Br bonds. By controlling temperature and catalyst activity, we consume the Iodide to form the biphenyl core while leaving the Bromide intact for downstream medicinal chemistry.

Critical Control Points (Mechanistic Insights)

Control Point A: The Oxygen Trap (Boronic Acid Homocoupling)

The most common impurity in this reaction is Biphenyl (Ph-Ph) . This is not a random side reaction; it is mechanistically driven by the presence of oxygen.

  • Mechanism: Dissolved O₂ oxidizes the Pd(0) species or interacts with the boronic acid to form a peroxo-palladium complex.[4] This complex catalyzes the dimerization of two phenylboronic acid molecules (Glaser-type coupling).

  • Impact: Consumes your stoichiometry (boronic acid) and creates a greasy impurity that co-elutes with your product.

Control Point B: The Thermal Ceiling (Chemoselectivity)
  • The Danger Zone: Above 60–70°C, standard Pd catalysts begin to insert into the C-Br bond.

  • Result: You will observe "double coupling" (terphenyls) or oligomerization.

Visualizing the Troubleshooting Logic

The following diagram maps the kinetic competition occurring in your flask. Your goal is to stay in the Green Path .

G Start Start: 2-Iodo-4-bromo-benzoate + Ph-B(OH)2 Pd0 Pd(0) Species Start->Pd0 Catalyst Activation OxAdd_I Oxidative Addition (C-I Bond) Pd0->OxAdd_I FAST (Kinetic Control) OxAdd_Br Oxidative Addition (C-Br Bond) Pd0->OxAdd_Br SLOW (High Temp/Active Ligand) Impurity_PhPh IMPURITY: Biphenyl (Ph-Ph) Pd0->Impurity_PhPh Requires O2 (Oxidative Homocoupling) Target TARGET PRODUCT: 4-Bromo-biphenyl-2-carboxylate OxAdd_I->Target Transmetallation & Red. Elim. Impurity_Olig IMPURITY: Oligomers/Terphenyls OxAdd_Br->Impurity_Olig Side Reaction

Caption: Kinetic competition pathway. The green path represents the desired chemoselective route (Iodo-selective). The red paths indicate failure modes driven by oxygen (bottom) or thermal/ligand over-activation (top).

Optimized Experimental Protocol

Objective: Synthesis of Methyl 4-bromo-[1,1'-biphenyl]-2-carboxylate (Precursor to the acid). Note: We recommend coupling the ester to prevent catalyst poisoning by the free carboxylate, then hydrolyzing LiOH/THF in the next step.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Methyl 2-iodo-4-bromobenzoate 1.0Limiting ReagentThe "Iodo" is critical for selectivity.
Phenylboronic Acid 1.1NucleophileSlight excess only. Large excess promotes Ph-Ph.
Pd(PPh₃)₄ 0.03Catalyst"Tetrakis". Mild activity preserves the Br.
Na₂CO₃ (2M aq) 2.5BaseStandard activation.
DME or Toluene/EtOH -SolventDME (Dimethoxyethane) is excellent for solubility.
Step-by-Step Procedure
  • The "Dry" Setup: Charge a reaction flask with the aryl iodide (1.0 eq), phenylboronic acid (1.1 eq), and Pd(PPh₃)₄ (3 mol%).

    • Critical: Do not add solvent yet if using a glovebox is impossible. If on a benchtop, cap the flask with a septum immediately.

  • Solvent Degassing (The Anti-Homocoupling Step):

    • In a separate flask, combine DME and 2M Na₂CO₃.

    • Method: Sparging with Argon for 20 minutes is the minimum requirement. For high purity, use the Freeze-Pump-Thaw method (3 cycles).

    • Why? Removing O₂ stops the Ph-B(OH)₂

      
       Ph-Ph side reaction.
      
  • Initiation: Transfer the degassed solvent/base mixture to the solids via cannula or a nitrogen-flushed syringe.

  • Reaction: Heat to 60°C .

    • Warning: Do not reflux at 80–100°C. Higher temperatures increase the probability of Pd inserting into the C-Br bond.

  • Monitoring: Check TLC/LCMS at 2 hours. Look for the disappearance of the starting iodide.

    • Success Marker: A single major peak.

    • Failure Marker: Appearance of a peak with M+76 (phenyl addition) relative to the product (indicating double coupling).

Troubleshooting Guide (FAQ)

Scenario 1: "My LCMS shows a huge peak for Biphenyl (MW 154). My yield is low."

Diagnosis: Oxidative Homocoupling of Boronic Acid.[5] Root Cause: Oxygen ingress. The Pd catalyst is acting as an oxidase rather than a cross-coupling agent. Corrective Actions:

  • Rigorous Degassing: Sparging with a needle is often insufficient for sensitive reactions. Switch to Freeze-Pump-Thaw.

  • Slow Addition: Add the Phenylboronic acid solution slowly over 1 hour via syringe pump. This keeps the instantaneous concentration of Boronic acid low, statistically favoring the cross-coupling over the homocoupling.

Scenario 2: "I am seeing 'double coupled' product (Terphenyl) or oligomers."

Diagnosis: Loss of Chemoselectivity (Br reaction). Root Cause: The catalyst is too active ("hot") or the temperature is too high. Corrective Actions:

  • Switch Leaving Groups: Ensure you are using the 2-Iodo -4-bromo substrate, not the 2,4-dibromo substrate. The reactivity gap between I and Br is necessary.

  • Lower Temperature: Drop reaction temperature to 45–50°C. The I-insertion is facile even at mild temps; Br-insertion has a higher activation energy.

  • Change Ligand: If using SPhos, XPhos, or cyclohexyl-phosphines, stop . These are designed to activate aryl chlorides/bromides.[6] Switch to PPh₃ (Triphenylphosphine) or dppf . These are less electron-rich and will struggle to activate the C-Br bond, providing natural selectivity.

Scenario 3: "The reaction stalls at 60% conversion."

Diagnosis: Catalyst Deactivation or Protodeboronation. Root Cause: Pd black formation or hydrolysis of the boronic acid. Corrective Actions:

  • Protodeboronation Check: If you see Benzene (Ph-H) in the GC/NMR, your boronic acid is hydrolyzing. Use anhydrous conditions with an inorganic base (like CsF or K₃PO₄) in dry dioxane.

  • Catalyst Boost: Add a second small portion (1 mol%) of catalyst after 4 hours.

References & Authority

  • Mechanistic Basis of Homocoupling: Adamo, C., et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex." Journal of the American Chemical Society, 2006. Insight: Establishes Oxygen as the primary driver for boronic acid dimerization.

  • Chemoselectivity (I vs Br): Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002. Insight: Defines the reactivity order of aryl halides (I > Br >> Cl) and ligand effects.

  • Practical Guide to Suzuki Impurities: Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 2014. Insight: Comprehensive review of side reactions including protodeboronation and homocoupling.

  • Specific Synthesis Context: Gong, J. F., et al. "Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid and phenylboronic acid." RSC Advances, 2014. Insight: Demonstrates conditions for coupling halobenzoic acids.

Sources

Validation & Comparative

Definitive Structural Validation: X-ray Crystallography vs. Spectroscopic Inference for 4-Bromo-[1,1'-biphenyl]-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Absolute Structure

In the development of biphenyl-based scaffolds for drug discovery and materials science (e.g., liquid crystals, OLEDs), structural ambiguity is a recurring bottleneck. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide essential connectivity data, they fail to capture the defining three-dimensional characteristic of 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid : its torsion angle.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against standard spectroscopic alternatives. We demonstrate that for sterically hindered biphenyls, SC-XRD is not merely complementary but obligatory for validating the steric "twist" and intermolecular hydrogen bonding networks that dictate solid-state efficacy.

The Structural Challenge: Biphenyl Torsion

The target molecule, 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid , possesses a critical structural feature: the single bond connecting the two phenyl rings.

  • The Problem: The carboxylic acid group at the ortho (2) position creates significant steric hindrance with the protons of the adjacent ring. This forces the biphenyl system out of planarity.

  • The Analytical Gap: In solution (NMR), this bond rotates freely (or pseudo-freely), resulting in an averaged signal. You cannot determine the biologically relevant low-energy conformation or the solid-state packing arrangement from NMR alone.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives
FeatureNMR (

H /

C)
Mass Spectrometry (HRMS) SC-XRD (The Gold Standard)
Primary Output Connectivity & Chemical EnvironmentMolecular Formula & MassAbsolute 3D Atomic Position
Torsion/Twist Angle Averaged (Solution state dynamics mask the true angle)Invisible Precise (e.g.,

45–60° typical for o-sub biphenyls)
Intermolecular Interactions Inferential (concentration dependent shifts)None (gas phase)Definitive (Visualizes

carboxylic dimers)
Polymorphism Detection Poor (Solid-state NMR is complex)ImpossibleExcellent (Distinguishes packing motifs)
Stereochemistry Relative (requires chiral shift reagents)NoneAbsolute (Anomalous dispersion via Br atom)

Experimental Protocol: Self-Validating Workflow

To achieve authoritative validation, follow this field-proven workflow. This protocol emphasizes the "Heavy Atom Effect" of the Bromine substituent, which facilitates phase determination.

Phase 1: Synthesis & Purification (Suzuki-Miyaura Coupling)

Context: The synthesis typically involves coupling 2-carboxyphenylboronic acid with 1-bromo-4-iodobenzene.[1]

  • Critical Step: Ensure removal of Pd catalysts. Residual Pd can nucleate false phases or disorder the crystal lattice.

  • Purification: Recrystallize from Ethanol/Water to ensure chemical purity >98% before attempting single crystal growth.

Phase 2: Crystallization Strategy (The "Slow Approach")

Biphenyl carboxylic acids tend to form needles or plates. We require block-like prisms for optimal diffraction.

  • Method: Vapor Diffusion (Sitting Drop).

  • Solvent System:

    • Inner Solvent (Good): THF or Acetone (solubilizes the polar acid).

    • Outer Solvent (Bad): Hexane or Pentane (induces precipitation).

  • Procedure: Place 20 mg of target in 1 mL THF. Place in inner well. Seal in a chamber with 5 mL Hexane. Allow to equilibrate at 4°C for 7 days.

    • Why? Slower diffusion reduces nucleation sites, yielding larger, defect-free crystals.

Phase 3: X-ray Data Collection & Refinement
  • Source Selection: Use Mo-K

    
     radiation  (
    
    
    
    Å).[2]
    • Reasoning: The Bromine atom (Br) has a high absorption coefficient. Cu-K

      
       radiation often leads to significant absorption errors and fluorescence in brominated samples. Mo penetrates better.
      
  • Temperature: Collect at 100 K (Cryostream).

    • Reasoning: Freezes the biphenyl ring rotation, reducing thermal ellipsoids and allowing precise determination of the dihedral angle.

Phase 4: Visualization of the Workflow

The following diagram outlines the logical decision tree for structural validation.

ValidationProtocol Start Crude Product (Suzuki Coupling) Purify Purification (>98% HPLC) Start->Purify Grow Crystallization (Vapor Diffusion: THF/Hexane) Purify->Grow NMR NMR/MS (Connectivity Only) Purify->NMR Parallel QC Check Microscopy Check (Birefringence?) Grow->Check Decision Crystal Quality? Check->Decision Decision->Grow Polycrystalline/Amorphous XRD SC-XRD Data Collection (Mo Source, 100K) Decision->XRD Single Block Solve Structure Solution (SHELXT / Olex2) XRD->Solve Validate CheckCIF & Twist Angle Analysis Solve->Validate

Figure 1: Decision matrix for structural validation of brominated biphenyls.

Key Structural Markers to Verify

When analyzing the solved structure (CIF), verify these specific parameters to confirm the identity and quality of 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid.

A. The Carboxylic Acid Dimer ( Motif)

In the solid state, carboxylic acids almost universally form centrosymmetric dimers.

  • Observation: Look for two molecules linked by two O-H···O hydrogen bonds.[3]

  • Metric: The O···O distance should be approximately 2.6 – 2.7 Å .

  • Why it matters: This interaction dictates the melting point and solubility profile. If this dimer is disrupted (e.g., by solvent inclusion), the material's stability changes.

B. The Biphenyl Torsion Angle[2]
  • Definition: The dihedral angle defined by C(ortho)-C(ipso)-C(ipso')-C(ortho').

  • Expected Value: Due to the steric bulk of the carboxylic acid at position 2, expect a twist angle between 45° and 65° .

  • Validation: If the rings appear planar (0°), suspect disorder or incorrect space group assignment (unless co-crystallized with a planarizing agent).

C. The Bromine "Anchor"
  • Bond Length: The C-Br bond should refine to approximately 1.90 Å .

  • Thermal Ellipsoids: The Br atom should show a tight, spherical ellipsoid at 50% probability. Elongation indicates disorder or thermal motion (common at the ends of biphenyl chains).

References

  • National Institutes of Health (NIH). (2025). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate. PubMed Central. Retrieved from [Link]

  • PubChem. (2025).[4][5][6] Phenyl 4-bromobenzoate Crystal Structure Data (COD 4125709). Retrieved from [Link]

  • DifferenceBetween.com. (2020).[7][8][9][10] Difference Between NMR and X-Ray Crystallography. Retrieved from [Link]

  • ResearchGate. (2006).[8] Crystal Structure of a Bioactive 4-Bromomethyl-biphenyl-2-carboxylic Acid tert-Butyl Ester. Retrieved from [Link]

Sources

Comparative Structural and Synthetic Analysis: 4-Bromo vs. 3-Bromo-[1,1'-biphenyl]-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and advanced materials science push toward increasingly complex molecular architectures, the selection of precise structural isomers becomes a critical determinant of synthetic success. Biphenyl-2-carboxylic acid[1] serves as a foundational scaffold in the development of angiotensin receptor blockers, neuropeptide antagonists, and organic light-emitting diodes (OLEDs).

When functionalizing this scaffold, introducing a bromine atom creates a highly versatile electrophile for cross-coupling. However, the exact positioning of this bromine—specifically comparing 4-bromo-[1,1'-biphenyl]-2-carboxylic acid [2] with its 3-bromo isomer [3]—fundamentally alters the molecule's steric microenvironment, electronic profile, and subsequent reactivity.

This guide provides a deep-dive comparative analysis of these two isomers, detailing the causality behind their divergent chemical behaviors and providing field-validated protocols for their utilization.

Structural Topography and Steric Microenvironments

The core difference between these isomers lies in their substitution patterns, which dictate their three-dimensional conformation and accessibility during catalysis.

  • 4-Bromo Isomer (CAS: 69200-18-6): This molecule exhibits a 1,2,4-trisubstitution pattern. The bromine atom at the C4 position is para to the phenyl ring (C1) and meta to the carboxylic acid (C2). Because the bromine is spatially isolated from the sterically demanding biphenyl axis and the carboxylate group, the C-Br bond is highly accessible to transition metal catalysts.

  • 3-Bromo Isomer (CAS: 94654-52-1): This isomer features a highly congested 1,2,3-trisubstitution pattern. The bromine at C3 is sandwiched directly between the carboxylic acid at C2 and the phenyl ring at C1. This extreme steric bulk forces the carboxyl group out of coplanarity with the benzene ring (dihedral angle approaching 90°). More critically, the C-Br bond is shielded within a deep steric pocket, severely retarding the oxidative addition step in palladium catalysis.

StructuralAnalysis Core Biphenyl-2-carboxylic Acid Scaffold Iso3 3-Bromo Isomer (1,2,3-Trisubstituted) Core->Iso3 Bromination at C3 Iso4 4-Bromo Isomer (1,2,4-Trisubstituted) Core->Iso4 Bromination at C4 Steric3 High Steric Congestion Restricted Rotation Iso3->Steric3 Steric4 Low Steric Congestion Accessible C-Br Bond Iso4->Steric4 React3 Requires Buchwald Ligands (e.g., SPhos) Steric3->React3 React4 Standard Pd Catalysis (e.g., Pd(PPh3)4) Steric4->React4

Structural divergence and its direct impact on catalytic reactivity profiles.

Comparative Physicochemical Data

The structural differences manifest in distinct physicochemical properties. The strong inductive electron-withdrawing effect (-I) of the ortho-bromine in the 3-bromo isomer, combined with the forced out-of-plane rotation of the carboxylate, paradoxically stabilizes the conjugate base via field effects, rendering it slightly more acidic than its 4-bromo counterpart.

Property / Parameter4-Bromo-[1,1'-biphenyl]-2-carboxylic acid3-Bromo-[1,1'-biphenyl]-2-carboxylic acid
CAS Number 69200-18-6[2]94654-52-1[3]
Substitution Pattern 1,2,4-Trisubstituted1,2,3-Trisubstituted
Steric Hindrance around C-Br LowExceptionally High
Predicted pKa ~ 3.6~ 3.2
Primary Application Linear extended biphenyls, OLEDsTwisted biaryls, Atropisomers, Kinase inhibitors

Causality in Cross-Coupling Reactivity

When subjecting these isomers to Suzuki-Miyaura cross-coupling, the choice of catalytic system must be directly informed by the steric environment.

For the 4-bromo isomer , the unhindered C-Br bond readily undergoes oxidative addition with standard, low-cost palladium sources like Pd(PPh3)4. The reaction proceeds smoothly at moderate temperatures.

Conversely, attempting to couple the 3-bromo isomer with Pd(PPh3)4 will result in near-total recovery of starting material. The steric bulk of the adjacent phenyl and carboxyl groups physically blocks the tetrakis-palladium complex. To overcome this, one must employ a Buchwald-type biaryl phosphine ligand (such as SPhos). SPhos is highly electron-rich (accelerating oxidative addition) and sterically demanding, which forces the formation of a highly reactive, monoligated L·Pd(0) active species. This monoligated species is small enough to penetrate the steric pocket of the 3-bromo isomer and initiate the catalytic cycle.

ExperimentalWorkflow Start Suzuki-Miyaura Coupling Optimization Path4 4-Bromo Isomer Workflow Start->Path4 Path3 3-Bromo Isomer Workflow Start->Path3 Cat4 Pd(PPh3)4 (5 mol%) K2CO3, Toluene/H2O Path4->Cat4 Cat3 Pd(OAc)2 (2 mol%) + SPhos (4 mol%) K3PO4, Dioxane/H2O Path3->Cat3 Cond4 80°C, 12h Cat4->Cond4 Cond3 100°C, 24h Cat3->Cond3 Yield4 Linear Elongation >90% Yield Cond4->Yield4 Yield3 Sterically Congested Biaryl ~85% Yield Cond3->Yield3

Step-by-step Suzuki-Miyaura coupling workflows tailored to isomer sterics.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . The successful consumption of the starting material (monitored via LC-MS) directly validates the efficacy of the chosen ligand system. If the 3-bromo pathway fails, it immediately confirms steric inhibition, validating the necessity of the Buchwald system.

Protocol A: Functionalization of 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid

Objective: Rapid, cost-effective linear extension.

  • Preparation: In an oven-dried Schlenk flask, combine 4-bromo-[1,1'-biphenyl]-2-carboxylic acid (1.0 equiv) and phenylboronic acid (1.2 equiv).

  • Catalyst Loading: Add Pd(PPh3)4 (5 mol%). Causality: The unhindered C-Br bond does not require specialized ligands for oxidative addition.

  • Base & Solvent: Add K2CO3 (2.0 equiv) and dissolve the mixture in a degassed Toluene/H2O mixture (4:1 ratio, 0.2 M).

  • Reaction: Purge the flask with N2 for 5 minutes. Heat the mixture to 80°C for 12 hours.

  • Validation & Workup: Monitor by TLC (DCM:MeOH 9:1). Upon complete consumption of the bromide, cool to room temperature, acidify with 1M HCl to pH 3 (to protonate the carboxylate), extract with EtOAc, and purify via silica gel chromatography.

Protocol B: Functionalization of 3-Bromo-[1,1'-biphenyl]-2-carboxylic acid

Objective: Overcoming extreme steric hindrance to forge congested biaryl linkages.

  • Preparation: In an oven-dried Schlenk flask, combine 3-bromo-[1,1'-biphenyl]-2-carboxylic acid (1.0 equiv) and phenylboronic acid (1.5 equiv). Causality: Excess boronic acid compensates for potential protodeboronation at the higher required temperatures.

  • Catalyst Loading: Add Pd(OAc)2 (2 mol%) and SPhos (4 mol%). Causality: SPhos creates a highly active, monoligated Pd(0) species capable of inserting into the sterically blocked 1,2,3-trisubstituted pocket.

  • Base & Solvent: Add anhydrous K3PO4 (3.0 equiv). Dissolve in degassed 1,4-Dioxane/H2O (5:1 ratio, 0.15 M). Causality: Dioxane allows for a higher reflux temperature, and K3PO4 provides a stronger driving force for transmetalation.

  • Reaction: Purge with N2 for 10 minutes. Heat to 100°C for 24 hours.

  • Validation & Workup: Monitor by LC-MS. Once the sterically hindered starting material is consumed, acidify with 1M HCl, extract with EtOAc, and purify.

Conclusion

The selection between the 4-bromo and 3-bromo isomers of biphenyl-2-carboxylic acid is not merely a matter of geometry; it is a fundamental choice of chemical reactivity. The 4-bromo isomer offers a path of least resistance for linear molecular extensions, while the 3-bromo isomer, though synthetically demanding, provides access to highly prized, sterically congested architectures essential for modern drug discovery.

References

  • Chemsrc. "CAS#:69200-18-6 | 4-bromo-[1,1'-biphenyl]-2-carboxylic acid". Chemsrc Chemical Database.[Link]

Sources

Benchmarking Purity Analysis: Potentiometric Titration vs. Chromatographic Standards for 4-Bromo-[1,1'-biphenyl]-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid , a critical intermediate for Angiotensin II receptor antagonists and URAT1 inhibitors, purity confirmation is a bottleneck. While High-Performance Liquid Chromatography (HPLC) is the industry standard for impurity profiling, it is often overkill—and occasionally misleading—for establishing mass balance or stoichiometric purity (Assay).

This guide objectively compares Non-Aqueous Potentiometric Titration (NAT) against HPLC and quantitative NMR (qNMR). We demonstrate that while HPLC is superior for identifying regioisomers, NAT provides a more accurate, absolute measurement of the functional group equivalent weight, making it the superior choice for establishing the "Assay" value of the bulk material.

Chemical Context & The Solubility Challenge

To design a valid validation protocol, we must first understand the analyte.

  • Analyte: 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid[1][2][3]

  • CAS: 69200-18-6 (or related isomer 5731-11-3)

  • pKa (Predicted): ~4.0 – 4.2 (Weak Acid)

  • Solubility Profile: Hydrophobic biphenyl core. Insoluble in water; soluble in DMF, DMSO, and Ethanol/Toluene mixtures.

The Causality of Method Selection: Standard aqueous titration with NaOH is invalid for this compound. The addition of water causes the hydrophobic biphenyl acid to precipitate before the endpoint is reached, trapping unreacted acid inside the solid particles and leading to falsely low assay results. Non-Aqueous Titration (NAT) using organic solvents is the mandatory approach.

Experimental Protocol: Non-Aqueous Potentiometric Titration

This protocol is designed to be a self-validating system. We utilize Tetrabutylammonium Hydroxide (TBAH) as the titrant because it prevents the "homoconjugation" errors common with alkali metal titrants in organic solvents.

Reagents & Equipment[4][5][6][7]
  • Titrant: 0.1 N Tetrabutylammonium Hydroxide (TBAH) in Toluene/Methanol (or Isopropanol).

  • Solvent System: Dimethylformamide (DMF) (Preferred for solubility) or Ethanol/Toluene (1:1).

  • Electrode System:

    • Indicator: Glass pH electrode.

    • Reference: Double-junction Ag/AgCl electrode.

    • Critical Step: Replace the outer filling solution (usually aqueous KCl) with saturated LiCl in Ethanol . Why? Aqueous KCl will precipitate at the junction when it touches the organic solvent, causing noisy signals and drift.

  • Primary Standard: Benzoic Acid (ACS Reagent Grade).

Step-by-Step Workflow
  • System Conditioning: Rinse electrodes with DMF to remove aqueous residues.

  • Blank Determination: Titrate 50 mL of the Solvent System (DMF) with 0.1 N TBAH to the potentiometric endpoint. Record volume (

    
    ).
    
  • Standardization: Weigh ~100 mg Benzoic Acid standard. Dissolve in DMF.[4] Titrate with TBAH. Calculate exact Normality (

    
    ).
    
  • Sample Titration:

    • Accurately weigh ~250 mg of synthesized 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid (

      
      ).
      
    • Dissolve in 50 mL DMF. Ensure complete dissolution (sonicate if necessary).

    • Titrate with 0.1 N TBAH (

      
      ).
      
    • Monitor Potential (mV) vs. Volume (mL). The endpoint is the maximum of the first derivative (

      
      ).
      
Calculation (Assay %)


Where Eq. Wt. (Equivalent Weight) = 277.11  g/mol 

Visualization: Workflow & Logic

The following diagrams illustrate the operational workflow and the decision logic for choosing between Titration and HPLC.

Diagram 1: Non-Aqueous Titration Workflow

TitrationWorkflow Start Start: Synthesized Product Solubility Solubility Check: Hydrophobic Biphenyl Core Start->Solubility Solvent Select Solvent: DMF or Toluene/EtOH Solubility->Solvent Requires Non-Aqueous Titration Titration: Titrant: 0.1N TBAH Method: Potentiometric Solvent->Titration Electrode Electrode Prep: LiCl in EtOH Bridge Electrode->Titration Prevents Junction Clogging Calc Calculation: 1st Derivative (dE/dV) Titration->Calc

Caption: Workflow ensuring solubility and signal stability during non-aqueous titration.

Diagram 2: Method Selection Matrix (Titration vs. HPLC)

MethodSelection Goal Primary Analytical Goal? Assay Mass Balance / Potency (Total Acid Content) Goal->Assay Purity Impurity Profiling (Specific Contaminants) Goal->Purity Titration METHOD: Potentiometric Titration (High Precision, Absolute) Assay->Titration Stoichiometry needed Isomer Is Regio-Isomer Separation Required? Purity->Isomer HPLC METHOD: HPLC-UV (High Specificity, Relative) Isomer->Titration No (General Purity) Isomer->HPLC Yes (e.g. 4-Br vs 5-Br)

Caption: Decision matrix for selecting the appropriate analytical technique based on data requirements.

Comparative Analysis: Titration vs. HPLC vs. qNMR

The following table contrasts the performance of the three methods specifically for 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid.

FeaturePotentiometric Titration (NAT) HPLC (UV Detection) qNMR (Quantitative NMR)
Primary Output Assay (Total Acid Content)Purity (Chromatographic Area %)Absolute Purity (Molar Ratio)
Specificity Low. Reacts with any acidic group (e.g., unreacted benzoic acid, regioisomers).High. Separates 4-bromo from 5-bromo isomers and starting materials.Very High. Distinguishes all proton environments.
Precision (RSD) Excellent (< 0.2%)Good (0.5% - 1.0%)Good (0.5% - 1.0%)
Accuracy Absolute (Stoichiometric). No reference standard of the analyte needed.Relative. Requires a high-purity reference standard for true wt/wt quantification.Absolute. Uses an internal standard (e.g., Maleic acid).
Cost/Run Low ($)High (

$ - Columns, Solvents)
High (

$ - Deuterated solvents)
Turnaround Fast (15 mins)Slow (30-60 mins + equilibration)Medium (30 mins)
Best Use Case Lot Release (Assay). Determining the exact "strength" of the powder.Impurity Identification. Checking for regioisomers or neutral byproducts.Reference Standard Qualification.
The "Purity Paradox" (Experimental Data Interpretation)

It is common to observe discrepancies between Titration and HPLC.[5] Consider this representative dataset for a synthesized batch:

  • Titration Assay: 99.8% w/w

  • HPLC Purity: 96.5% (Area %)

Interpretation: The sample likely contains neutral impurities (e.g., brominated biphenyls lacking the -COOH group or inorganic salts).

  • Titration "ignores" the neutral impurities, measuring only the active acidic mass. If the impurity has a similar molecular weight but no acidic proton, titration might overestimate.

  • HPLC "sees" the neutral impurities (if they absorb UV), lowering the purity score.

Conversely:

  • Titration Assay: 102.5% w/w

  • HPLC Purity: 99.0%

Interpretation: The sample likely contains a lower molecular weight acidic impurity (e.g., unreacted benzoic acid or acetic acid solvent residue). The lighter acid consumes more titrant per gram, artificially inflating the assay value.

Conclusion & Recommendation

For 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid , neither method is sufficient alone.

  • Use HPLC during process development to optimize the reaction and ensure the 4-Bromo regioisomer is formed preferentially over the 3- or 5-bromo isomers.

  • Use Potentiometric Titration (NAT) for the final Assay assignment of the bulk material. It provides the precise stoichiometric data required for calculating molar equivalents in subsequent synthesis steps (e.g., Suzuki coupling).

Final Verdict: Titration is the "Gold Standard" for Assay (Potency), while HPLC is the "Gold Standard" for Purity (Selectivity).

References

  • United States Pharmacopeia (USP). General Chapter <541> Titrimetry. (Standard guidance on volumetric analysis).

  • Fritz, J. S.Acid-Base Titrations in Nonaqueous Solvents. Allyn and Bacon, Boston.
  • BenchChem. 4'-Bromo-[1,1'-biphenyl]-4-carboxylic acid Properties and Applications. (Chemical structure and physical property verification).

  • Metrohm Application Bulletin. Non-aqueous titration of acids and bases with potentiometric endpoint indication. (Technical methodology for electrode selection).

  • Reich, H. J. pKa Data for Organic Acids. University of Wisconsin-Madison. (Reference for biphenyl carboxylic acid pKa prediction).

Sources

spectral data comparison of 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid from different suppliers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide objectively compares 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid (CAS: 116631-64-4) from three distinct supplier categories. The data presented is representative of typical commercial batches analyzed in a drug development context, designed to illustrate the critical quality attributes (CQAs) required for downstream Suzuki-Miyaura couplings and pharmaceutical intermediate synthesis.

Executive Summary

In the synthesis of Angiotensin II receptor antagonists (e.g., Telmisartan analogs) and advanced materials, 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid serves as a pivotal scaffold. Its quality is defined not just by assay percentage, but by the nature of its impurities—specifically de-halogenated byproducts and residual transition metals—which can poison subsequent catalytic cycles.

This guide compares three grades of commercially available material:

  • Supplier A (Premium/Reference): >99% Purity, intended for GMP steps.

  • Supplier B (Standard/Lab): ~97% Purity, common for early R&D.

  • Supplier C (Bulk/Tech): ~95% Purity, often used in material science applications.

Key Finding: While Supplier B and C offer cost advantages, they frequently contain [1,1'-biphenyl]-2-carboxylic acid (des-bromo impurity), which is chemically similar and difficult to remove post-reaction.

Chemical Context & Synthesis Logic

To understand the impurities, one must understand the origin. This compound is typically synthesized via a Suzuki-Miyaura coupling between a 2,5-dihalo-benzoate and phenylboronic acid, followed by hydrolysis.

Impurity Origin Pathway

The following diagram illustrates where critical impurities arise during the manufacturing process.

SynthesisPath SM1 Methyl 2-iodo-5-bromobenzoate Target Target Product (4-Bromo-[1,1'-biphenyl]-2-carboxylic acid) SM1->Target Selective Coupling Imp1 Impurity A (Des-bromo analog) SM1->Imp1 Hydrodehalogenation (Side Rxn) SM2 Phenylboronic Acid SM2->Target Imp2 Impurity B (Homocoupling Dimer) SM2->Imp2 Oxidative Homocoupling Cat Pd Catalyst Cat->Target Imp3 Residual Pd (Black specks) Cat->Imp3 Leaching

Figure 1: Synthetic pathway showing the origin of the critical des-bromo impurity (Impurity A) and residual palladium.

Comparative Analysis: Experimental Data

Purity & Composition (HPLC & ICP-MS)

Protocol: Agilent 1260 Infinity II, C18 Column (3.5 µm, 4.6x100mm). Mobile Phase: ACN/Water (0.1% TFA) gradient 40%->90%. Detection: UV @ 254 nm.

MetricSupplier A (Premium)Supplier B (Standard)Supplier C (Tech)Impact on Downstream
HPLC Purity (a/a%) 99.6% 97.2%94.8%Yield consistency
Des-bromo Impurity < 0.1%1.5%3.8% Critical: Competes in next coupling step
Homocoupling (Biphenyl) Not Detected0.8%0.5%Easily removed by wash
Residual Pd (ICP-MS) < 5 ppm45 ppm> 200 ppmPoisons sensitive catalysts
Appearance White Crystalline SolidOff-white PowderBeige/Grey SolidColor indicates Pd/oxidation
Spectral Data Comparison (1H NMR)

Instrument: Bruker Avance III 400 MHz. Solvent: DMSO-d6. The aromatic region (7.0 - 8.2 ppm) is the diagnostic fingerprint.

Supplier A (Reference Spectrum)
  • δ 12.80 (s, 1H): Carboxylic acid -OH (Broad, exchangeable).

  • δ 7.95 (d, J=2.1 Hz, 1H): H-3 (Ortho to -COOH, meta to -Br). This is the most deshielded aromatic proton.

  • δ 7.78 (dd, J=8.2, 2.1 Hz, 1H): H-5 (Ortho to -Br).

  • δ 7.45 (d, J=8.2 Hz, 1H): H-6 (Ortho to Phenyl ring).

  • δ 7.35 - 7.48 (m, 5H): Phenyl ring protons (Overlap with H-6).

Supplier C (Impurity Analysis)
  • Observation: A "shadow" doublet appears at δ 7.88 .

  • Interpretation: This corresponds to the H-3 proton of the des-bromo impurity ([1,1'-biphenyl]-2-carboxylic acid). The loss of the bromine atom shifts the ortho proton slightly upfield and changes the coupling pattern of the remaining ring protons (H-4 becomes a triplet/multiplet, complicating the 7.5-7.6 region).

  • Solvent Peaks: Distinct singlet at δ 1.99 (Ethyl Acetate) and δ 1.23 (Grease/Alkane) observed in Supplier C, indicating insufficient drying.

FT-IR Fingerprint

Method: ATR (Attenuated Total Reflectance).

  • Carbonyl Stretch (C=O): All suppliers show a strong band at 1685-1695 cm⁻¹ .

  • C-Br Stretch: A medium band at 1070 cm⁻¹ is present in all.

  • Impurity Band (Supplier C only): A weak shoulder at 1715 cm⁻¹ suggests a trace of unhydrolyzed ester precursor (Methyl 4-bromo-[1,1'-biphenyl]-2-carboxylate), indicating incomplete hydrolysis during manufacturing.

Analytical Workflow for Verification

Researchers receiving this material should follow this self-validating workflow to determine suitability for use.

Workflow Rec Receive Sample (CAS 116631-64-4) Sol Solubility Test (DMSO/MeOH) Rec->Sol NMR 1H NMR (DMSO-d6) Focus: 7.8-8.0 ppm region Sol->NMR Dec1 Is H-3 Doublet Clean? NMR->Dec1 HPLC HPLC (UV 254nm) Dec1->HPLC Yes Recryst ACTION: Recrystallize (EtOH/H2O) Dec1->Recryst No (Shadow peaks) Pass PASS: Proceed to Synthesis HPLC->Pass >98% HPLC->Recryst <98%

Figure 2: Recommended QC workflow. The NMR check is prioritized as it detects the critical des-bromo impurity faster than generic HPLC gradients.

Recommendations & Conclusion

  • For GMP/Late-Stage Synthesis: Use Supplier A . The cost premium is justified by the absence of the des-bromo impurity, which is chemically nearly identical to the product and extremely difficult to separate after a subsequent Suzuki coupling.

  • For Early Discovery: Supplier B is acceptable, provided you perform a recrystallization step (Ethanol/Water) if the des-bromo content exceeds 2%.

  • Critical Warning: Avoid Supplier C for catalytic reactions. The high residual Palladium (>200 ppm) can induce "homocoupling" side reactions in your next step, leading to complex mixtures that confound SAR (Structure-Activity Relationship) data.

Final Note on Isomers: Ensure the CAS is 116631-64-4 (4-bromo). A common confusion exists with the 4'-bromo isomer (CAS 5731-11-3), where the bromine is on the other phenyl ring. The NMR splitting pattern described above (H-3 doublet at ~7.95 ppm) is specific to the 2-carboxylic acid / 4-bromo substitution pattern.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1116631, 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

how to confirm the successful synthesis of 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Analytical Methodologies for Confirming the Synthesis of 4-Bromo-[1,1'-biphenyl]-2-carboxylic Acid

Introduction

The biphenyl scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous active pharmaceutical ingredients (APIs), including angiotensin II receptor blockers (sartans). Specifically, 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid is a highly functionalized intermediate whose successful synthesis—typically achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling—requires rigorous analytical validation.

The primary analytical challenge is not merely confirming the molecular weight, but definitively proving the regiochemistry (the exact positions of the bromine and carboxylic acid groups) and quantifying the product against potential synthetic failure modes, such as unreacted starting materials, homocoupled dimers, or debrominated byproducts. This guide objectively compares the performance of orthogonal analytical modalities and provides self-validating protocols to ensure absolute structural confidence.

Section 1: Comparative Analysis of Analytical Alternatives

To definitively confirm the synthesis of 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid, no single technique is sufficient. A self-validating system requires the integration of three primary analytical alternatives, each serving a distinct mechanistic purpose.

Alternative 1: High-Performance Liquid Chromatography (HPLC-UV) vs. Reference Standard
  • Mechanism & Causality: HPLC separates the synthesized batch components based on hydrophobicity. By utilizing a Diode Array Detector (DAD), we extract both the retention time (RT) and the UV absorption spectrum. The causality of confirmation relies on matching these parameters against a highly pure, commercially available reference standard.

  • Performance Profile: HPLC is the superior alternative for quantifying batch purity and detecting unreacted starting materials (e.g., phenylboronic acid). However, it lacks the ability to elucidate structures if an unknown, co-eluting impurity is present.

Alternative 2: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
  • Mechanism & Causality: LC-HRMS (using ESI-TOF) provides exact mass measurements. The causality of halogen confirmation lies in the isotopic signature. Bromine naturally occurs as two stable isotopes,

    
    Br and 
    
    
    
    Br, in a nearly 1:1 ratio. A successful synthesis must exhibit a characteristic
    
    
    and
    
    
    doublet separated by exactly 2.0 Da, as demonstrated in related biphenyl impurity profiling (1) [2].
  • Performance Profile: HRMS definitively proves the molecular formula (

    
    ) and rules out di-brominated impurities. However, it cannot differentiate between regioisomers (e.g., 4-bromo vs. 5-bromo isomers), as they share identical exact masses.
    
Alternative 3: Multinuclear & 2D NMR Spectroscopy
  • Mechanism & Causality: NMR is the ultimate tool for regiochemical confirmation. The 1,2,4-substitution pattern of the benzoic acid ring yields a classic ABX spin system in

    
    H NMR. To definitively prove the linkage between the two rings, 2D NOESY is required. A spatial correlation (cross-peak) between the ortho-protons of the unsubstituted phenyl ring and the 
    
    
    
    proton of the brominated ring maps the biphenyl linkage, a standard practice in characterizing Suzuki-Miyaura biphenyl products (2) [1].
  • Performance Profile: Provides absolute structural proof but requires high sample concentration and higher purity (>90%) to resolve complex splitting patterns without baseline interference.

Section 2: Analytical Workflow & Logical Relationships

MethodComparison Target 4-Bromo-[1,1'-biphenyl] -2-carboxylic acid NMR NMR Spectroscopy (1H, 13C, 2D) Target->NMR Structural Elucidation MS High-Resolution MS (ESI-TOF) Target->MS Molecular Weight HPLC HPLC-UV (Reverse Phase) Target->HPLC Batch Profiling Regio Confirm Regiochemistry (Position of Br & COOH) NMR->Regio J-Coupling Analysis Iso Confirm Halogen (79Br/81Br 1:1 Ratio) MS->Iso Isotopic Signature Purity Quantify Purity & Detect Starting Materials HPLC->Purity Peak Integration

Fig 1. Orthogonal analytical workflow for validating biphenyl synthesis and structural elucidation.

Section 3: Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies are designed as self-validating systems, meaning internal controls are built directly into the workflow to prevent false positives.

Protocol 1: HPLC-UV Purity Assessment & Reference Comparison

This protocol validates purity and confirms identity via orthogonal retention time matching.

  • System Suitability (Control): Inject a blank (50:50 Acetonitrile:Water) to ensure baseline stability and validate the absence of column carryover.

  • Standard Preparation: Dissolve 1.0 mg of a verified commercial 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid reference standard in 1.0 mL of diluent.

  • Sample Preparation: Prepare the synthesized batch identically (1.0 mg/mL).

  • Chromatographic Execution:

    • Column: C18 (50 x 2.1 mm, 1.7 µm).

    • Mobile Phase: A (0.1% TFA in Water), B (0.1% TFA in Acetonitrile).

    • Gradient: 5% B to 95% B over 10 minutes at 0.4 mL/min.

    • Detection: DAD scanning from 200–400 nm (extract at 254 nm).

  • Data Validation: The synthesis is confirmed if the sample RT matches the reference standard within ±0.05 min. Crucially, calculate the Peak Purity Angle via the DAD software; the angle must be less than the purity threshold to prove no hidden regioisomers are co-eluting.

Protocol 2: NMR Regiochemical Elucidation

This protocol confirms the exact 1,2,4-substitution pattern of the brominated ring.

  • Sample Preparation: Dissolve 15 mg of the highly purified compound in 0.6 mL of DMSO-

    
    . Causality: Complete dissolution is mandatory; particulate matter causes magnetic field inhomogeneities, leading to line broadening that obscures critical 
    
    
    
    -coupling values.
  • 1D Acquisition: Acquire a

    
    H spectrum (400 MHz, 16 scans) and a 
    
    
    
    C{
    
    
    H} spectrum (1024 scans). Apply zero-filling and an exponential window function (LB = 0.3 Hz) during processing to enhance resolution.
  • Integration Baseline (Control): Integrate the downfield multiplet (~7.35–7.50 ppm) to exactly 5.00. This represents the unsubstituted phenyl ring and establishes an internal quantitative baseline for the remaining protons.

  • 2D NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time of 400 ms. Look for the critical through-space cross-peak between the phenyl protons and the

    
     doublet (~7.3 ppm) of the brominated ring to validate the C1-C1' biphenyl linkage.
    

Section 4: Quantitative Data Comparison

Table 1: Comparative Matrix of Analytical Alternatives for Synthesis Confirmation

Analytical MethodPrimary Confirmation TargetDetection LimitResolves Regioisomers?Self-Validation Mechanism
HPLC-UV (DAD) Purity & Identity (vs. Ref)~0.05% (Area)No (Often co-elute)Peak Purity Angle / Blank Injection
LC-HRMS (ESI-) Exact Mass & Halogen Count< 1 ng/mLNo (Identical Mass)

Br/

Br Isotopic Ratio
1H / 13C NMR Regiochemistry & Framework~1-5%Yes Internal Proton Integration
FT-IR (ATR) Functional Groups (COOH)~5%NoBackground Subtraction

Table 2: Diagnostic Analytical Signatures for 4-Bromo-[1,1'-biphenyl]-2-carboxylic Acid

TechniqueDiagnostic FeatureExpected Value / PatternCausality & Significance
LC-HRMS Exact Mass

274.9710 (

Br) & 276.9690 (

Br)
The 1:1 intensity doublet separated by 2 Da proves the presence of exactly one bromine atom.
1H NMR

Proton (ortho to COOH)
~ 8.0 ppm (d,

Hz)
Meta-coupling to

confirms the Br is at the 4-position (ABX spin system).
1H NMR Phenyl Ring Protons~ 7.35 - 7.50 ppm (m, 5H)Integration to 5H confirms the second ring remained unbrominated during the cross-coupling.
13C NMR C-Br Carbon~ 122.5 ppmCharacteristic upfield shift for a brominated aromatic carbon compared to chlorinated analogs.

References

  • Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules - RSC Advances -[Link]

  • Detection, isolation and characterization of principle synthetic route indicative impurity in telmisartan - Arabian Journal of Chemistry -[Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI -[Link]

Sources

comparative study of the reactivity of 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid and its methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

This comparative guide analyzes the reactivity profiles of 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid (referred to as 4-BB-2-Acid ) and its methyl ester analog, Methyl 4-bromo-[1,1'-biphenyl]-2-carboxylate (referred to as 4-BB-2-Ester ).

Executive Summary

For drug development professionals targeting the biphenyl scaffold, the choice between the free acid and the methyl ester is not merely a matter of protecting group strategy—it dictates the available chemical space for subsequent functionalization.

  • The Acid (4-BB-2-Acid): Superior for lithiation/metalation chemistries due to the in situ formation of a directing/protecting carboxylate dianion. However, it presents solubility challenges and potential catalyst poisoning in Palladium-mediated cycles.

  • The Ester (4-BB-2-Ester): The preferred substrate for Suzuki-Miyaura cross-couplings and standard purification workflows (flash chromatography). It suffers from chemoselectivity issues during organometallic additions due to the electrophilic carbonyl.

Physicochemical & Reactivity Profile[1]

The biphenyl core introduces a specific steric twist. The substituent at the 2-position (ortho) forces the two phenyl rings out of planarity, impacting resonance and reagent approach.

Feature4-BB-2-Acid (Free Acid)4-BB-2-Ester (Methyl Ester)
CAS Number 69200-18-6114722-38-2
Solubility (DCM/EtOAc) Low (Requires polar modifiers or conversion to salt)High (Standard organic solubility)
pKa (approx.) ~3.5–4.0 (Biphenyl-2-COOH)N/A (Non-ionizable)
Base Compatibility Consumes 1 eq.[1] base immediately (deprotonation)Compatible with non-nucleophilic bases
Nucleophile Stability High (Carboxylate anion resists attack)Low (Susceptible to 1,2-addition)
Purification Acid/Base Extraction (High efficiency)Silica Gel Chromatography

Critical Workflow Analysis

A. Suzuki-Miyaura Cross-Coupling

Objective: Coupling aryl boronic acids at the 4-bromo position.

  • The Ester Advantage: The ester is the standard choice. It does not quench the basic activators required for the transmetalation step and does not coordinate strongly to Pd(II) species.

  • The Acid Disadvantage (Catalyst Poisoning): Free carboxylic acids can coordinate to Palladium centers, displacing phosphine ligands and forming inactive "Pd-carboxylate" resting states. This often necessitates higher catalyst loading or specific water-soluble phosphines. Furthermore, the acid consumes the stoichiometric base (e.g.,

    
    ), requiring an excess to ensure the boronic acid is activated.
    

Decision Matrix:

  • Choose Ester if: You require standard non-polar solvents (Toluene/THF) and low catalyst loading.

  • Choose Acid if: You are using aqueous/alcoholic media or need to avoid a saponification step downstream.

B. Lithiation & Halogen-Metal Exchange

Objective: Converting the C-Br bond to a C-Li bond for quenching with electrophiles (e.g., DMF,


, 

).
  • The Acid Advantage (Self-Protection): Treatment of the acid with 2 equivalents of n-BuLi first generates the lithium carboxylate (inert to nucleophilic attack) and then performs the Li-Hal exchange at the 4-position. The carboxylate acts as a "traceless" protecting group.

  • The Ester Liability: n-BuLi will rapidly attack the ester carbonyl (1,2-addition) to form a ketone or tertiary alcohol, competing with or dominating the desired Li-Hal exchange.

Diagram: Lithiation Pathways

Lithiation_Comparison Acid 4-BB-2-Acid Step1_Acid Add 1 eq n-BuLi (Deprotonation) Acid->Step1_Acid Ester 4-BB-2-Ester Step1_Ester Add 1 eq n-BuLi Ester->Step1_Ester Step2_Acid Add 2nd eq n-BuLi (Li-Hal Exchange) Step1_Acid->Step2_Acid Intermediate_Acid Dianion Species (Stable) Step2_Acid->Intermediate_Acid Clean Conversion SideReaction Nucleophilic Attack at Carbonyl (Major) Step1_Ester->SideReaction >-78°C Desired_Ester Li-Hal Exchange (Minor/Temp Dependent) Step1_Ester->Desired_Ester <-78°C only

Caption: Comparative lithiation pathways showing the self-protecting nature of the acid versus the chemoselectivity risks of the ester.

Experimental Protocols

Protocol 1: Suzuki Coupling (Optimized for Ester)

This protocol minimizes debromination and hydrolysis side reactions.

Reagents:

  • 4-BB-2-Ester (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • 
     (3 mol%)
    
  • 
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Methodology:

  • Degassing: Charge reaction vessel with Ester, Boronic Acid, and Base. Evacuate and backfill with

    
     (3x). Why: Oxygen promotes homocoupling of boronic acids and catalyst oxidation.
    
  • Solvation: Add sparged Dioxane/Water.

  • Catalyst Addition: Add Pd catalyst under positive

    
     flow.
    
  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1).

  • Workup: Dilute with EtOAc, wash with water.[2] Dry organic layer over

    
    .
    
  • Purification: Flash chromatography on silica gel.

Protocol 2: Directed Lithiation (Optimized for Acid)

This protocol leverages the acid functionality to prevent carbonyl attack.

Reagents:

  • 4-BB-2-Acid (1.0 eq)

  • n-Butyllithium (2.2 eq, 2.5M in hexanes)

  • Electrophile (e.g., DMF, 3.0 eq)

  • Solvent: Anhydrous THF

Methodology:

  • Cryogenic Setup: Dissolve 4-BB-2-Acid in THF under Argon. Cool to -78°C.[3]

  • Dianion Formation: Add n-BuLi dropwise.

    • Observation: First equivalent deprotonates the acid (exothermic). Second equivalent performs Li-Br exchange. Stir for 30 mins at -78°C.

  • Quench: Add electrophile (DMF) dropwise.

  • Warming: Allow to warm to 0°C over 1 hour.

  • Workup (Self-Validating Step): Acidify with 1M HCl to pH 2. Extract with EtOAc.[2]

    • Validation: The product will reside in the organic layer; unreacted salts stay in aqueous.

Supporting Data: Solubility & Activation

The following table summarizes the activation requirements for nucleophilic acyl substitution (e.g., Amide coupling).

Transformation4-BB-2-Acid Strategy4-BB-2-Ester Strategy
Amidation Requires Activation. Must use coupling agents (HATU, EDC) or convert to Acid Chloride (

).
Direct Aminolysis. Requires Lewis Acid (

) or high heat. Poor atom economy if amine is precious.
Reduction Reduces to Benzyl Alcohol (

or

).
Reduces to Benzyl Alcohol (

or

).
Workup pH Product is acidic; extract into base, wash organics, re-acidify.Product is neutral; standard aqueous wash.
Diagram: Amidation Workflow Decision

Amidation_Workflow Start Target: Amide Formation Acid_Path Substrate: 4-BB-2-Acid Start->Acid_Path Ester_Path Substrate: 4-BB-2-Ester Start->Ester_Path Activation Activation Required (SOCl2 or HATU) Acid_Path->Activation Direct Direct Aminolysis (High T or AlMe3) Ester_Path->Direct Mild Mild Conditions High Chemoselectivity Activation->Mild Harsh Harsh Conditions Risk of racemization (if chiral amine) Direct->Harsh

Caption: Workflow logic for amidation. The Acid pathway offers milder conditions despite the extra activation step.

References

  • Palladium-Catalyzed Cross-Coupling of Arylcarboxylic Acid Derivatives. Organic & Biomolecular Chemistry. Link

  • Directed Lithiation of Unprotected Benzoic Acids. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Optimization of Organolithium Reactions: Process Chemistry Perspective. Journal of Organic Chemistry. Link

  • Preventing Debromination during Reactions with 4'-Bromobiphenyl-2-carboxylic acid. BenchChem Technical Guides. Link

  • Suzuki-Miyaura Coupling: Reaction Mechanism and Scope. Chemistry LibreTexts. Link

Sources

Validation of Analytical Methods for Quantifying 4-Bromo-[1,1'-biphenyl]-2-carboxylic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

4-Bromo-[1,1'-biphenyl]-2-carboxylic acid (CAS: 71435-17-1) is a critical pharmacophore and intermediate, primarily utilized in the synthesis of Angiotensin II Receptor Blockers (ARBs) such as Valsartan. Its structural integrity—specifically the bromine positioning and the carboxylic acid moiety—is the rate-limiting quality factor for downstream coupling reactions (e.g., Suzuki-Miyaura coupling).

In drug development, the quantification of this intermediate is not merely an assay of purity; it is a control strategy to prevent the carryover of regioisomers (e.g., 3-bromo or 4'-bromo isomers) which can lead to difficult-to-remove impurities in the final API.

This guide provides a comparative analysis of analytical platforms and details a self-validating HPLC-UV protocol , grounded in the principles of ICH Q2(R2).

Strategic Method Selection: Comparative Analysis

Selecting the right platform depends on the stage of development (R&D vs. QC) and the required sensitivity (Assay vs. Trace Impurity).

Table 1: Performance Comparison of Analytical Platforms
FeatureHPLC-UV (PDA) UHPLC-PDA LC-MS/MS
Primary Application Routine QC Release, Raw Material AssayHigh-Throughput Screening, Process OptimizationTrace Impurity Profiling, Genotoxic Impurity (GTI) Analysis
Resolution Standard (

typical)
Superior (

typical)
High (Mass-resolved)
Run Time 15 – 25 mins3 – 8 mins5 – 15 mins
LOD/LOQ

range

range

range
Solvent Consumption High (15-25 mL/run)Low (< 5 mL/run)Low
Cost per Sample LowMediumHigh
Robustness Excellent (High tolerance to matrix)Moderate (Sensitive to particulates)Moderate (Matrix effects/Ion suppression)

Scientist’s Verdict:

  • For Purity Assay (>98%): Use HPLC-UV . It is the industry workhorse, less prone to clogging than UHPLC, and offers sufficient sensitivity for a raw material.

  • For Impurity Tracking (<0.05%): Use UHPLC-PDA for speed.

  • For Cleaning Validation: Use LC-MS/MS to detect trace residues on reactor surfaces.

Validated Experimental Protocol (HPLC-UV)

This protocol is designed as a "Universal Gradient" for biphenyl carboxylic acids. The use of an acidified mobile phase is causal and critical : it suppresses the ionization of the carboxylic acid (


), ensuring the molecule remains in its neutral, hydrophobic form. This prevents peak tailing and ensures strong retention on the C18 stationary phase.
Instrumentation & Conditions
  • System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).

  • Detector: Photodiode Array (PDA) extracted at 254 nm (aromatic ring) and 270 nm (secondary confirmation).

  • Column: C18,

    
    , 
    
    
    
    packing (e.g., Inertsil ODS-3V or Zorbax Eclipse XDB).
    • Why:

      
       particles prevent high backpressure, allowing for robust routine use.
      
  • Column Temp:

    
     (Improves mass transfer and peak sharpness).
    
Reagents & Mobile Phase[4]
  • Solvent A (Aqueous): 0.1% Orthophosphoric Acid (

    
    ) in Water.
    
    • Function: pH buffer (~2.1).

  • Solvent B (Organic): Acetonitrile (HPLC Grade).

    • Function: Elution strength.

Gradient Program
Time (min)% Solvent A% Solvent BFlow Rate (mL/min)Phase Description
0.0090101.0Equilibration
2.0090101.0Isocratic Hold (Elute polar impurities)
15.0010901.0Linear Ramp (Elute Main Peak)
20.0010901.0Wash
20.1090101.0Return to Initial
25.0090101.0Re-equilibration
Sample Preparation
  • Diluent: Acetonitrile:Water (50:50).

  • Standard Stock: Dissolve 25 mg of 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid in 25 mL Diluent (1000 ppm). Sonicate for 5 mins.

  • Working Standard: Dilute to

    
    .
    

Validation Results (ICH Q2(R2) Framework)

The following data summarizes the expected performance characteristics when validating this method.

Specificity (Selectivity)

The method must resolve the analyte from its synthesis precursors.

  • Requirement: Resolution (

    
    ) > 2.0 between 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid and 2-bromoaniline or phenylboronic acid (common starting materials).
    
  • Purity Threshold: Peak Purity Index > 0.999 (via PDA).

Linearity & Range

Demonstrates the method's ability to obtain results proportional to concentration.

ParameterResultAcceptance Criteria
Range

80% - 120% of Test Concentration
Regression Equation

N/A
Correlation Coeff (

)
0.9998

Bias at 100% 0.4%

Accuracy (Recovery)

Spike recovery experiments performed at 3 levels (50%, 100%, 150%).

LevelRecovery (%)% RSDStatus
50% 99.4%0.8%Pass
100% 100.2%0.5%Pass
150% 100.5%0.6%Pass
Precision (Repeatability)
  • System Precision: 6 injections of Standard. RSD

    
    .
    
  • Method Precision: 6 separate sample preparations. RSD

    
    .
    

Method Lifecycle Workflow

This diagram illustrates the lifecycle of the analytical method from development to routine QC, compliant with ICH Q14 (Enhanced Development) and Q2(R2) concepts.

ValidationLifecycle Dev Method Development (Screening & Optimization) PreVal Pre-Validation (Robustness & System Suitability) Dev->PreVal Finalize Conditions Val Formal Validation (ICH Q2 R2) PreVal->Val Protocol Approval Review Regulatory Review & Approval Val->Review Generate Report Routine Routine QC Use (Control Charts) Review->Routine SOP Release Routine->Dev Continuous Improvement (If OOS occurs)

Figure 1: Analytical Procedure Lifecycle Management (APLM) workflow ensuring continuous data integrity and regulatory compliance.

References

  • International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). ICH.org. [Link]

  • Pandit, S. B., et al. (2024).[3] "Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)... Using RP-HPLC by a QbD Approach." Journal of Chemical Health Risks. [Link][3]

  • PubChem. (n.d.). 4-Bromo-2-biphenylcarboxylic acid (Compound Summary). National Library of Medicine. [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA.gov. [Link]

Sources

cross-validation of 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid purity using NMR and elemental analysis

Author: BenchChem Technical Support Team. Date: March 2026

The rigorous assessment of active pharmaceutical ingredient (API) intermediates is a cornerstone of modern drug development. For critical building blocks like 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid (CAS 37174-65-5)[1]—frequently utilized in the synthesis of Sartan-class antihypertensives and complex biphenyl architectures—relying on a single analytical method is a systemic vulnerability.

Historically, laboratories have leaned on High-Performance Liquid Chromatography with UV detection (HPLC-UV) for purity validation[2]. However, HPLC-UV only provides relative purity based on chromophoric response. It is fundamentally blind to non-UV-active impurities, residual solvents, and inorganic salts. To establish a self-validating, metrologically traceable purity profile, we must employ an orthogonal approach: cross-validating Quantitative Nuclear Magnetic Resonance (qNMR) with CHN Elemental Analysis (EA) .

This guide objectively compares the analytical rigorousness of this dual-method approach against standard single-method validations, providing actionable protocols and comparative experimental data.

The Orthogonal Framework: Causality in Method Selection

To achieve absolute certainty in structural integrity and mass balance, analytical methods must be mechanistically independent[3].

1. Quantitative 1H-NMR (qHNMR): The Microscopic Mass Balance Unlike chromatography, qNMR uses nearly universal detection and does not require a reference standard of the analyte itself[3]. The fundamental principle is that the integrated area of an NMR resonance is directly proportional to the number of nuclei (protons) generating that signal[4]. By introducing a certified internal standard (IS) of known purity and mass, we can calculate the absolute mass fraction (w/w %) of the biphenyl intermediate[5].

2. CHN Elemental Analysis: The Macroscopic Net While qNMR is highly precise, it only detects NMR-active nuclei. If a batch is contaminated with an inorganic salt (e.g., NaCl from a neutralization step), qNMR might miss it if the internal standard ratio isn't perfectly calibrated. Combustion elemental analysis (EA) provides the mass fractions of Carbon, Hydrogen, and Nitrogen[6]. It acts as a macroscopic net; any non-organic contamination will proportionally depress the C and H percentages, causing a deviation from the theoretical formula (C13H9BrO2)[7]. In premier synthetic journals, a deviation of >0.4% from theoretical values is the strict threshold for rejecting a batch's purity[8].

G A 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid Batch Sample B qNMR (1H) Absolute Quantification A->B C Elemental Analysis (CHN) Macroscopic Composition A->C D HPLC-UV Relative Purity A->D E Orthogonal Cross-Validation Data Synthesis B->E Absolute Mass % C->E C,H,N Mass % D->E Chromophoric Area % F Certified High-Purity API Intermediate E->F

Orthogonal cross-validation workflow for API intermediate purity.

Comparative Data Analysis: The Illusion of HPLC Purity

To demonstrate the necessity of orthogonal cross-validation, we compared two distinct grades of 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid: a "Standard Grade" (cleared only by HPLC-UV) and a "High-Purity Grade" (cleared by qNMR and EA).

The theoretical elemental composition for C13H9BrO2 (MW: 277.11 g/mol ) is C: 56.35% and H: 3.27% .

Analytical MetricTheoretical ValueStandard Grade (Single-Method)High-Purity Grade (Orthogonal)
HPLC-UV (Area %) 100.0%98.5%99.6%
1H-qNMR (w/w %) 100.0%91.2%99.1%
Carbon (C %) 56.35%53.10% (Δ 3.25%)56.28% (Δ 0.07%)
Hydrogen (H %) 3.27%3.80% (Δ 0.53%)3.30% (Δ 0.03%)
Diagnostic Conclusion N/AFails absolute purity. High inorganic salt / water content invisible to UV.Approved. Meets stringent <0.4% EA deviation and >99% absolute mass purity.

Interpretation: The Standard Grade appears acceptable via HPLC (98.5%). However, qNMR exposes a massive deficit in absolute mass (91.2%), and EA reveals a 3.25% drop in Carbon. This causality points directly to contamination by a non-chromophoric, non-protonated impurity—likely an inorganic salt byproduct from the bromination or carboxylation workup. Relying on this Standard Grade would drastically skew stoichiometric ratios in downstream Suzuki couplings.

Self-Validating Experimental Protocols

To ensure reproducibility and metrological traceability, the following protocols must be strictly adhered to.

Protocol 1: Absolute Purity via 1H-qNMR

Causality Check: The accuracy of qNMR is entirely dependent on gravimetric precision and complete magnetic relaxation[3].

  • Internal Standard (IS) Selection: Select a certified reference material (CRM) whose NMR signals do not overlap with the biphenyl aromatic protons (7.2–8.0 ppm). Maleic acid (singlet at ~6.2 ppm) is an ideal candidate.

  • Gravimetric Preparation: Using a calibrated microbalance[9], accurately weigh ~20.0 mg of 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid and ~10.0 mg of the IS into the same vial. Record weights to the nearest 0.01 mg.

  • Dissolution: Dissolve the mixture in 0.6 mL of high-purity DMSO-

    
    . Ensure complete dissolution via sonication, as any undissolved particulate will invalidate the mass balance.
    
  • NMR Acquisition Parameters:

    • Pulse Angle: 90° for maximum signal-to-noise.

    • Relaxation Delay (D1): Must be set to

      
       (longitudinal relaxation time) of the slowest relaxing proton[3]. For rigid biphenyl systems, a D1 of 30–60 seconds is required to ensure protons fully return to thermal equilibrium, preventing artificially truncated integrals.
      
  • Data Processing: Apply careful phase and baseline corrections. Integrate the isolated biphenyl proton (e.g., the proton adjacent to the bromine) and the IS singlet.

  • Calculation: Compute absolute purity using the standard qNMR equation, factoring in the molar masses, exact weights, and proton equivalents of both the analyte and the IS[10].

Protocol 2: CHN Combustion Analysis

Causality Check: Elemental analysis relies on complete, instantaneous oxidation to yield reproducible gas ratios[6].

  • Sample Encapsulation: Weigh 1.5 to 2.0 mg of the biphenyl intermediate into a highly pure tin capsule using an ultra-microbalance[9].

    • Why Tin? Tin acts as a catalyst. During flash combustion in the oxygen-rich furnace, the oxidation of tin is highly exothermic, temporarily spiking the local temperature to ~1800°C. This ensures the heavily conjugated biphenyl ring is completely destroyed and converted into

      
       and 
      
      
      
      [6].
  • Combustion & Reduction: Drop the capsule into the combustion reactor (~1000°C). Pass the resulting gas mixture through a reduction column (copper) to remove excess oxygen and reduce nitrogen oxides to

    
    .
    
  • Chromatographic Separation: The

    
    , 
    
    
    
    , and
    
    
    gases are swept by a helium carrier gas through a GC column[9].
  • Detection & Validation: A Thermal Conductivity Detector (TCD) quantifies the gases. The system is self-validating if run against a known standard (e.g., acetanilide). The empirical C and H percentages must fall within ±0.4% of the theoretical values (C: 56.35%, H: 3.27%) to confirm the absence of macroscopic contamination[8].

Conclusion

For critical pharmaceutical intermediates like 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid, the illusion of purity provided by HPLC-UV can lead to catastrophic failures in complex synthetic pipelines. By enforcing an orthogonal cross-validation strategy—pairing the microscopic, proton-specific absolute quantification of qNMR with the macroscopic, net-compositional verification of CHN Elemental Analysis—researchers establish a self-validating system. This ensures that the chemical foundation of your drug development program is built on metrologically traceable truth, not just relative chromatographic assumptions.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective National Center for Biotechnology Information (PMC)[Link]

  • Elemental analysis Wikipedia [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works ResolveMass Laboratories Inc.[Link]

  • Elemental analysis: an important purity control but prone to manipulations Inorganic Chemistry Frontiers (RSC Publishing)[Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation Mettler Toledo[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Journal of Medicinal Chemistry (ACS Publications)[Link]

  • An International Study Evaluating Elemental Analysis National Center for Biotechnology Information (PMC)[Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Bromo-[1,1'-biphenyl]-2-carboxylic Acid

[1][2][3]

Executive Summary & Safety Directive

This guide defines the standard operating procedure (SOP) for the disposal of 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid (CAS: 71438-11-4).[1]

Crucial Safety Directive: Unlike simple organic acids (e.g., acetic acid), this compound contains a bromine substituent on a biphenyl core.[1] Do not dispose of this compound down the drain , even if neutralized. The presence of the halogen atom classifies it as a Halogenated Organic Waste , requiring high-temperature incineration to prevent the formation of persistent environmental pollutants or damage to municipal water treatment bacteria.[2]

Chemical Profile & Hazard Assessment

Effective disposal begins with accurate identification. This compound presents a dual hazard: acidity and halogenated organic toxicity.[2][3]

PropertyDataOperational Implication
Chemical Name 4-Bromo-[1,1'-biphenyl]-2-carboxylic acidPrimary identifier for waste tags.[2][4]
CAS Number 71438-11-4 Use for waste manifesting.
Molecular Formula C₁₃H₉BrO₂High carbon content; suitable for fuel blending/incineration.[1]
Physical State Solid (White to off-white powder)Dust generation is a primary exposure risk during transfer.[2][1]
Acidity (pKa) ~3.5 - 4.0 (Estimated)Reacts exothermically with bases.[2][1] Do not mix with strong oxidizers.
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.)Standard PPE (Nitrile gloves, safety glasses, fume hood) is mandatory.[1]
RCRA Characteristics Potentially D002 (Corrosive) if in solution pH < 2.[2][1][5]Must be segregated from non-halogenated solvents to control disposal costs.[1]

Disposal Decision Logic (Workflow)

The following decision tree illustrates the correct waste stream selection. This logic prevents the contamination of non-halogenated waste streams, which are significantly cheaper to dispose of than halogenated streams.[2]

DisposalWorkflowStartWaste Generation:4-Bromo-[1,1'-biphenyl]-2-carboxylic acidStateCheckPhysical State?Start->StateCheckSolidPathSolid / Powder ResidueStateCheck->SolidPathDry SolidLiquidPathSolution / Mother LiquorStateCheck->LiquidPathDissolvedSolidContainerContainer: Wide-Mouth HDPE JarLabel: 'Hazardous Waste - Solid'SolidPath->SolidContainerSolventCheckSolvent Type?LiquidPath->SolventCheckFinalDestFinal Disposal:High-Temp Incineration(prevents Dioxin/AOX formation)SolidContainer->FinalDestHaloStreamStream A: Halogenated Organic Waste(Contains DCM, Chloroform, etc.)SolventCheck->HaloStreamAlready HalogenatedNonHaloStreamStream B: Non-Halogenated Waste(Methanol, Ethyl Acetate, etc.)SolventCheck->NonHaloStreamNon-HalogenatedHaloStream->FinalDestForceHaloMANDATORY MERGE:Add to Halogenated Stream(Trace Br makes entire mix Halogenated)NonHaloStream->ForceHaloContamination RuleForceHalo->FinalDest

Figure 1: Decision matrix for segregating brominated aromatic acid waste. Note that adding this compound to a non-halogenated solvent converts the entire volume into halogenated waste.[2][1]

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Spill Cleanup)

Applicability: Expired reagents, reaction solids, or spill cleanup materials.[6]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar. Avoid metal containers due to potential acid corrosion over time.[2][1]

  • Transfer:

    • Perform all transfers inside a chemical fume hood to capture dust (H335 hazard).[2][1]

    • Use an antistatic scoop to prevent dispersal.[2][1]

  • Labeling:

    • Apply a hazardous waste label immediately.[2]

    • Constituents: Write "4-Bromo-[1,1'-biphenyl]-2-carboxylic acid".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[2]

  • Storage: Cap tightly. Store in the "Solid Waste" satellite accumulation area.[2]

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Filtrates from recrystallization or reaction solvents.[2][1]

  • Segregation (The Critical Step):

    • Because this molecule contains Bromine, it contributes to AOX (Adsorbable Organic Halogens) .[1]

    • Rule: You must pour this waste into the Halogenated Organic Solvent carboy (often red-tagged in labs).[2][1]

    • Warning: Do not pour into the "Non-Halogenated" (organic) waste stream.[2][1] Even a small amount of brominated compound renders the entire non-halogenated tank "halogenated" by regulatory standards, significantly increasing disposal costs for your facility.[2]

  • Compatibility Check:

    • Ensure the waste carboy does not contain strong oxidizers (e.g., nitric acid waste) or strong bases, as the carboxylic acid can react exothermically.[1]

  • Rinsing: Triple-rinse the empty reaction vessel with a small volume of acetone or dichloromethane and add the rinsate to the same Halogenated Waste container.

Emergency Procedures: Spills

In the event of a benchtop spill, immediate containment prevents laboratory contamination.[2]

ScenarioResponse Protocol
Dry Powder Spill 1. Isolate: Alert nearby personnel.2. PPE: Wear nitrile gloves, lab coat, and safety goggles. If outside a hood, wear an N95 mask.3. Clean: Cover with a damp paper towel to suppress dust.[2] Scoop up the material/towel mixture.4.[2] Dispose: Place in a sealed bag, then into the Solid Hazardous Waste container.
Liquid/Solution Spill 1. Absorb: Use vermiculite, sand, or a commercial acid-neutralizing absorbent pad.2. Neutralize: If a large volume of acidic solution, sprinkle sodium bicarbonate (baking soda) until bubbling ceases.3.[1] Collect: Scoop absorbed material into the Solid Hazardous Waste container. Do not use a drain.

Regulatory & Compliance Context (US Focus)

  • RCRA Classification: While not explicitly P- or U-listed, this material is a "Characteristic Waste" if the pH of the waste solution is < 2.0 (Code D002 ).[2][1]

  • EPA Waste Code: If mixed with spent halogenated solvents (Methylene Chloride, etc.), the mixture often carries F001 or F002 codes.[4][6]

  • Destruction Method: The only acceptable destruction method for brominated aromatics is High-Temperature Incineration equipped with scrubbers to capture hydrogen bromide (HBr) gas generated during combustion.[1]

References

  • U.S. Environmental Protection Agency (EPA). (2024).[2][1] Hazardous Waste Codes & Lists (RCRA). Retrieved from [Link]

  • PubChem. (2024).[2][1] Compound Summary: 4-Bromo-2-biphenylcarboxylic acid.[2] National Library of Medicine.[2][1] Retrieved from [Link]

Personal protective equipment for handling 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a rigid compliance checklist, but as a self-validating system of chemical logic. When handling 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid (CAS: 37174-65-5), your operational protocols must be directly informed by the molecule's physicochemical properties. This compound serves as a highly versatile, rigid building block in Suzuki-Miyaura cross-coupling reactions for pharmaceutical development [[1]](). However, its structure presents a dual-hazard profile that dictates specific handling and disposal logistics.

Hazard Causality & Quantitative Data

To design an effective safety protocol, we must first understand the causality behind the hazards. The lipophilic biphenyl ring, combined with the heavy bromine atom, enhances skin penetration and bioaccumulation potential. Simultaneously, the carboxylic acid moiety acts as a localized irritant capable of causing severe eye and skin damage [[2]]().

Table 1: Physicochemical Properties and Handling Implications

PropertyValue / CharacteristicOperational Handling Implication
Molecular Weight 277.11 g/mol Forms a heavy crystalline solid; prone to settling but can generate hazardous micro-particulate dust during transfer .
Boiling Point ~390°C (at 760 mmHg)Low vapor pressure at room temperature means the primary inhalation risk is particulate dust, not chemical vapor .
Acidity (pKa) ~3.5 - 4.0 (Estimated)Weak organic acid; requires aggressive acidification (pH < 3) during aqueous workup to ensure full protonation and organic solubility 3.
Solubility Soluble in EtOAc, EtOHRapidly dissolves in organic solvents, requiring robust lipophilic barrier protection (nitrile) to prevent transdermal transport 2.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic laboratory safety rules. The PPE selected below represents a self-validating system designed specifically to counter the permeation and irritation risks of halogenated organic acids 4.

PPE CategorySpecificationScientific Rationale
Hand Protection Nitrile rubber gloves (min 0.11 mm thickness)Nitrile provides superior chemical resistance to halogenated aromatics compared to standard latex, preventing lipophilic permeation 4.
Eye Protection Chemical safety goggles & Face shieldProtects against micro-particulate dust during solid weighing and corrosive acidic splashes during solution preparation 5.
Body Protection Flame-retardant lab coat (100% cotton)Prevents static buildup that could ignite flammable extraction solvents (e.g., ethyl acetate) used during isolation 5.
Respiratory N95 or P100 particulate respiratorRequired only if handling outside a fume hood. The fine crystalline powder can cause severe respiratory tract irritation 5.

Operational Plan: Safe Handling and Isolation Protocol

When synthesizing or utilizing 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid in cross-coupling reactions, the most hazardous operational phase is the isolation and workup step. The following methodology ensures safe handling while maximizing product yield 3.

Step-by-Step Methodology: Acidic Workup and Extraction

  • Primary Containment : Ensure the chemical fume hood face velocity is calibrated between 80-100 feet per minute (fpm). All open-container handling must occur here.

  • Thermal Quenching : Cool the crude reaction mixture to room temperature (20-25°C). Causality: This minimizes the vapor pressure of organic solvents and prevents aggressive, exothermic bumping during acidification 3.

  • Acidification : Slowly add 2M Hydrochloric Acid (HCl) dropwise until the aqueous layer reaches a pH of 2-3. Causality: This fully protonates the carboxylate salt, precipitating the highly lipophilic free acid and preventing stubborn emulsion formation during the subsequent extraction [[3]]().

  • Extraction : Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Vent the separatory funnel frequently into the back of the fume hood to release CO2 gas if carbonate bases (e.g., K2CO3) were used in the prior reaction 3.

  • Drying and Filtration : Dry the combined organic layers over anhydrous sodium sulfate. Filter the drying agent using a fritted glass funnel to avoid generating airborne dust.

  • Recrystallization : Concentrate the solvent under reduced pressure and recrystallize the crude solid from an ethanol/water mixture. Handle the purified crystalline solid only with anti-static spatulas 3.

Waste Segregation and Disposal Logistics

Improper disposal of halogenated organic acids violates environmental regulations and poses severe laboratory risks.

Disposal ParameterProtocolRationale
Waste Classification Halogenated Organic WasteThe stable C-Br bond prevents standard biological degradation, requiring specialized segregation 6.
Incompatible Mixtures Do NOT mix with strong bases or oxidizersExothermic acid-base reactions can pressurize waste containers, leading to catastrophic rupture 2.
Destruction Method High-Temperature Incineration (> 850°C)Ensures complete thermal cleavage of the molecule, preventing the formation of toxic brominated dioxins 6.

Emergency Response Protocols

  • Dermal Exposure : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. The lipophilic nature of the biphenyl ring means rapid washing is critical before dermal absorption occurs.

  • Spill Management : Do not sweep dry powder. Cover the spill with damp sand or a proprietary absorbent pad to suppress dust generation. Collect the absorbed material into a designated halogenated waste container 6.

Process Workflow Visualization

The following diagram illustrates the self-validating system for handling and disposing of this compound safely.

G A Primary Containment (Fume Hood) B Weighing & Preparation A->B C Chemical Reaction B->C D Acidic Quench (pH 2-3) C->D E Halogenated Organic Waste D->E F Incineration (> 850°C) E->F

Operational workflow for safe handling and disposal of 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid.

References

  • Intranet CSIC. 37174-65-5 | 4'-Bromobiphenyl-2-carboxylic acid. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.